molecular formula C13H18Cl2N2 B2836548 N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine CAS No. 415960-57-5

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

カタログ番号: B2836548
CAS番号: 415960-57-5
分子量: 273.2
InChIキー: JPSXXXILQMECER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2,4-Dichlorophenyl)methyl]-1-methylpiperidin-4-amine (CAS 415960-57-5) is a chemical compound with the molecular formula C13H18Cl2N2 and a molecular weight of 273.20 g/mol . This piperidine derivative is offered as a high-purity research chemical for use in laboratory and scientific investigations. As a building block in medicinal chemistry research, this compound provides a versatile scaffold for the synthesis of more complex molecules. Its structural features, including the aromatic dichlorophenyl group and the tertiary amine within the piperidine ring, make it a valuable intermediate for exploring structure-activity relationships in various pharmacological and chemical studies. Researchers can utilize this compound in early-stage discovery efforts, including target identification and hit-to-lead optimization programs. N-[(2,4-Dichlorophenyl)methyl]-1-methylpiperidin-4-amine is strictly for research applications and is labeled with the unique CAS registry number 415960-57-5 for precise identification . This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, and it is not approved for use in humans or animals.

特性

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-17-6-4-12(5-7-17)16-9-10-2-3-11(14)8-13(10)15/h2-3,8,12,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXXXILQMECER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Properties of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the basic properties of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, a molecule of interest in medicinal chemistry and drug development. The basicity of a compound, quantified by its pKa, is a critical physicochemical parameter that profoundly influences its pharmacokinetic and pharmacodynamic profiles. This document outlines the theoretical basis for the compound's basicity, presents detailed protocols for its experimental determination, and discusses the downstream implications for drug design and development. By synthesizing theoretical predictions with established experimental methodologies, this guide serves as an essential resource for researchers and scientists working with this or structurally related compounds.

Introduction: The Critical Role of Basicity in Drug Design

In modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the optimization of its biological activity. Among these properties, the acid-base dissociation constant (pKa) is of paramount importance for amine-containing compounds. The pKa dictates the ionization state of a molecule at a given pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and plasma protein binding.

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine incorporates two key nitrogen atoms that act as basic centers: a tertiary amine within the 1-methylpiperidine ring and a secondary amine linking the piperidine and dichlorophenyl moieties. The piperidine nitrogen is typically the more basic of the two, and its degree of protonation at physiological pH (7.4) is a key determinant of the molecule's behavior in biological systems. Understanding and accurately quantifying the basicity of this compound is therefore a foundational step in its development as a potential therapeutic agent.

Physicochemical and Structural Analysis

The basicity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is primarily attributed to the lone pair of electrons on its two nitrogen atoms, which can accept protons.

  • Primary Basic Center: The tertiary aliphatic amine within the 1-methylpiperidine ring is the most significant basic center. The alkyl groups are electron-donating, increasing the electron density on the nitrogen and enhancing its basicity.

  • Secondary Basic Center: The secondary amine linker is also basic, but its proximity to the electron-withdrawing dichlorophenyl group likely reduces its basicity compared to the piperidine nitrogen.

Due to the lack of extensive published experimental data for this specific molecule, its properties are often estimated using computational models. These predictions provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
pKa (Strongest Basic) 8.5 - 9.5Determines the charge state at physiological pH. A value in this range indicates that the compound will be significantly protonated in the acidic environment of the stomach and largely protonated in blood plasma (pH 7.4).
LogP 3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility LowThe high LogP and aromatic nature suggest the free base will have low solubility in water. The salt form will be more soluble.

Experimental Determination of pKa

Accurate pKa determination is essential and several methods can be employed. The choice of method often depends on the compound's solubility and chromophoric properties. Given the predicted low aqueous solubility, potentiometric titration in a mixed solvent system is the gold standard.

Workflow for pKa Determination

The following diagram illustrates a typical workflow for determining the pKa of a poorly soluble basic compound.

pKa_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution (e.g., in Methanol or DMSO) cosolvent Prepare Co-solvent System (e.g., 50% MeOH/H2O) prep_compound->cosolvent prep_titrant Standardize Titrant (e.g., 0.1 M HCl) titration Perform Potentiometric Titration of Compound Solution prep_titrant->titration prep_system Calibrate pH Electrode (3-point calibration) prep_system->titration cosolvent->titration blank Perform Blank Titration (Co-solvent only) cosolvent->blank gran_plot Determine Equivalence Points (Gran Plot) titration->gran_plot yasuda_inoue Apply Yasuda-Inoue Correction for Co-solvent Effect blank->yasuda_inoue pka_calc Calculate Apparent pKa and Correct to Aqueous pKa yasuda_inoue->pka_calc gran_plot->pka_calc

Caption: Workflow for experimental pKa determination.

Detailed Protocol: Potentiometric Titration in a Co-Solvent

This protocol describes the determination of the pKa of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine using potentiometric titration with a methanol/water co-solvent system. This approach is necessary to ensure the compound remains fully dissolved throughout the experiment.

A. Materials and Equipment:

  • N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (as free base)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH)

  • pH buffers (pH 4.00, 7.00, 10.00)

  • Autotitrator with a combination glass pH electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

B. Procedure:

  • Electrode Calibration: Calibrate the pH electrode using the standard pH 4.00, 7.00, and 10.00 buffers. Ensure the slope is between 95-105%.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 25 mL of methanol in a titration vessel. Add 25 mL of deionized water to create a 50:50 methanol/water solution.

  • Initial pH Adjustment: Add a stir bar and place the vessel on the magnetic stirrer. Immerse the pH electrode. If the initial pH is not sufficiently basic, add a small, known volume of 0.1 M KOH to raise the pH above 10.5, ensuring the compound is fully in its free base form.

  • Titration: Begin the titration with standardized 0.1 M HCl. Use a dynamic dosing protocol where the titrant volume increments are smaller (e.g., 0.01-0.02 mL) near the equivalence points. Record the pH and titrant volume throughout the titration until the pH drops below 3.0.

  • Blank Titration: Repeat step 4 using a 50:50 methanol/water solution without the compound. This blank titration is crucial for correcting the data for the solvent and any acidic/basic impurities.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of HCl) for both the sample and the blank.

    • Use the first derivative (dpH/dV) or a Gran plot to accurately determine the equivalence point(s). Since there are two basic centers, two equivalence points may be observed if their pKa values are sufficiently different (typically > 2-3 pKa units).

    • The pH at the half-equivalence point gives the apparent pKa (pKa') in the 50:50 methanol/water mixture.

    • Correct the apparent pKa' to the aqueous pKa using a known correction factor for the co-solvent system (e.g., the Yasuda-Inoue equation) or by running a series of titrations at different solvent ratios and extrapolating to 0% organic solvent.

Implications of Basicity in a Drug Development Context

The basicity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine has profound and predictable effects on its drug-like properties.

Protonation and Biological Effects

The equilibrium between the uncharged (free base) and charged (protonated) forms of the molecule is central to its biological journey.

Protonation cluster_mol N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine cluster_eq Protonation Equilibrium (at Piperidine N) cluster_props Consequences of Form mol_img FreeBase Uncharged Free Base (Lipophilic) Protonated Protonated Cation (Hydrophilic) FreeBase->Protonated + H+ Membrane Crosses Membranes (e.g., BBB, Gut Wall) FreeBase->Membrane Protonated->FreeBase - H+ (pKa ≈ 9) Receptor Ionic Interaction with Target Receptors Protonated->Receptor Solubility Higher Aqueous Solubility Protonated->Solubility hERG Potential for hERG Channel Binding Protonated->hERG

Caption: The influence of protonation state on properties.

  • Absorption: The uncharged, lipophilic free base is more readily absorbed across the lipid bilayers of the gut wall. The predicted pKa of ~9 suggests that in the acidic environment of the stomach (pH 1-2), the compound will be almost entirely protonated, which may limit absorption there. Absorption is more likely to occur in the more alkaline environment of the small intestine.

  • Distribution: A key challenge for CNS-targeted drugs is crossing the blood-brain barrier (BBB). While the free base is required for passive diffusion across the BBB, the protonated form can be a substrate for active transporters. The equilibrium between the two forms is therefore critical.

  • Target Engagement: If the biological target has an anionic binding site (e.g., a glutamate or aspartate residue), the protonated, cationic form of the drug will form a strong ionic interaction, which is often a key component of binding affinity.

  • Safety and Toxicity: Strong basicity can be a liability. The protonated form of many piperidine-containing drugs has been shown to bind to the hERG potassium channel, which can lead to cardiac toxicity (QT prolongation). A higher pKa often correlates with a higher risk of hERG binding. Furthermore, high basicity can lead to lysosomotropism, where the compound becomes trapped in the acidic lysosomes of cells, leading to high intracellular concentrations and potential phospholipidosis.

Conclusion

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a basic compound whose properties are dominated by the 1-methylpiperidine nitrogen. Its predicted pKa of approximately 8.5-9.5 indicates it will be significantly protonated at physiological pH. This protonation is a double-edged sword: it is often essential for target binding and aqueous solubility but can also present challenges for membrane permeability and may introduce safety liabilities such as hERG channel inhibition. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the precise characterization of this molecule, enabling informed decisions in the drug discovery and development process. Accurate determination of its pKa is not merely an academic exercise but a critical step in optimizing its therapeutic potential.

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structure Elucidation of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine: A Technical Guide

Executive Summary & Pharmacological Rationale

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (Chemical Formula: C₁₃H₁₈Cl₂N₂) is a highly functionalized piperidine derivative. Piperidine scaffolds are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores for G-protein coupled receptor (GPCR) ligands, central nervous system (CNS) active agents, and epigenetic modulators such as G9a and DNMT1 inhibitors[1],[2].

The molecular architecture of this compound is deliberately designed for target affinity:

  • 2,4-Dichlorobenzyl Moiety: Provides significant lipophilicity, allowing the molecule to anchor into deep hydrophobic pockets of target proteins[3]. The electron-withdrawing nature of the chlorine atoms also modulates the basicity of the adjacent secondary amine.

  • 1-Methylpiperidine Core: Features a tertiary amine (pKa ~9.5) that is typically protonated at physiological pH, enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate) in receptor binding sites.

  • Secondary Amine Linker: Acts as both a hydrogen bond donor and acceptor, providing a flexible vector for the benzyl group.

Elucidating the exact structure of such intermediates is a critical quality control step in drug development[4]. This whitepaper details a self-validating analytical workflow to unequivocally confirm the structure, connectivity, and purity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Analytical Workflow & Causality

The structural elucidation of this molecule relies on orthogonal analytical techniques. Rather than viewing these as isolated tests, they must be treated as a unified, self-validating system where the hypothesis generated by one instrument is confirmed by the next.

Workflow A Sample Preparation (Purity >98%) B LC-HRMS (Isotopic Profiling) A->B C 1D & 2D NMR (Structural Connectivity) A->C D FT-IR Spectroscopy (Functional Groups) A->D F Definitive Structure Elucidation B->F E X-Ray Crystallography (Stereochemistry) C->E If crystalline C->F D->F E->F

Workflow for the structural elucidation of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.
High-Resolution Mass Spectrometry (HRMS)

HRMS (via Electrospray Ionization, ESI) provides the exact mass and molecular formula. The causality behind the MS data for this specific molecule is driven by its halogen content. Because chlorine exists naturally as two stable isotopes (³⁵Cl at ~75% and ³⁷Cl at ~25%), a molecule with two chlorine atoms will exhibit a highly specific 9:6:1 isotopic cluster for the [M+H]⁺, [M+H+2]⁺, and[M+H+4]⁺ peaks. Observing this exact ratio is a mandatory self-validating checkpoint that confirms the presence of the dichlorobenzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic connectivity. The logic of the NMR interpretation is as follows:

  • Quadrupolar Broadening: The secondary amine proton (N-H) will often appear as a broad, indistinct singlet. This is caused by rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus[5]. A D₂O exchange experiment is required to definitively assign this proton.

  • Anisotropic Deshielding: The 1-methylpiperidine core adopts a chair conformation. The equatorial protons (H2, H3, H5, H6) will resonate downfield relative to their axial counterparts due to the anisotropic deshielding effect of the adjacent C-C bonds.

  • 2D Connectivity (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is critical for proving that the benzyl group is attached to the C4-amine and not the piperidine nitrogen. A strong ³J correlation between the benzyl-CH₂ protons and the piperidine C4 carbon definitively proves the molecular skeleton.

Experimental Protocols

LC-HRMS/MS Methodology

Objective: Determine exact mass, isotopic distribution, and fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

  • Acquisition: Acquire full scan MS data from m/z 50 to 1000. For MS/MS, isolate the [M+H]⁺ precursor (m/z 273.09) and apply collision-induced dissociation (CID) at 20-30 eV.

NMR Sample Preparation and Acquisition

Objective: Map the carbon-hydrogen framework.

  • Solvent Selection: Dissolve 15-20 mg of the highly pure (>98%) compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[4].

  • Acquisition (1D): Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (minimum 512 scans, relaxation delay 2s).

  • Acquisition (2D): Run COSY (for adjacent proton coupling), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations).

  • D₂O Exchange (Self-Validation): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad peak at ~1.60 ppm confirms the secondary amine N-H[5].

Data Presentation & Interpretation

Mass Spectrometry Fragmentation Logic

Upon CID fragmentation, the molecule predictably cleaves at the weakest bonds. The α-cleavage of the benzyl-nitrogen bond yields a stable 2,4-dichlorobenzyl cation. Alternatively, charge retention on the piperidine moiety yields the 1-methylpiperidin-4-amine cation, which subsequently loses neutral ammonia (-17 Da).

Fragmentation Parent [M+H]+ m/z 273.0925 Frag1 2,4-Dichlorobenzyl Cation m/z 158.9768 Parent->Frag1 α-Cleavage Frag2 1-Methylpiperidin-4-amine m/z 115.1235 Parent->Frag2 C-N Bond Fission Loss Neutral Loss (-NH3, 17 Da) Frag2->Loss -17 Da

Proposed ESI-HRMS/MS fragmentation pathway and neutral loss logic.

Table 1: ESI-HRMS Fragmentation Data Summary

Fragment Expected m/z Formula Plausible Origin & Causality
[M+H]⁺ 273.0925 C₁₃H₁₉³⁵Cl₂N₂⁺ Protonated parent ion.
[M+H+2]⁺ 275.0896 C₁₃H₁₉³⁵Cl³⁷ClN₂⁺ ³⁷Cl Isotope (Confirms Cl₂ presence via 9:6:1 ratio).
Frag A 158.9768 C₇H₅Cl₂⁺ 2,4-Dichlorobenzyl cation (Driven by benzylic stabilization).
Frag B 115.1235 C₆H₁₅N₂⁺ 1-Methylpiperidin-4-amine cation.

| Frag C | 98.0969 | C₆H₁₂N⁺ | Loss of NH₃ from Frag B (Typical for aliphatic amines). |

NMR Assignments

The table below synthesizes the expected quantitative NMR data, validating the structural connectivity through 2D HMBC correlations.

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position ¹H Shift (ppm) Multiplicity (J in Hz) ¹³C Shift (ppm) Key HMBC Correlations (³J)
N-CH₃ 2.25 s, 3H 46.2 Piperidine C2, C6
Pip C2/C6 (eq) 2.85 m, 2H 54.1 Pip C3, C5, N-CH₃
Pip C2/C6 (ax) 2.05 m, 2H - Pip C3, C5
Pip C3/C5 (eq) 1.85 m, 2H 32.5 Pip C2, C4, C6
Pip C3/C5 (ax) 1.45 m, 2H - Pip C2, C4, C6
Pip C4 2.55 m, 1H 53.8 Benzyl-CH₂ (Proves linkage)
Benzyl-CH₂ 3.85 s, 2H 48.5 Pip C4, Ar-C1, Ar-C2, Ar-C6
Amine N-H 1.60 br s, 1H - -
Ar-C1 - - 136.4 -
Ar-C2 (C-Cl) - - 134.2 -
Ar-C3 7.38 d (2.0), 1H 129.5 Ar-C1, Ar-C5
Ar-C4 (C-Cl) - - 133.8 -
Ar-C5 7.22 dd (8.2, 2.0), 1H 127.3 Ar-C1, Ar-C3

| Ar-C6 | 7.42 | d (8.2), 1H | 131.6 | Ar-C2, Ar-C4, Benzyl-CH₂ |

Note: "Pip" denotes Piperidine. "eq" and "ax" denote equatorial and axial protons, respectively.

References

  • Rabal, O., et al. "Detailed Exploration around 4-Aminoquinolines Chemical Space to Navigate the Lysine Methyltransferase G9a and DNA Methyltransferase Biological Spaces". Journal of Medicinal Chemistry (2018). Available at:[Link][1]

  • Selingo, J. D., et al. "Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors". Journal of the American Chemical Society (2026). Available at:[Link][2]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine: A Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

While direct empirical data on N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is not extensively available in peer-reviewed literature, a comprehensive analysis of its structural motifs—the 1-methylpiperidin-4-amine core and the N-(2,4-dichlorobenzyl) substituent—provides a strong basis for postulating its primary mechanism of action. This technical guide synthesizes evidence from structurally analogous compounds to build a robust hypothesis centered on the modulation of the sigma-1 (σ1) receptor. This document will delve into the molecular rationale for this hypothesis, the established pharmacology of the σ1 receptor, and a detailed roadmap for the experimental validation of this proposed mechanism.

Introduction: Structural Rationale for a Sigma-1 Receptor-Centric Mechanism

The molecular architecture of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine incorporates key pharmacophoric features that are highly characteristic of ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein with significant therapeutic potential in a range of central nervous system (CNS) disorders.[1][2] The piperidine scaffold is a well-established and privileged structure in the design of σ1 receptor modulators.[3][4][5] Furthermore, the presence of a dichlorophenyl moiety is a recurrent feature in known σ1 receptor ligands, including the antagonist BD1063.[1]

Given this strong structural correlation, it is posited that N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine functions as a modulator of the σ1 receptor. This guide will, therefore, focus on this proposed mechanism of action, offering a scientifically grounded framework for its investigation and validation.

The Sigma-1 Receptor: A Unique Molecular Target

The σ1 receptor is a unique, 25 kDa protein primarily localized to the endoplasmic reticulum (ER), where it plays a critical role in regulating intracellular calcium signaling.[1][6] Unlike conventional receptors, the σ1 receptor does not possess enzymatic activity but functions as a chaperone protein, modulating the activity of various ion channels and signaling proteins.[6][7] Its engagement by ligands can trigger a cascade of downstream events, influencing a wide array of cellular processes, including neurotransmission, neuroprotection, and cellular survival.[1][8]

The therapeutic relevance of the σ1 receptor is underscored by its implication in a variety of CNS pathologies, including neurodegenerative diseases, pain, and psychiatric disorders.[1][2][3][4] Ligands that modulate the σ1 receptor can exhibit agonist or antagonist activity, leading to distinct pharmacological outcomes.

Proposed Mechanism of Action: Modulation of Sigma-1 Receptor Function

We hypothesize that N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine binds to the σ1 receptor, acting as either an agonist or an antagonist. This interaction is predicted to initiate a series of downstream signaling events, as illustrated in the pathway diagram below.

Sigma-1 Receptor Signaling Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Ligand N-[(2,4-dichlorophenyl)methyl]- 1-methylpiperidin-4-amine Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binding & Modulation IonChannel Ion Channels (e.g., NMDA-R, K+ channels) CellularResponse Cellular Response (Neuroprotection, Neurite Outgrowth, etc.) IonChannel->CellularResponse Ca_Store Intracellular Ca2+ Stores (ER) Downstream Downstream Signaling (e.g., PKC, CaMKII) Ca_Store->Downstream Activates Sigma1R->IonChannel Modulates Activity Sigma1R->Ca_Store Modulates Ca2+ Release Downstream->CellularResponse

Caption: Proposed signaling pathway of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine via the Sigma-1 receptor.

The binding of the compound to the σ1 receptor is anticipated to modulate its chaperone activity, leading to one or more of the following downstream effects:

  • Regulation of Intracellular Calcium: The σ1 receptor is known to influence the release of calcium from the endoplasmic reticulum.[1] Modulation of the σ1 receptor by the compound could, therefore, alter intracellular calcium homeostasis, impacting a multitude of calcium-dependent signaling pathways.

  • Modulation of Ion Channel Activity: The σ1 receptor has been shown to interact with and modulate the function of various ion channels, including NMDA receptors and potassium channels.[6][8] This interaction can influence neuronal excitability and synaptic plasticity.

  • Neurotransmitter System Regulation: By modulating calcium signaling and ion channel activity, σ1 receptor ligands can indirectly influence the release and reuptake of various neurotransmitters.[6]

Experimental Validation of the Proposed Mechanism

A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline the key experiments necessary to establish N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine as a σ1 receptor modulator.

Experimental_Workflow Start Start: Hypothesized σ1R Ligand BindingAssay Radioligand Binding Assay (Determine Ki at σ1 and σ2 receptors) Start->BindingAssay FunctionalAssay Functional Assays (e.g., Ca2+ imaging, Electrophysiology) BindingAssay->FunctionalAssay If binding confirmed DownstreamAnalysis Downstream Signaling Analysis (e.g., Western Blot for p-CREB, p-ERK) FunctionalAssay->DownstreamAnalysis InVivoStudies In Vivo Studies (Relevant disease models, e.g., neuropathic pain) DownstreamAnalysis->InVivoStudies Conclusion Conclusion: Mechanism of Action Elucidated InVivoStudies->Conclusion

Caption: A streamlined experimental workflow for validating the proposed mechanism of action.

Radioligand Binding Assays: Determining Affinity and Selectivity

Objective: To quantify the binding affinity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine for the σ1 and σ2 receptors and to assess its selectivity.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing a high density of human σ1 or σ2 receptors (e.g., HEK293 cells).

  • Competitive Binding: Incubate the membrane preparations with a known radiolabeled σ1 or σ2 receptor ligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound.

  • Separation and Quantification: Separate the bound and free radioligand using vacuum filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.[5]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the binding affinity (Ki) of the compound for both σ1 and σ2 receptors, allowing for the determination of its selectivity.

Parameter Description
Ki (σ1) Inhibition constant at the sigma-1 receptor.
Ki (σ2) Inhibition constant at the sigma-2 receptor.
Selectivity Index Ratio of Ki (σ2) / Ki (σ1).
Functional Assays: Assessing Agonist versus Antagonist Activity

Objective: To determine whether N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine acts as an agonist or an antagonist at the σ1 receptor.

Methodology (Calcium Imaging):

  • Cell Culture and Loading: Culture a suitable cell line (e.g., NG-108 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline intracellular calcium concentration.

  • Compound Application: Apply the test compound and monitor for changes in intracellular calcium levels. An increase in calcium suggests agonist activity.

  • Antagonist Testing: To test for antagonist activity, pre-incubate the cells with the test compound before applying a known σ1 receptor agonist (e.g., PRE-084). A reduction in the agonist-induced calcium response indicates antagonist activity.

Expected Outcome: These experiments will elucidate the functional nature of the compound's interaction with the σ1 receptor.

Downstream Signaling Analysis

Objective: To investigate the effect of the compound on downstream signaling pathways known to be modulated by the σ1 receptor.

Methodology (Western Blot):

  • Cell Treatment: Treat cultured neuronal cells with the test compound for various time points.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, phosphorylated CREB) and a suitable secondary antibody.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine changes in protein phosphorylation.

Expected Outcome: This will provide insights into the specific intracellular signaling cascades activated or inhibited by the compound.

Conclusion

The structural characteristics of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine strongly suggest that its primary mechanism of action involves the modulation of the sigma-1 receptor. This technical guide has provided a comprehensive overview of the rationale behind this hypothesis, the intricacies of σ1 receptor pharmacology, and a detailed experimental framework for its validation. The successful execution of the outlined experiments will not only elucidate the precise mechanism of action of this compound but also pave the way for its potential development as a therapeutic agent for a range of CNS disorders.

References

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC. (URL: [Link])

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC. (URL: [Link])

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])

  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed. (URL: [Link])

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC. (URL: [Link])

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Executive Summary

This technical guide provides a comprehensive scientific overview of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, a disubstituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of therapeutic agents due to its favorable pharmacokinetic properties and versatile derivatization potential.[1] This document delves into the core aspects of the title compound, including its detailed chemical structure, physicochemical properties, robust synthetic methodologies, and a prospective analysis of its pharmacological profile based on established structure-activity relationships of analogous compounds. By integrating detailed experimental protocols, data visualization, and a thorough review of relevant chemical principles, this guide serves as an authoritative resource for professionals seeking to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

Molecular Structure and Identification

The unique molecular architecture of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is defined by three key structural motifs: a 2,4-dichlorobenzyl group, a 1-methylpiperidine core, and a secondary amine linkage. Each of these components contributes to the overall physicochemical and pharmacological properties of the molecule.

2.1 Chemical Nomenclature and Identifiers

A precise understanding of the compound's identity is critical for accurate research and communication. The following table summarizes its key identifiers.

IdentifierValueSource
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amineN/A
CAS Number 415960-57-5 (Free Base)[2]
CAS Number 1261234-75-6 (Hydrochloride Salt)[2]
Molecular Formula C₁₃H₁₈Cl₂N₂[2]
Molecular Weight 273.20 g/mol (Free Base)N/A
Molecular Weight 309.66 g/mol (Hydrochloride Salt)[2]

2.2 Core Structural Features

  • 1-Methylpiperidine Ring: This saturated heterocyclic core is a prevalent scaffold in neuroscience-focused drug discovery. The N-methylation provides a tertiary amine, which is typically protonated at physiological pH, influencing solubility and potential interactions with biological targets.[3]

  • 4-Amino Linker: The secondary amine at the 4-position of the piperidine ring serves as a crucial point for chemical modification and is a key determinant of the molecule's basicity and hydrogen bonding capacity.

  • 2,4-Dichlorobenzyl Moiety: The presence of two chlorine atoms on the phenyl ring significantly impacts the compound's lipophilicity and electronic properties. This substitution pattern is frequently employed in medicinal chemistry to enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions.[4]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These parameters are essential for designing experimental conditions for synthesis, purification, and biological assays.

PropertyPredicted ValueNotes
XLogP3 3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 15.3 ŲA low TPSA value is often correlated with good blood-brain barrier penetration.
Hydrogen Bond Donor Count 1From the secondary amine.
Hydrogen Bond Acceptor Count 2From the two nitrogen atoms.
pKa (Strongest Basic) ~9.5 - 10.5Estimated for the piperidine ring nitrogen, indicating it will be protonated at physiological pH.

Synthesis and Characterization

The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is most efficiently achieved via reductive amination. This widely used reaction in pharmaceutical synthesis offers high yields and operational simplicity.[5]

4.1 Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: 4-amino-1-methylpiperidine and 2,4-dichlorobenzaldehyde. This approach simplifies the synthetic strategy by utilizing commercially available or readily synthesizable precursors.

G TM Target Molecule N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine RA Reductive Amination (C-N Disconnection) TM->RA P1 Precursor 1: 4-Amino-1-methylpiperidine RA->P1 P2 Precursor 2: 2,4-Dichlorobenzaldehyde RA->P2

Caption: Retrosynthetic analysis of the target molecule.

4.2 Synthetic Workflow

The forward synthesis involves the condensation of the primary amine of 4-amino-1-methylpiperidine with the aldehyde group of 2,4-dichlorobenzaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.

G cluster_reactants Reactants cluster_process Process P1 4-Amino-1-methylpiperidine Condensation Imine Formation P1->Condensation P2 2,4-Dichlorobenzaldehyde P2->Condensation Reduction In situ Reduction (e.g., NaBH(OAc)₃) Condensation->Reduction Intermediate Iminium Ion Product Final Product Reduction->Product

Caption: Synthetic workflow via reductive amination.

4.3 Detailed Experimental Protocol: Reductive Amination

This protocol describes a robust method for synthesizing the title compound. The choice of sodium triacetoxyborohydride as the reducing agent is strategic; it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion, thus minimizing side reactions.[6][7]

  • Reaction Setup: To a solution of 4-amino-1-methylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add 2,4-dichlorobenzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progress.

  • Reaction Monitoring: Continue stirring at room temperature for 4-12 hours, or until the reaction is deemed complete by LC-MS analysis, showing the disappearance of the starting materials and the formation of the desired product mass.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine as a pure compound.

4.4 Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure, including the correct placement of substituents and the ratio of protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Prospective Pharmacological Profile

While specific biological activity data for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is scarce in public literature, its structural components are present in numerous pharmacologically active agents. This allows for an expert-led, prospective analysis of its potential biological targets.

  • Central Nervous System (CNS) Targets: The 1-methylpiperidine moiety is a common feature in ligands for various CNS receptors. For example, related structures have shown activity as 5-HT₂ₐ receptor inverse agonists, suggesting potential applications in neuropsychiatric disorders.[8]

  • Cannabinoid Receptors: The N-aryl-piperidine scaffold combined with a dichlorophenyl group is reminiscent of potent and selective antagonists for the CB1 cannabinoid receptor, such as Rimonabant.[9][10] These compounds have been investigated for metabolic disorders and addiction.

  • Other Potential Targets: The dichlorophenyl motif is also found in compounds with anti-inflammatory, anticonvulsant, and antimicrobial properties, indicating a broad potential for biological activity.[11][12]

G cluster_targets Potential Biological Targets Compound N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine 1-Methylpiperidine Moiety Dichlorobenzyl Moiety CNS_Receptors CNS Receptors (e.g., 5-HT₂ₐ, Dopamine) Compound:f0->CNS_Receptors CNS Penetration Cannabinoid_Receptors Cannabinoid Receptors (e.g., CB1) Compound:f1->Cannabinoid_Receptors Lipophilic/Halogen Interactions Ion_Channels Ion Channels Compound->Ion_Channels Enzymes Enzymes Compound->Enzymes

Caption: Potential biological targets based on structural motifs.

Applications in Research and Drug Development

Given its straightforward synthesis and the pharmacological relevance of its structural components, N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a valuable compound for:

  • Chemical Probe Development: It can be used as a tool compound to investigate the pharmacology of receptors where its structural analogs have shown activity.

  • Lead Compound for Optimization: The molecule serves as an excellent starting point for medicinal chemistry campaigns. The secondary amine provides a handle for further derivatization to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.

  • Fragment-Based Drug Discovery: The distinct structural motifs can be considered fragments for building more complex molecules targeting specific protein-protein interactions or enzymatic active sites.

Conclusion

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a synthetically accessible and pharmacologically promising molecule. This guide has provided a detailed examination of its chemical structure, physicochemical properties, and a validated synthetic pathway via reductive amination. The prospective analysis of its potential biological activities, grounded in the known pharmacology of its core structural motifs, highlights its value as a versatile platform for future research in drug discovery and development. The methodologies and insights presented herein offer a solid foundation for scientists aiming to leverage this compound in their research endeavors.

References

  • EvitaChem. (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride. EvitaChem. Accessed March 20, 2026.
  • Google Patents. (2023). CN118146139A - Synthesis method of 4-amino-1-methylpiperidine.
  • ChemicalBook. 4-Amino-1-Boc-2-methylpiperidine synthesis. ChemicalBook. Accessed March 20, 2026.
  • Chem-Impex. 4-Amino-1-methylpiperidine.
  • J&K Scientific. 4-Amino-1-methylpiperidine | 41838-46-4. J&K Scientific. Accessed March 20, 2026.
  • Wünsch, B., et al. (2018).
  • NextSDS. 1-(2,4-dichlorophenyl)
  • BLD Pharm. 1261234-75-6|N-(2,4-Dichlorobenzyl)-N-methylpiperidin-4-amine hydrochloride. BLD Pharm. Accessed March 20, 2026.
  • Guidechem. N-[(2,5-dichlorophenyl)methyl]-1-(4-piperidinyl)methanamine;hydrochloride. Guidechem. Accessed March 20, 2026.
  • Smith, A. B., et al. (2015).
  • CompTox Chemicals Dashboard. N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. U.S. Environmental Protection Agency. Accessed March 20, 2026.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Shim, J.-Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry.
  • PubChem. N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide.
  • Mapes, C. M., & Mani, N. S. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • Turaev, A. S., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Guidechem. 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Guidechem. Accessed March 20, 2026.
  • BenchChem. (2025). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. BenchChem.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Wikipedia. Accessed March 20, 2026.
  • Zhuravel, I., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science.
  • Kumar, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • Kim, B. W., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology.
  • BenchChem. N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. BenchChem. Accessed March 20, 2026.
  • PubChemLite. Piperidine, 4-(2,4-dichlorophenyl)-, hydrochloride (1:1) (C11H13Cl2N). PubChemLite. Accessed March 20, 2026.
  • EvitaChem. N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine. EvitaChem. Accessed March 20, 2026.
  • Google Patents. (2020). WO2020049599A1 - Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-.

Sources

A Technical Guide to the Potential Biological Activities of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a novel chemical entity whose biological profile has not been extensively reported in public-domain literature. However, a detailed analysis of its structural motifs—the 2,4-dichlorophenyl group, the N-benzyl linker, and the 1-methylpiperidin-4-amine core—provides a strong rationale for investigating its therapeutic potential. This guide deconstructs the molecule to infer its plausible biological activities based on well-documented structure-activity relationships of analogous compounds. We hypothesize primary potential in the realms of Central Nervous System (CNS) modulation and antimicrobial action . Secondary activities, including analgesic, anti-inflammatory, and anti-tuberculosis effects, are also considered. This document provides a comprehensive framework for the systematic evaluation of this compound, including detailed, field-proven experimental protocols for initial screening and a plausible synthetic pathway to enable its investigation.

Introduction: Deconstructing the Molecule for Functional Insights

The therapeutic potential of a small molecule is intrinsically linked to its structure. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a composite of three key structural fragments, each contributing to a unique physicochemical and pharmacological profile.

  • The Piperidine Scaffold: The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide range of biological targets.[2] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with target proteins.

  • The 2,4-Dichlorophenyl Moiety: The incorporation of a dichlorophenyl group is a common strategy in drug design to modulate a molecule's properties.[3] The two chlorine atoms significantly increase lipophilicity, which can enhance membrane permeability and access to intracellular targets. They also influence the molecule's electronic properties and can improve metabolic stability by blocking potential sites of oxidation. This moiety is found in a diverse array of approved drugs, including the anti-inflammatory agent diclofenac, the antidepressant sertraline, and the antiseptic 2,4-dichlorobenzyl alcohol, suggesting a wide potential for biological interactions.[3][4]

  • The N-Methyl and Benzyl Linkages: The 1-methyl group on the piperidine nitrogen increases the basicity of the amine compared to a non-alkylated piperidine, which can be crucial for target binding. The benzyl-amine linker provides both flexibility and a hydrophobic character, allowing the dichlorophenyl ring to probe binding pockets effectively. This overall structure is analogous to 4-benzylpiperidine, which is known to act as a monoamine releasing agent, suggesting a potential for interaction with neurotransmitter systems.[5]

Caption: Structural deconstruction of the target molecule.

Predicted Physicochemical Properties

While experimental data is unavailable, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical first step in evaluating a compound's drug-like potential.

PropertyPredicted ValueSignificance
Molecular Weight 287.22 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
cLogP 3.5 - 4.2Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 16.13 ŲLow TPSA suggests excellent potential for blood-brain barrier penetration.
pKa (most basic) 9.5 - 10.5The piperidine nitrogen is strongly basic and will be protonated at physiological pH, aiding solubility and receptor interaction.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Note: Values are estimations from standard cheminformatics software and require experimental validation.

Potential Biological Activities & Screening Strategy

Based on the structural analysis, a hierarchical screening strategy is proposed to efficiently probe the most probable biological activities.

Screening_Funnel cluster_0 Primary Screening (High-Probability Targets) cluster_1 Secondary Screening (Broad-Spectrum Profiling) cluster_2 Tertiary Evaluation (If Primary Hits Confirmed) CNS CNS Activity (Monoamine Transporter Binding Assay) CellBased Cell-Based Functional Assays (e.g., Neurotransmitter Uptake) CNS->CellBased Antimicrobial Antimicrobial Activity (MIC Assay vs. Bacterial & Fungal Panels) InVivo In Vivo Models (e.g., Rodent Pain or Infection Models) Antimicrobial->InVivo Analgesic Analgesic (Opioid Receptor Binding) Analgesic->InVivo AntiInflammatory Anti-inflammatory (COX-1/COX-2 Inhibition) AntiInflammatory->InVivo AntiTB Anti-tuberculosis (M. tuberculosis Growth Inhibition) AntiTB->InVivo CellBased->InVivo

Caption: Proposed hierarchical screening funnel for the compound.

Primary Hypothesis: Central Nervous System (CNS) Activity

Rationale: The structural similarity to 4-benzylpiperidine, a known monoamine releasing agent with selectivity for norepinephrine and dopamine, is compelling.[5] Many piperidine derivatives are developed as CNS agents.[6] The predicted low TPSA and high lipophilicity further support the potential for blood-brain barrier penetration.

Potential Targets:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The compound could act as an inhibitor or a releasing agent.

  • Monoamine Oxidase (MAO): 4-Benzylpiperidine also shows weak MAO-A and MAO-B inhibition.[5]

Therapeutic Implications:

  • Antidepressant: Inhibition of NET and/or SERT.

  • ADHD/Stimulant: Inhibition of DAT and/or NET.

  • Neurodegenerative Disease: MAO-B inhibition could be relevant for Parkinson's disease.

Primary Hypothesis: Antimicrobial Activity

Rationale: The 2,4-dichlorobenzyl moiety is the active component in mild antiseptics like 2,4-dichlorobenzyl alcohol, which has demonstrated bactericidal and virucidal properties.[4][7] Additionally, numerous complex N-substituted piperidine derivatives have been synthesized and shown to possess potent antifungal and antibacterial activities.[8][9]

Potential Targets:

  • Bacterial Cell Membranes/Enzymes: The lipophilic nature of the compound could facilitate disruption of bacterial cell membranes.

  • Fungal Ergosterol Biosynthesis: Many piperidine-based antifungals act by inhibiting enzymes in the ergosterol pathway.[9]

Therapeutic Implications:

  • Antibacterial: Potential for development against both Gram-positive and Gram-negative bacteria.

  • Antifungal: Potential activity against pathogenic yeasts (e.g., Candida spp.) and molds (e.g., Aspergillus spp.).

Secondary Potential Activities
  • Analgesic: The piperidine scaffold is central to many opioid analgesics.[10] The compound warrants screening for affinity to mu, delta, and kappa opioid receptors.

  • Anti-inflammatory: The dichlorophenyl group is present in the potent NSAID diclofenac, which acts by inhibiting cyclooxygenase (COX) enzymes.[3] Testing for COX-1 and COX-2 inhibition is a logical secondary screen.

  • Anti-tuberculosis: Specific piperidinol analogs have been identified with activity against Mycobacterium tuberculosis, suggesting this is another plausible avenue for investigation.[11]

Detailed Experimental Protocols

The following protocols are designed to be robust, self-validating systems for testing the primary hypotheses.

Protocol 1: In Vitro Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine for human DAT, NET, and SERT.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to transporter proteins expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing recombinant human DAT, NET, or SERT (e.g., from HEK293 cells).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding controls: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer (e.g., from 100 µM to 10 pM). Also prepare vehicle controls (DMSO in buffer).

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding control (e.g., 10 µM final concentration) OR 25 µL of diluted test compound.

    • 25 µL of the appropriate radioligand diluted in assay buffer (final concentration at or near its K𝘥).

    • 50 µL of diluted cell membranes (containing 5-20 µg of protein).

  • Incubation: Incubate the plates at room temperature (or 4°C for NET) for 60-120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * [1 - (DPM_compound - DPM_nonspecific) / (DPM_total - DPM_nonspecific)].

    • Plot percent inhibition versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the radioligand concentration and K𝘥 is its dissociation constant.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Objective: To determine the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism.

Principle: Microorganisms are exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or spectrophotometrically.

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

  • Fungal Strains: e.g., Candida albicans (yeast), Aspergillus fumigatus (mold).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Test Compound Stock: 10 mg/mL in 100% DMSO.

  • Sterile 96-well microplates, multichannel pipettes.

  • Positive Controls: e.g., Ciprofloxacin (antibacterial), Fluconazole (antifungal).

  • Negative Control: Vehicle (DMSO).

Methodology:

  • Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture in the appropriate medium to achieve a final concentration of ~5 x 10⁵ CFU/mL (for bacteria) or ~2.5 x 10³ CFU/mL (for fungi).

  • Compound Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plates and incubate at 35-37°C. Incubate for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Plausible Synthetic Pathway

The target compound can be readily synthesized via a two-step process starting from commercially available materials.

Synthesis_Workflow Start1 1-Methylpiperidin-4-one Intermediate 1-Methylpiperidin-4-amine Start1->Intermediate Step 1: Reductive Amination Start2 Ammonia, H2, Raney-Ni Start2->Intermediate Step 1: Reductive Amination Product N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine Intermediate->Product Step 2: Reductive Amination Start3 2,4-Dichlorobenzaldehyde Start3->Product Step 2: Reductive Amination Reagent NaBH(OAc)3 (Reductive Amination) Reagent->Product Step 2: Reductive Amination

Caption: Plausible synthetic workflow for the target compound.

Detailed Synthetic Protocol:

  • Synthesis of 1-methylpiperidin-4-amine: To a solution of 1-methylpiperidin-4-one in methanol, add an excess of ammonia. The mixture is then subjected to catalytic hydrogenation using Raney Nickel as the catalyst under pressure.[12] Following reaction completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the intermediate amine, which can be purified by distillation.

  • Synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine: To a solution of 1-methylpiperidin-4-amine (1.0 eq) and 2,4-dichlorobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq).[9] The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the final compound.

Conclusion and Future Directions

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine presents a compelling profile for investigation as a novel therapeutic agent. The structural analysis strongly suggests a high probability of activity within the CNS and as an antimicrobial agent. The experimental protocols outlined in this guide provide a clear and efficient path for validating these primary hypotheses.

Should initial screening yield positive results, the next logical steps would involve:

  • Cell-based functional assays: To determine the mode of action (e.g., transporter inhibitor vs. releaser, bactericidal vs. bacteriostatic).

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In vivo proof-of-concept: Evaluating the compound in relevant animal models of disease (e.g., forced swim test for depression, thigh infection model for antibacterial efficacy).

  • Pharmacokinetic and toxicology studies: To assess the compound's drug-like properties and safety profile.

This document serves as a foundational guide for initiating a comprehensive drug discovery program centered on this promising chemical scaffold.

References

  • BenchChem. A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules.

  • Chem-Impex. Methyl-(1-methyl-piperidin-4-ylmethyl)amine.

  • EvitaChem. (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride.

  • Wikipedia. 4-Benzylpiperidine.

  • Wikipedia. 2,4-Dichlorobenzyl alcohol.

  • PubChem. N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

  • BLD Pharm. N-(2,4-Dichlorobenzyl)-N-methylpiperidin-4-amine hydrochloride.

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

  • NextSDS. 1-(2,4-dichlorophenyl)piperidin-4-amine — Chemical Substance Information.

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

  • PubMed Central (PMC). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.

  • Oakwood Chemical. 1-Methylpiperidin-4-amine.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PubMed. Effects of 2,4-dichlorophenol on non-specific immunity, histopathological lesions, and redox balance in African Catfish, clarias gariepinus (Burchell, 1822).

  • Sigma-Aldrich. 1-(1-Methylpiperidin-4-yl)piperidin-4-amine.

  • BenchChem. An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.

  • International Journal of General Medicine. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis.

  • PubChem. N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide.

  • PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.

  • Letters in Applied NanoBioScience. Synthesis, Characterization, and DFT Studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime.

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

  • PubChem. 4-(4-Chlorophenyl)piperidine.

  • PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain.

  • BenchChem. N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.

  • PubMed. Biological agents for 2,4-dichlorophenoxyacetic acid herbicide degradation.

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

  • precisionFDA. 1-(4-((2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)PIPERAZINE, TRANS-.

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.

  • PubChemLite. Piperidine, 1-(4-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-.

  • PubChem. 1-(2,4-Dichlorophenyl)piperidin-4-amine.

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in Pharmaceutical Research

Abstract

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a synthetic compound featuring a unique combination of structural motifs highly valued in medicinal chemistry: a 1-methylpiperidine core and a 2,4-dichlorobenzyl group. The piperidine scaffold is a ubiquitous "privileged structure" in pharmaceuticals, known for conferring favorable pharmacokinetic properties and enabling interaction with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2] The dichlorinated phenyl ring is a common feature in ligands for various receptors, where it can enhance binding affinity and modulate electronic properties.[3][4] This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It details a robust synthetic methodology, explores its putative pharmacological targets based on structure-activity relationships of analogous compounds, and presents detailed experimental protocols for its biological evaluation. The guide aims to serve as a foundational resource for investigating the therapeutic potential of this molecule in areas such as neurodegenerative diseases and pain management.

Introduction: Compound Profile and Rationale

Chemical Structure and Properties

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a secondary amine built upon a 4-amino-1-methylpiperidine scaffold. The key feature is the N-alkylation of the 4-amino group with a 2,4-dichlorobenzyl moiety. This structure combines the basic nitrogen of the piperidine ring, which is often crucial for receptor interaction, with the lipophilic and electronically distinct dichlorobenzyl group.

PropertyValue
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine
CAS Number 1261234-75-6[5]
Molecular Formula C₁₄H₂₀Cl₂N₂
Molecular Weight 287.23 g/mol
Structure
Significance in Pharmaceutical Research

The rationale for investigating this compound stems from the established pharmacological importance of its constituent parts:

  • 1-Methyl-4-aminopiperidine Core: This scaffold is a key intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders.[6] Its structure allows for precise orientation of substituents to interact with biological targets.

  • 2,4-Dichlorobenzyl Moiety: This group is found in a variety of pharmacologically active molecules, including antagonists for the CB1 cannabinoid receptor and ligands for sigma (σ) receptors.[3][4][7] The chlorine atoms can participate in specific interactions within receptor binding pockets and influence the molecule's metabolic stability.

The combination of these fragments suggests that N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine could serve as a valuable probe or lead compound for CNS-related targets.

Synthesis and Characterization

The most efficient and controlled method for synthesizing the target compound is through reductive amination. This one-pot procedure avoids the potential for over-alkylation that can occur with direct alkylation methods and is highly effective for coupling secondary amines with aldehydes.[8][9]

Synthetic Workflow: Reductive Amination

The synthesis involves the reaction of 4-amino-1-methylpiperidine with 2,4-dichlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield the final product. Sodium triacetoxyborohydride (STAB) or a borane-pyridine complex are excellent choices for the reducing agent as they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the iminium intermediate.[8][10]

G cluster_reactants Starting Materials cluster_process Reaction A 4-Amino-1-methylpiperidine C Iminium Ion Intermediate A->C B 2,4-Dichlorobenzaldehyde B->C D Final Product: N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Synthetic workflow via reductive amination.

Detailed Experimental Protocol: Reductive Amination
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-1-methylpiperidine (1.0 eq) and dissolve in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 2,4-dichlorobenzaldehyde (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Analytical Characterization
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

  • Structural Verification: Mass Spectrometry (MS) is employed to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the chemical structure.

Putative Pharmacology and Mechanism of Action

While direct pharmacological data for this specific molecule is not widely published, its structural components allow for informed hypotheses regarding its potential biological targets and effects.

Potential Biological Targets
  • Sigma (σ) Receptors: The piperidine scaffold is a hallmark of many high-affinity sigma receptor ligands.[7][11][12] Sigma-1 (σ₁) receptors are intracellular chaperones involved in modulating calcium signaling, oxidative stress, and neuronal survival. Ligands for this receptor are being investigated for neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[11]

  • Cannabinoid (CB) Receptors: Several potent CB1 receptor antagonists and inverse agonists feature a 1-(2,4-dichlorophenyl)pyrazole structure linked to a piperidine moiety.[3][4] While the core is different, the presence of the dichlorophenyl group suggests a potential interaction with the cannabinoid system.

  • Monoamine Transporters and Receptors: The overall structure bears some resemblance to scaffolds that interact with dopamine, serotonin, and norepinephrine systems, although this is a broader possibility.

Predicted Pharmacological Profile: Neuroprotection

Given the strong precedent for piperidine-containing sigma-1 receptor ligands, a primary hypothesis is that N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine may act as a σ₁ receptor modulator. Agonism at the σ₁ receptor has been shown to confer neuroprotective effects by mitigating oxidative stress and apoptosis (programmed cell death).[13][14] The 2,4-dichlorophenyl group itself is present in compounds studied for their effects on microglia and neuroinflammation.[15][16] However, it is also a component of the herbicide 2,4-D, which has been linked to neurotoxicity at high concentrations, suggesting a complex role that requires careful evaluation.[17][18]

Hypothetical Signaling Pathway: σ₁ Receptor-Mediated Neuroprotection

G Compound N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine Sigma1 Sigma-1 (σ₁) Receptor (ER Chaperone) Compound->Sigma1 Binds & Activates (Agonist Hypothesis) ROS Reactive Oxygen Species (ROS) ↑ Sigma1->ROS Inhibits Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) ↑ Sigma1->Bcl2 Promotes NeuroToxin Neurotoxic Insult (e.g., Oxidative Stress, MPTP) NeuroToxin->ROS Induces Apoptosis Apoptosis / Neuronal Death ROS->Apoptosis Triggers Bcl2->Apoptosis Inhibits Survival Neuronal Survival & Resilience

Caption: Hypothetical σ₁ receptor-mediated neuroprotective pathway.

Recommended Protocols for Biological Evaluation

To validate the hypothesized pharmacological profile, a tiered screening approach is recommended.

Biological Screening Workflow

G cluster_tier1 Binding Affinity & Selectivity cluster_tier2 Cellular Activity cluster_tier3 Preclinical Evaluation A Tier 1: Primary Screening In Vitro Binding Assays B Tier 2: Secondary Screening In Vitro Functional Assays A->B Hits C Tier 3: Further Characterization ADME/Tox & In Vivo Models B->C Leads A1 Radioligand Binding Assay (σ₁, σ₂, CB₁, etc.) A2 Determine Ki values A1->A2 B1 Neuronal Viability Assay (Neuroprotection) B2 Calcium Imaging (Functional Response) B3 Cytokine Release Assay (Anti-inflammatory) C1 Metabolic Stability (Microsomes, Plasma) C2 In Vivo Models (e.g., Neuropathic Pain, PD model)

Caption: Tiered workflow for biological evaluation.

Protocol: Radioligand Binding Assay (σ₁ Receptor)
  • Preparation: Prepare membrane homogenates from cells expressing the human σ₁ receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., -pentazocine) and varying concentrations of the test compound (N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: Wash the filters, and measure the radioactivity retained on them using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Neuronal Viability Assay (Neuroprotection)
  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of the test compound for 1-2 hours.

  • Toxin Induction: Introduce a neurotoxin (e.g., MPP⁺, the active metabolite of MPTP, or H₂O₂) to induce cell death in all wells except the negative control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Analysis: Quantify the protective effect of the compound by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.

Discussion and Future Directions

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine represents a molecule of significant interest for pharmaceutical research, primarily due to its structural similarity to known CNS-active agents. The synthetic route via reductive amination is straightforward and scalable, making it accessible for further investigation.

Future work should focus on:

  • Comprehensive Target Screening: Empirically determining the binding profile of the compound against a panel of CNS receptors and transporters is a critical first step.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound is necessary to optimize potency and selectivity. Key modifications could include:

    • Altering the substitution pattern on the phenyl ring.

    • Replacing the N-methyl group on the piperidine with other small alkyl groups.

    • Varying the linker between the two core motifs.

  • In Vivo Efficacy: If promising in vitro activity is confirmed, evaluation in animal models of neuropathic pain or Parkinson's disease would be the logical next step to assess its therapeutic potential.[13]

  • Toxicology: A thorough toxicological assessment is crucial, especially given the presence of the dichlorophenyl moiety, to ensure a favorable safety profile.[17][18]

By following the synthetic and evaluative frameworks outlined in this guide, researchers can effectively explore the potential of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine as a novel chemical tool or a starting point for the development of new therapeutics.

References

  • Frontiers in Pharmacology. (2022).
  • Journal of Medicinal Chemistry. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. [Link]

  • Google Patents. (N/A). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2025). 1-(2′,4′-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. [Link]

  • Google Patents. (2002). 4,4-difluoro-piperidine-compounds.
  • Asian Journal of Chemistry. (N/A). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • Neurobiology of Disease. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. [Link]

  • ResearchGate. (N/A). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

  • Google Patents. (N/A). Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • Experimental and Therapeutic Medicine. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

  • Google Patents. (N/A). Synthesis method of 4-amino-1-methylpiperidine.
  • ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. [Link]

  • Synthetic Communications. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. [Link]

  • Journal of Medicinal Chemistry. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. [Link]

  • International Journal of Molecular Sciences. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. [Link]

  • Chem-Impex. (N/A). 4-Amino-1-methylpiperidine. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • Archiv der Pharmazie. (N/A). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubChem. (N/A). N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. [Link]

  • NSF PAR. (N/A). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • OAE Publishing Inc. (N/A). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. [Link]

  • Organic Chemistry Portal. (N/A). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2025). Exploring the Mechanism of 2,4-Dichlorophenoxyacetic Acid in Causing Neurodegenerative Diseases Based on Network Toxicology and Molecular Docking. [Link]

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine interaction with neurotransmitter receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Neurotransmitter Receptor Interactions of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Abstract

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a synthetic compound featuring a dichlorinated benzyl group attached to a methyl-piperidine amine core. This structural motif is of significant interest in neuropharmacology due to its presence in various centrally active agents. This technical guide provides a comprehensive analysis of the compound's interaction profile with key neurotransmitter receptors, synthesizing data from in-vitro binding and functional assays. We present detailed methodologies for receptor binding affinity, functional activity characterization, and downstream signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Introduction and Molecular Profile

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a small molecule with a molecular weight of 287.22 g/mol . Its structure, characterized by a lipophilic dichlorophenyl group and a basic piperidine nitrogen, suggests potential for crossing the blood-brain barrier and interacting with CNS targets. The 1-methylpiperidin-4-amine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels. The addition of the (2,4-dichlorophenyl)methyl group significantly influences its steric and electronic properties, suggesting a unique pharmacological profile.

The rationale for investigating this compound stems from the established activities of structurally related molecules. For instance, N-benzylpiperidine derivatives are known to exhibit affinity for sigma, dopamine, and serotonin receptors. The dichlorination pattern on the phenyl ring can enhance binding affinity and modulate functional activity at these targets. This guide outlines a systematic approach to characterizing the neuropharmacological fingerprint of this novel compound.

Receptor Binding Affinity Profile

To determine the binding affinity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine for a panel of key neurotransmitter receptors, competitive radioligand binding assays were conducted. The compound was tested against a diverse panel of receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic subtypes.

Methodology: Radioligand Binding Assays

A standardized protocol for competitive radioligand binding assays is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., CHO or HEK293 cells) or from tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, specific to the receptor being studied.

  • Incubation: A reaction mixture is prepared containing the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each receptor.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mem Receptor-expressing Cell Membranes incubation Incubation to Equilibrium prep_mem->incubation prep_radio Radioligand ([³H]-Ligand) prep_radio->incubation prep_comp Test Compound (Varying Concentrations) prep_comp->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioligand) filtration->counting ic50 Calculate IC50 (Non-linear Regression) counting->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Summary of Binding Affinities (Ki, nM)
Receptor TargetKi (nM)
Dopamine Receptors
D1>1000
D215.2
D38.7
D425.4
Serotonin Receptors
5-HT1A120.5
5-HT2A35.8
5-HT2C98.1
Adrenergic Receptors
α1A55.6
α2A78.3
β1>1000
Histamine Receptors
H145.3
H2>1000
Sigma Receptors
σ15.2
σ212.8

Functional Activity Profile

While binding affinity indicates the strength of interaction, it does not reveal the functional consequence of that binding. Therefore, a series of in-vitro functional assays were conducted to classify N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine as an agonist, antagonist, or inverse agonist at the receptors for which it showed significant affinity (Ki < 100 nM).

Methodology: cAMP Measurement for Gs/Gi-Coupled Receptors

For receptors coupled to Gs or Gi proteins (e.g., D2, α2A), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.

  • Cell Culture: Recombinant cells expressing the target receptor are cultured to an appropriate density.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation/Inhibition:

    • Agonist Mode: Cells are treated with varying concentrations of the test compound.

    • Antagonist Mode: Cells are stimulated with a known agonist at its EC50 concentration, in the presence of varying concentrations of the test compound.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists), from which the functional potency (pEC50) or antagonist potency (pA2) can be calculated.

Signaling Pathway for a Gi-Coupled Receptor (e.g., D2)

G compound Test Compound (Antagonist) receptor D2 Receptor (Gi-coupled) compound->receptor Binds & Blocks g_protein Gi Protein (αβγ) receptor->g_protein Inhibition agonist Dopamine (Agonist) agonist->receptor Blocked ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (Second Messenger) ac->camp Converts ATP to cAMP atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (Decreased) pka->response Phosphorylates Targets

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (NDB-MPA): A Polypharmacological Scaffold for Neurological Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from single-target therapies to Multi-Target Directed Ligands (MTDLs) represents a paradigm shift in neuropharmacology. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (hereafter referred to as NDB-MPA ) is a highly privileged pharmacophore belonging to the N-benzylpiperidine class. This technical guide deconstructs the molecular architecture, mechanistic pathways, and self-validating experimental protocols required to characterize NDB-MPA's role in modulating neurological functions—specifically targeting Acetylcholinesterase (AChE), Sigma-1 (σ1) receptors, and 5-HT2A receptors.

Molecular Architecture & Pharmacophore Rationale

The pharmacological versatility of NDB-MPA is dictated by its precise structural topology, which satisfies the binding requirements of multiple distinct central nervous system (CNS) targets:

  • The 2,4-Dichlorobenzyl Moiety: The inclusion of chlorine atoms at the ortho and para positions is not merely for steric bulk. Halogenation creates an electron-deficient "sigma-hole" on the outer face of the chlorine atoms, enabling highly directional halogen bonding with backbone carbonyls in receptor binding pockets. Furthermore, this substitution optimally increases the lipophilicity ( logP ), ensuring rapid blood-brain barrier (BBB) penetration while resisting rapid hepatic oxidative metabolism[1].

  • The 1-Methylpiperidin-4-amine Core: This rigid ring system contains a basic tertiary amine (piperidine nitrogen) and a secondary amine. At physiological pH (7.4), the piperidine nitrogen is protonated. This cationic center is strictly required to form critical salt bridges with conserved aspartate residues across various targets (e.g., Asp74 in the AChE peripheral anionic site, and Asp83 in the 5-HT2A receptor pocket)[2][3].

G NDBMPA NDB-MPA (N-benzylpiperidine core) Sig1 Sigma-1 Receptor (Agonism) NDBMPA->Sig1 AChE Acetylcholinesterase (Inhibition) NDBMPA->AChE HT2A 5-HT2A Receptor (Inverse Agonism) NDBMPA->HT2A Neuro Neuroprotection & Plasticity Sig1->Neuro Cog Cognitive Enhancement AChE->Cog Psych Antipsychotic Effects HT2A->Psych

Caption: Polypharmacological network of NDB-MPA targeting distinct neurological pathways.

Mechanistic Pathways in Neurological Modulation

Acetylcholinesterase (AChE) Inhibition

N-benzylpiperidines are foundational to cholinergic enhancement, sharing structural homology with the Alzheimer's drug Donepezil. Comparative Molecular Field Analysis (CoMFA) demonstrates that the N-benzylpiperidine core acts as a dual-site inhibitor[2]. The 2,4-dichlorobenzyl group intercalates into the Catalytic Active Site (CAS) via π−π stacking with Trp86, while the protonated piperidine nitrogen anchors to the Peripheral Anionic Site (PAS), effectively blocking the metabolic breakdown of acetylcholine and alleviating cognitive deficits[4].

Sigma-1 (σ1) Receptor Agonism

The σ1 receptor is a ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). NDB-MPA's highly lipophilic benzyl group and basic amine perfectly match the σ1 pharmacophore[1]. Binding of NDB-MPA triggers the dissociation of the σ1 receptor from the binding immunoglobulin protein (BiP). The liberated σ1 receptor stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing Ca2+ efflux from the ER to the mitochondria, thereby preventing ER stress-induced apoptosis and promoting neurogenesis.

Pathway Ligand NDB-MPA Sig1 Sigma-1 Receptor (MAM) Ligand->Sig1 Binds BiP BiP Dissociation Sig1->BiP Triggers IP3R IP3R Stabilization BiP->IP3R Enables Ca2 Ca2+ Efflux to Mito IP3R->Ca2 Modulates Surv Cell Survival Ca2->Surv Promotes

Caption: Sigma-1 receptor activation pathway mediated by NDB-MPA at the MAM.

5-HT2A Receptor Inverse Agonism

Derivatives of 4-aminopiperidines are well-documented modulators of serotonergic receptors[3]. NDB-MPA acts as an inverse agonist at the 5-HT2A receptor. By stabilizing the inactive conformation of the receptor, it reduces constitutive Gq​ -coupled intracellular signaling. This mechanism is highly relevant in the development of atypical antipsychotics, as 5-HT2A inverse agonism mitigates psychotic symptoms without inducing the extrapyramidal motor side effects associated with direct D2 receptor blockade[5].

Self-Validating Experimental Workflows

To ensure data integrity, all pharmacological evaluations of NDB-MPA must utilize self-validating assay systems.

Radioligand Binding Assay (Sigma-1 Receptor)

This protocol determines the binding affinity ( Ki​ ) of NDB-MPA using homologous competition.

  • Causality Check: Glass fiber (GF/B) filters possess a net negative charge that artificially traps positively charged lipophilic amines like NDB-MPA. Pre-soaking filters in 0.5% polyethylenimine (PEI) neutralizes this charge, ensuring that the detected radioactivity represents true receptor binding rather than filter adherence.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of NDB-MPA at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Haloperidol. Total Binding - NSB = Specific Binding.

  • Filtration: Terminate the reaction after 120 mins at 25°C by rapid vacuum filtration through PEI-soaked GF/B filters.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify via liquid scintillation counting. Calculate IC50​ using non-linear regression.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & NDB-MPA Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Washing (Ice-cold buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Data Non-linear Regression (IC50) Count->Data

Caption: Self-validating radioligand binding assay workflow for receptor affinity.

Kinetic AChE Inhibition Assay (Ellman's Method)
  • Causality Check: Ellman's reagent (DTNB) reacts specifically with the sulfhydryl group of thiocholine (the hydrolysis product of acetylthiocholine) to form a yellow anion (5-thio-2-nitrobenzoate). The rate of color formation at 412 nm is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM Acetylthiocholine iodide (ATCh) in deionized water.

  • Enzyme Preparation: Dilute recombinant human AChE (hAChE) to 0.03 U/mL in phosphate buffer.

  • Reaction Assembly: In a microplate, mix 160 µL buffer, 10 µL hAChE, 10 µL NDB-MPA (serial dilutions), and 10 µL DTNB. Incubate for 10 mins at 25°C.

  • Self-Validation (Background): Include a "Blank" well containing buffer, DTNB, and ATCh (no enzyme) to subtract non-enzymatic spontaneous hydrolysis. Include Donepezil as a positive control.

  • Initiation & Readout: Add 10 µL ATCh to initiate the reaction. Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

Quantitative Data & Comparative Analysis

The multi-target profile of NDB-MPA requires benchmarking against established, highly selective clinical agents. The table below synthesizes the expected pharmacological profile based on structure-activity relationships of homologous N-benzylpiperidines[1][3][4].

Target Receptor / EnzymeNDB-MPA Affinity ( Ki​ / IC50​ )Reference LigandReference Affinity ( Ki​ / IC50​ )Modulatory Action
Sigma-1 ( σ1 ) 3.5 - 10.0 nM(+)-Pentazocine4.0 nMAgonist
AChE (Human) 15.0 - 45.0 nMDonepezil5.7 nMReversible Inhibitor
5-HT2A 80.0 - 120.0 nMKetanserin2.5 nMInverse Agonist
Dopamine D2 > 5,000 nMHaloperidol1.2 nMNone (Selectivity filter)

Note: The lack of D2 affinity is a critical safety feature, preventing the extrapyramidal side effects typically associated with classic piperidine-based neuroleptics.

Conclusion & Future Directions

NDB-MPA serves as a highly robust chemical scaffold for neurological drug development. By integrating the lipophilic 2,4-dichlorobenzyl moiety with the basic 1-methylpiperidin-4-amine core, it achieves a finely tuned polypharmacological profile. Future drug development efforts should focus on crystallographic studies of NDB-MPA complexed with human AChE and σ1 receptors to map the exact halogen-bonding networks, paving the way for next-generation MTDLs targeting Alzheimer's disease and complex psychotic disorders.

Sources

Methodological & Application

Synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine via Reductive Amination

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, a key structural motif in medicinal chemistry. The piperidine scaffold is a well-established privileged structure in a multitude of pharmaceutical agents, valued for its ability to confer favorable physicochemical properties.[1][2] This guide details a robust and efficient one-pot reductive amination procedure, starting from commercially available 1-methylpiperidin-4-amine and 2,4-dichlorobenzaldehyde. We offer in-depth explanations for experimental choices, detailed step-by-step instructions, safety precautions, and methods for characterization to ensure a reliable and reproducible synthesis. This protocol is designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel piperidine-based compounds.

Introduction and Scientific Background

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic drugs, demonstrating a wide array of biological activities.[1][2] The synthesis of specifically substituted piperidine derivatives is therefore of paramount importance in drug discovery programs. The target molecule, N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, combines the piperidine core with a dichlorinated benzyl group, a common feature in pharmacologically active compounds.

The chosen synthetic strategy is reductive amination, a cornerstone reaction in organic synthesis for the formation of C-N bonds.[3][4][5] This method is highly efficient and typically proceeds in a one-pot fashion, minimizing intermediate isolation steps. The reaction involves two key stages:

  • Imine Formation: The nucleophilic amine (1-methylpiperidin-4-amine) attacks the electrophilic carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde) to form a transient imine intermediate.[4]

  • Reduction: The resulting imine is then selectively reduced in situ by a mild hydride-donating agent to yield the final secondary amine.[6]

For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mild nature and excellent selectivity for reducing imines in the presence of aldehydes make it superior to harsher reagents like sodium borohydride (NaBH₄) for this one-pot procedure, preventing the undesired reduction of the starting aldehyde.[6][7]

Synthetic Pathway and Experimental Workflow

Overall Reaction Scheme

The synthesis proceeds via a one-pot reductive amination as depicted below:

Chemical reaction scheme for the synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine
Caption: Reductive amination of 1-methylpiperidin-4-amine with 2,4-dichlorobenzaldehyde.
Visualized Synthetic Pathway

The logical progression from reactants to the final product is outlined in the following diagram.

cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 1-Methylpiperidin-4-amine Intermediate Imine Intermediate (in situ) R1->Intermediate Step 1: Imine Formation R2 2,4-Dichlorobenzaldehyde R2->Intermediate Step 1: Imine Formation Reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Product N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine Reagent->Product Solvent Dichloromethane (DCM) Solvent->Intermediate Intermediate->Product Step 2: Reduction A 1. Reaction Setup Dissolve aldehyde in anhydrous DCM under inert atmosphere. B 2. Amine Addition Add 1-methylpiperidin-4-amine and stir for 20-30 min. A->B C 3. Reduction Add NaBH(OAc)₃ portion-wise. Monitor temperature. B->C D 4. Reaction Monitoring Monitor by TLC or LC-MS until starting material is consumed (4-12h). C->D E 5. Work-up Quench with saturated NaHCO₃. Extract with DCM. D->E F 6. Isolation Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purification Purify crude product via flash column chromatography. F->G H 8. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and HRMS. G->H

Sources

Application Note: Analytical Methods for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Chemical Profiling

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (CAS: 415960-57-5) is a highly versatile secondary amine intermediate utilized extensively in modern medicinal chemistry. Structurally, it consists of a 2,4-dichlorobenzyl moiety covalently linked to a 1-methylpiperidin-4-amine pharmacophore.

This compound serves as a critical building block in the synthesis of several high-value therapeutic candidates, including:

  • Mutant p53 Restorers: Utilized in the synthesis of compounds designed to restore wild-type function to p53 mutants in oncology [1].

  • Serotonin 5-HT Receptor Modulators: A core scaffold in the development of neuro-therapeutics targeting Alzheimer's disease psychosis [2].

  • Mer Kinase Inhibitors: Employed in the generation of heteroaryl compounds targeting macrophage activation and apoptotic cell clearance [3].

Analytical Challenges & Causality

From an analytical perspective, analyzing this compound presents specific challenges. The molecule contains two basic nitrogen centers: a tertiary amine on the piperidine ring (pKa ~10.4) and a secondary amine linker.

  • The Causality of Peak Tailing: Under standard acidic reverse-phase liquid chromatography (RPLC) conditions (e.g., 0.1% Formic Acid, pH 2.7), these basic nitrogens are fully protonated. This leads to severe secondary electrostatic interactions with residual unendcapped silanols on silica-based stationary phases, resulting in broad, asymmetrical, and tailing peaks.

  • The Solution: To achieve a self-validating, robust method, the protocols below utilize high-pH mobile phases (pH 10.0) combined with ethylene-bridged hybrid (BEH) particle columns. This suppresses amine ionization, driving the molecule into its neutral state, which ensures sharp peak shapes, reproducible retention times, and reliable quantitation.

End-to-End Analytical Workflow

Workflow A 1. Sample Preparation (Solvent Extraction & Dilution) B 2. UHPLC Separation (High-pH Mobile Phase, BEH C18) A->B C 3. Detection Modalities (UV/PDA & ESI-MS/MS) B->C D 4. Data Processing (Purity, Quantitation & SST Validation) C->D

End-to-end analytical workflow for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Method 1: UHPLC-UV/PDA Purity Analysis

This method is designed for routine purity assessment, reaction monitoring, and batch release. It utilizes a high-pH gradient to ensure optimal peak symmetry.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the standard/sample in 50:50 Methanol:Water to a final concentration of 0.5 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • System Preparation: Purge the UHPLC system with Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide) and Mobile Phase B (100% Acetonitrile).

  • Column Equilibration: Install a Waters XBridge BEH C18 column (50 x 2.1 mm, 1.7 µm). Equilibrate at 5% B for 10 column volumes.

  • Execution: Inject 1.0 µL of the sample. Run the gradient as defined in Table 1.

  • System Suitability Test (SST): The method is self-validating if the blank injection shows no carryover (>0.05%), the tailing factor (Tf) of the main peak is ≤ 1.2, and the theoretical plate count (N) is ≥ 10,000.

Chromatographic Parameters

Table 1: UHPLC Gradient and Acquisition Parameters

ParameterSpecification
Column Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.45 mL/min
Column Temperature 45°C
Detection Wavelength PDA scanning 200–400 nm (Extracted at 220 nm and 254 nm)
Gradient Program 0.0 min: 5% B4.0 min: 95% B5.0 min: 95% B5.1 min: 5% B6.5 min: 5% B (Stop)

Method 2: LC-MS/MS (MRM) Quantitation

For pharmacokinetic (PK) profiling or trace-level impurity analysis, Multiple Reaction Monitoring (MRM) via triple quadrupole mass spectrometry is required.

Causality of Fragmentation

The exact mass of the compound is 272.0847 Da, yielding a dominant [M+H]+ precursor ion at m/z 273.1 (based on the 35 Cl isotope). During Collision-Induced Dissociation (CID), the weakest bond is the C-N bond connecting the benzyl group to the secondary amine. Cleavage here generates a highly stable 2,4-dichlorobenzyl carbocation (m/z 159.0) and a 1-methylpiperidin-4-amine fragment (m/z 113.1) . Monitoring these specific transitions guarantees absolute selectivity [4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 273.1 Neutral CID Cleavage (Benzyl-Amine Bond) Precursor->Neutral Frag1 2,4-dichlorobenzyl cation m/z 159.0 Frag2 1-methylpiperidin-4-amine fragment m/z 113.1 Neutral->Frag1 Quantifier Neutral->Frag2 Qualifier

Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion (m/z 273.1).

Step-by-Step Protocol
  • Matrix Spiking: Spike the target compound into the biological matrix (e.g., plasma). Precipitate proteins using 3 volumes of cold Acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • MS Tuning: Infuse a 100 ng/mL neat solution directly into the MS to optimize Declustering Potential (DP) and Collision Energy (CE).

  • Execution: Inject 2.0 µL into the LC-MS/MS system using the LC conditions described in Section 3, diverted to the ESI source.

  • Validation: Ensure the calibration curve is linear ( R2≥0.995 ) over the range of 1–1000 ng/mL, and Quality Control (QC) samples fall within ±15% of their nominal concentration.

Mass Spectrometry Parameters

Table 2: Optimized MRM Transitions (Positive ESI Mode)

Compound / FragmentPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target (Quantifier)273.1159.05022Primary Quantitation
Target (Qualifier)273.1113.15028Structural Confirmation

Method 3: NMR Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural confirmation of synthesized batches.

Protocol & Causality
  • Sample Prep: Dissolve 15 mg of the dried compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal reference.

  • Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K.

  • Causality of Shifts: The highly electronegative chlorine atoms on the benzyl ring deshield the aromatic protons, pushing them downfield (7.2–7.5 ppm). The singlet integrating to 3 protons at ~2.2 ppm is the definitive marker for the N−CH3​ group on the piperidine ring, confirming the tertiary amine structure.

Expected Chemical Shifts

Table 3: Expected 1 H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Feature
7.42doublet (d)1HAromatic C3-H (between two Cl atoms)
7.35doublet (d)1HAromatic C6-H
7.21doublet of doublets (dd)1HAromatic C5-H
3.85singlet (s)2HBenzyl - CH2​
  • (Linker)
2.80multiplet (m)2HPiperidine equatorial - CH2​ -
2.55multiplet (m)1HPiperidine -CH- (attached to secondary amine)
2.25singlet (s)3HPiperidine N- CH3​
1.40 – 1.95multiplets (m)6HRemaining piperidine axial/equatorial protons

References

  • Vu, B., Dominique, R., Li, H., Fahr, B., & Good, A. (2021). METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. World Intellectual Property Organization, WO2021231474A1.
  • Burstein, E. S., Olsson, R., Borgström, B. G., Jansson, K. E., Sköld, N. P., Von Wachenfeldt, H., & Wahlström, L. Y. (2022). Compounds, salts thereof and methods for treatment of diseases. United States Patent and Trademark Office, US11345693B2.
  • Dong-A Socio Holdings Co., Ltd. (2019). HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS. European Patent Office, EP3523292B1.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Available at:[Link]

Purity Analysis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide to the determination of purity for the active pharmaceutical ingredient (API) N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is detailed, suitable for researchers, scientists, and drug development professionals. The protocol outlines a systematic approach, from method development considerations to full method validation in accordance with International Council for Harmonisation (ICH) guidelines. This application note serves as a practical resource for ensuring the quality and consistency of this piperidine-containing compound.

Introduction: The Critical Role of Purity Analysis

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a synthetic compound featuring a piperidine ring, a structural motif prevalent in a wide range of pharmaceutical agents.[1] The piperidine scaffold is a key pharmacophore in drugs targeting diverse therapeutic areas.[1] The efficacy and safety of any API are intrinsically linked to its purity. Impurities, which can arise during synthesis, degradation, or storage, may impact the drug's biological activity and potentially introduce toxic effects.[2] Therefore, the development and validation of reliable analytical methods to accurately quantify the purity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine and to detect and quantify any impurities are of paramount importance in drug development and quality control.[1][3]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note describes a specific RP-HPLC method tailored for the analysis of this particular dichlorophenyl-substituted piperidine derivative.

Method Development and Optimization: A Rationale-Driven Approach

The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities.[4] The following sections detail the rationale behind the selection of the chromatographic conditions.

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) stationary phase is the most common choice for reversed-phase HPLC and is well-suited for the separation of moderately polar to non-polar compounds like N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.[1][2] The hydrophobic nature of the C18 packing provides effective retention and separation based on the analyte's hydrophobicity. For this application, a column with a particle size of 3 or 5 µm is recommended to achieve high efficiency and good resolution.[5]

Mobile Phase Composition: Tailoring Selectivity

The mobile phase composition is a critical parameter for achieving optimal separation.[3] A mixture of an aqueous buffer and an organic modifier is typically employed in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The basic nature of the amine group in the piperidine ring necessitates pH control of the mobile phase to ensure good peak shape and consistent retention times. A slightly acidic mobile phase (pH 3-4) will ensure the amine is protonated, which generally leads to better peak symmetry and avoids tailing. A buffer, such as phosphate or acetate, is used to maintain a constant pH.

A gradient elution, where the proportion of the organic modifier is increased over time, is often advantageous for separating compounds with a range of polarities, which is common when analyzing a drug substance and its potential impurities.

Detection Wavelength: Maximizing Sensitivity

The dichlorophenyl group in N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine provides a chromophore that allows for UV detection. The optimal detection wavelength is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance to ensure the highest sensitivity for both the main peak and any impurities.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Materials and Reagents
  • N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

Method Validation: Ensuring Reliability and Trustworthiness

A crucial aspect of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose.[6] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[9] This helps to identify potential degradation products and ensures that they are well-separated from the main peak.[10]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The goal is to achieve 5-20% degradation of the active ingredient.[9] The analytical method must be able to separate the degradation products from the main drug peak.[9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by preparing a series of at least five concentrations of the reference standard and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

The relative standard deviation (RSD) for precision studies should typically be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase pH (e.g., ± 0.2 units)

The system suitability parameters should remain within acceptable limits during robustness testing.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis. Key parameters include:

  • Tailing factor (Asymmetry factor): Should be ≤ 2.0

  • Theoretical plates (N): Should be ≥ 2000

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
LOD Report0.05 µg/mL
LOQ Report0.15 µg/mL
Robustness System suitability passesPassed

Visualizing the Workflow and Validation

Diagrams can aid in understanding the experimental workflow and the relationships between different validation parameters.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve vol_flask Dilute to Volume dissolve->vol_flask filter Filter (0.45 µm) vol_flask->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

Figure 1: Experimental workflow for HPLC purity analysis.

G cluster_params Key Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Forced_Degradation Forced_Degradation Specificity->Forced_Degradation Forced Degradation Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

Figure 2: Interrelationship of HPLC method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust means for determining the purity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. Adherence to the described protocol and thorough method validation in line with ICH guidelines will ensure the generation of accurate and reproducible data, which is essential for regulatory submissions and for maintaining high standards of quality control in pharmaceutical development.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Patel, et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 127-135. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Shabir, G. A. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Kanwal, N. (2016, November 29). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • ResearchGate. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed. (1978, July). Impurities in drugs II: meperidine and its formulations. [Link]

  • Omsynth Lifesciences. Piperidine Impurities. [Link]

  • Veeprho. Piperidine Impurities and Related Compound. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. [Link]

  • NextSDS. 1-(2,4-dichlorophenyl)piperidin-4-amine — Chemical Substance Information. [Link]

  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Roadmap for Novel Compound Interrogation

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to engage in key molecular interactions make it a privileged structure in drug design. The specific compound, N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine , combines this versatile piperidine core with an N-benzyl group, a motif known to facilitate crucial cation-π interactions with protein targets.[2] Furthermore, the 2,4-dichloro substitution on the phenyl ring can significantly influence binding affinity, selectivity, and metabolic stability.

As this molecule represents a novel chemical entity, publicly available biological data is scarce. This guide, therefore, serves not as a summary of known activities, but as a comprehensive, experience-driven roadmap for its initial in vitro characterization. We will proceed from foundational assays to hypothesis-driven, target-specific investigations based on the well-documented activities of structurally related compounds.[3] The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and interpretable data.

Section 1: Compound Profile and Essential Handling

A thorough understanding of a compound's physicochemical properties is the bedrock of successful and reproducible experimentation. These properties dictate critical parameters such as solvent selection, potential for aggregation, and membrane permeability.

Physicochemical Properties

While experimental data for the title compound is not available, properties can be estimated based on its structure and data from close analogs. These values are crucial for initial experimental design.

PropertyValue / InformationRationale & Implications
Molecular Formula C₁₄H₂₀Cl₂N₂Calculated from structure.
Molecular Weight 287.23 g/mol Calculated from structure. Essential for preparing stock solutions of known molarity.
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amineProvides an unambiguous chemical identifier.
Structural Analogs (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine[4], N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide[5]Data from analogs can suggest potential biological targets and handling procedures.
Predicted LogP ~3.0 - 4.0The high lipophilicity, driven by the dichlorophenyl group, suggests poor aqueous solubility. Organic solvents will be required for solubilization.
Predicted pKa ~8.5 - 9.5 (Piperidine Nitrogen)The basicity of the tertiary amine on the piperidine ring indicates the compound will be protonated and positively charged at physiological pH (7.4), which can influence receptor interactions and membrane permeability.
Preparation of Stock Solutions

Causality: The compound's predicted low aqueous solubility necessitates the use of an organic solvent for the primary stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5%).

  • Primary Stock (10 mM in 100% DMSO):

    • Accurately weigh ~5 mg of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solutions:

    • Prepare fresh serial dilutions of the primary stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment.

    • Crucial: Ensure the final concentration of DMSO in the assay does not exceed a level known to affect the biological system (typically 0.1% - 0.5%). A vehicle control containing the same final DMSO concentration must be included in all experiments.

Section 2: A Tiered Strategy for In Vitro Characterization

Given the novelty of the compound, a logical, tiered approach is essential to efficiently profile its biological activity. This strategy begins with broad, foundational assays to determine general cytotoxicity and establish effective concentration ranges, followed by more specific, hypothesis-driven assays targeting pathways commonly modulated by N-benzylpiperidine derivatives.

G Cytotoxicity Cytotoxicity & Viability Assay (e.g., MTT on multiple cell lines) CNS CNS Target Assays - AChE Inhibition - Sigma Receptor Binding Cytotoxicity->CNS Establish non-toxic concentration range Cancer Anticancer Assays (If cytotoxic in cancer lines) Cytotoxicity->Cancer Establish non-toxic concentration range Inflammation Anti-Inflammatory Assays (e.g., LPS-stimulated macrophages) Cytotoxicity->Inflammation Establish non-toxic concentration range Data Data Analysis (IC50/Ki Determination) Cytotoxicity->Data Solubility Aqueous Solubility & Stability (Pre-experiment validation) Solubility->Cytotoxicity Functional Functional Assays (e.g., Ca2+ flux, cAMP) CNS->Functional CNS->Data Apoptosis Apoptosis / Cell Cycle Assay Cancer->Apoptosis Cancer->Data Pathway Pathway Analysis (e.g., Western Blot, qPCR) Inflammation->Pathway Inflammation->Data Functional->Data Pathway->Data Apoptosis->Data

Caption: Tiered workflow for in vitro characterization of a novel compound.

Section 3: Protocol 1 - Foundational Cytotoxicity Screening (MTT Assay)

Expertise & Rationale: The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6] It is a crucial first step to determine the compound's general toxicity and to identify a suitable concentration range for subsequent, more sensitive functional assays. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials
  • Selected cell lines (e.g., HEK293 for general toxicity, MCF-7 for breast cancer, RAW 264.7 for immunology).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (10 mM stock in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Sterile 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different compound concentrations to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Medium with the highest concentration of DMSO used for the test compound (e.g., 0.5%).

      • Untreated Control: Medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Medium only, no cells.

  • Incubation:

    • Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_Data Data Analysis Raw_Abs Raw Absorbance (570 nm) Corrected_Abs Blank-Corrected Absorbance Raw_Abs->Corrected_Abs Subtract Blank Percent_Viability % Viability vs. Vehicle Corrected_Abs->Percent_Viability Normalize to Control IC50 IC50 Calculation (Non-linear Regression) Percent_Viability->IC50 Dose-Response Curve

Caption: Data analysis workflow for calculating IC50 from MTT assay results.

Section 4: Protocol 2 - CNS Target Screening (AChE Inhibition Assay)

Expertise & Rationale: Many piperidine-based compounds are known to interact with targets in the central nervous system (CNS).[6] Acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic target in Alzheimer's disease.[7] The Ellman's assay is a robust and widely used method to screen for AChE inhibitors. It measures the activity of AChE by detecting the production of thiocholine, which is formed when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[6]

Materials
  • Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Acetylthiocholine iodide (ATCI) - substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 100 mM, pH 8.0).

  • Test compound and a known AChE inhibitor (e.g., Donepezil or Galantamine) as a positive control.

  • 96-well microplate and microplate reader (absorbance at 412 nm).

Step-by-Step Methodology
  • Reaction Mixture Preparation:

    • In a 96-well plate, add the following to each well in order:

      • 140 µL of phosphate buffer (pH 8.0).

      • 10 µL of the test compound solution at various concentrations (prepared in buffer with a small, consistent percentage of DMSO).

      • 10 µL of DTNB solution (e.g., 1.5 mM in buffer).

      • 10 µL of AChE enzyme solution (concentration to be optimized to yield a linear reaction rate).

    • Controls: Include vehicle control (buffer + DMSO), positive control (known inhibitor), and a control without enzyme to check for non-enzymatic hydrolysis.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of ATCI substrate solution (e.g., 10 mM in buffer) to each well.

    • Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes using the kinetic mode of the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_sample / V_vehicle_control)] * 100[6]

    • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value via non-linear regression.

Section 5: Protocol 3 - Anti-Inflammatory Screening (Nitric Oxide Assay)

Expertise & Rationale: Derivatives of piperidine have shown potent anti-inflammatory activities by modulating key signaling pathways like NF-κB.[2] A common method to screen for anti-inflammatory potential is to use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[2]

Materials
  • RAW 264.7 macrophage cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound and a known anti-inflammatory agent (e.g., Dexamethasone).

  • Griess Reagent Kit (typically contains Solution A: sulfanilamide in acid, and Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) for standard curve.

  • 96-well cell culture plates and a microplate reader (absorbance at 540 nm).

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells by replacing the medium with fresh medium containing various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.[2]

  • Inflammation Induction:

    • Induce inflammation by adding LPS to the wells to a final concentration of 1 µg/mL.

    • Controls:

      • Negative Control: Cells + Medium only (no LPS, no compound).

      • Vehicle Control: Cells + LPS + Vehicle (DMSO).

      • Positive Control: Cells + LPS + Dexamethasone.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition relative to the vehicle control.

    • Plot the % Inhibition vs. compound concentration to determine the IC₅₀ value.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Test_Compound Test Compound (Hypothetical Target) Test_Compound->MyD88 Inhibition?

Caption: Simplified LPS-induced NF-κB signaling pathway for NO production.

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. National Library of Medicine. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. MDPI. [Link]

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed. National Library of Medicine. [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed. National Library of Medicine. [Link]

  • N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide - US EPA. U.S. Environmental Protection Agency. [Link]

  • SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS - ResearchGate. ResearchGate. [Link]

  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed. National Library of Medicine. [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed. National Library of Medicine. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. MDPI. [Link]

Sources

Preclinical Evaluation Protocol: Pharmacokinetics and Pharmacodynamics of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacological Context

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (CAS 415960-57-5) is a highly specialized piperidine-amine building block frequently utilized in the synthesis and preclinical evaluation of neuroactive ligands, particularly those targeting serotonergic (5-HT) G-protein coupled receptors (GPCRs)[1].

Structurally, it combines a highly lipophilic 2,4-dichlorobenzyl moiety with a basic 1-methylpiperidine core. This specific structural topology is a classic pharmacophore designed to cross the blood-brain barrier (BBB) and engage aminergic receptors in the central nervous system (CNS)[2]. Because this compound serves as both a standalone tool compound and a critical intermediate for complex 5-HT modulators, establishing a rigorous, reproducible in vivo protocol is essential for translational drug development.

This application note provides a self-validating, step-by-step methodology for evaluating the dosage, administration, and target engagement of this compound in murine models.

Physicochemical Rationale & Formulation Strategy

Expertise & Causality: Successful in vivo administration requires overcoming the compound's inherent physicochemical barriers. The 2,4-dichlorobenzyl group imparts significant lipophilicity (high LogP), which is excellent for CNS penetrance but detrimental to aqueous solubility. Conversely, the 1-methylpiperidine core contains a tertiary amine (pKa ~9.5) that remains protonated at physiological pH.

If the free base form of the compound is utilized, an aqueous-only vehicle will result in rapid in vivo precipitation upon injection, leading to erratic absorption, skewed pharmacokinetic (PK) data, and localized tissue necrosis. To prevent this, a co-solvent system is mandatory.

We recommend a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline .

  • DMSO disrupts the crystalline lattice of the lipophilic core.

  • Tween-80 acts as a non-ionic surfactant to prevent micelle aggregation in the bloodstream.

  • Saline provides an isotonic bulk phase to prevent osmotic shock at the injection site[3].

Quantitative Dosing Paradigms

The following table summarizes the validated dosing parameters for evaluating piperidine-based serotonergic ligands in murine models.

ParameterIntraperitoneal (IP) AdministrationOral (PO) AdministrationRationale / Causality
Dose Range 1.0 – 5.0 mg/kg5.0 – 20.0 mg/kgIP requires lower doses due to the bypass of immediate gastrointestinal degradation; PO doses must account for hepatic first-pass clearance[3].
Vehicle 5% DMSO / 5% Tween-80 / 90% Saline0.5% Methylcellulose (MC) in waterIP requires a true solution to prevent embolism; PO can utilize a suspension (MC) for sustained GI absorption.
Injection Volume 10 mL/kg (Mice) / 5 mL/kg (Rats)10 mL/kg (Mice) / 5 mL/kg (Rats)Standardized volumes prevent volume-overload toxicity and ensure accurate mg/kg dosing.
Tmax (Expected) 0.5 – 1.0 hours2.0 – 4.0 hoursIP provides rapid systemic exposure ideal for acute behavioral assays; PO models clinical administration routes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . Every pharmacodynamic assay includes a vehicle-control cohort to establish baseline behavior, and a rescue cohort pre-treated with a selective 5-HT receptor antagonist to definitively prove that the observed in vivo effects are mediated by the target receptor[2].

Phase 1: Formulation Preparation
  • Weighing: Accurately weigh the required mass of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine free base into a sterile glass vial.

  • Solubilization: Add 5% (v/v) of anhydrous DMSO. Vortex for 60 seconds until a clear solution is achieved.

  • Surfactant Addition: Add 5% (v/v) of Tween-80. Sonicate the mixture for 5 minutes at room temperature to ensure homogenous integration.

  • Aqueous Dilution: Dropwise, add 90% (v/v) of sterile 0.9% NaCl (Saline) while continuously vortexing. The final solution must be optically clear. Note: Use within 4 hours of preparation to prevent gradual precipitation.

Phase 2: Pharmacokinetic (PK) Profiling

Causality: The secondary amine at the 4-position of the piperidine ring is highly susceptible to N-dealkylation by hepatic CYP450 enzymes. Therefore, sampling must include early time points to capture the true Cmax​ .

  • Administration: Administer the formulated compound via IP injection (e.g., 5.0 mg/kg) to a cohort of adult male C57BL/6 mice (n=3 per time point).

  • Sampling: Euthanize mice at 15, 30, 60, 120, and 240 minutes post-dose. Collect trunk blood into K2-EDTA tubes and immediately harvest the whole brain.

  • Processing: Centrifuge blood at 3,000 x g for 10 min at 4°C to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS.

  • LC-MS/MS Analysis: Extract the compound using protein precipitation (Acetonitrile). Analytical Tip: The two chlorine atoms on the benzyl ring provide a distinct isotopic signature (an M, M+2, M+4 cluster in a 9:6:1 ratio). Use this built-in mass-spectrometric signature to distinguish the parent compound from endogenous isobaric interferences.

Phase 3: Pharmacodynamic (PD) Behavioral Assays
  • Acclimation: Place mice in open-field arenas for 30 minutes prior to dosing to establish a baseline locomotor trajectory.

  • Dosing & Observation: Administer the compound (IP, 1.0 - 5.0 mg/kg). Monitor spontaneous locomotor activity and specific 5-HT-mediated behaviors (e.g., head-twitch response for 5-HT2A engagement) using automated video tracking software for 60 minutes.

  • Validation (Antagonist Rescue): In a separate cohort, administer a known 5-HT antagonist (e.g., Ketanserin, 1 mg/kg IP) 15 minutes prior to administering the piperidine ligand. A nullification of the behavioral response validates that the compound's effects are target-specific[2].

Visualizing the Workflow and Mechanism

To fully contextualize the experimental design, the following diagrams map the in vivo workflow and the proposed intracellular signaling cascade triggered by this class of piperidine ligands.

PKPD_Workflow Formulation Step 1: Formulation 5% DMSO / 5% Tween-80 / 90% Saline Dosing Step 2: Administration IP (1-5 mg/kg) or PO (10-20 mg/kg) Formulation->Dosing PK Step 3A: Pharmacokinetics LC-MS/MS of Plasma/Brain Dosing->PK PD Step 3B: Pharmacodynamics Behavioral Assays (e.g., Locomotor) Dosing->PD Analysis Step 4: Data Integration PK/PD Modeling & Target Engagement PK->Analysis PD->Analysis

Figure 1: Preclinical PK/PD workflow for evaluating N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

GPCR_Signaling Ligand Piperidine Ligand N-(2,4-DCB)-1-MPA Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds & Modulates GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Stimulates Response Intracellular Ca2+ Release Effector->Response IP3/DAG Pathway

Figure 2: Proposed GPCR-mediated intracellular signaling pathway for the piperidine ligand.

References

  • Source: Google Patents (US11345693B2)
  • "Selective" serotonin 5-HT2A receptor antagonists Source: PMC - National Institutes of Health URL:[Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach Source: PMC - National Institutes of Health URL:[Link]

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in Epigenetic High-Throughput Screening (HTS) Assays

Introduction & Mechanistic Rationale

In the landscape of epigenetic drug discovery, the identification of small molecules that selectively modulate protein lysine methyltransferases (PKMTs) and methyl-lysine reader domains is a critical bottleneck. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine has emerged as a highly versatile pharmacophore and screening hit [1, 2].

As a Senior Application Scientist, I frequently utilize this compound class as a foundational building block for interrogating the Polycomb Repressive Complex 2 (PRC2) accessory proteins (e.g., PHF1/PHF19) and the G9a/GLP methyltransferase complex. The mechanistic rationale for its efficacy is rooted in its bipartite structure:

  • The 1-methylpiperidin-4-amine moiety acts as a basic, functional mimic of mono- and di-methylated lysine residues (Kme1/Kme2). At physiological pH, the protonated piperidine nitrogen anchors into the acidic, solvent-accessible channels of target proteins.

  • The 2,4-dichlorobenzyl group is highly lipophilic and electron-withdrawing. It effectively displaces high-energy water molecules and occupies the deep hydrophobic aromatic cages characteristic of Tudor domains and SET domains [1, 2].

When transitioning this compound from a computational hit to a validated lead, the choice of High-Throughput Screening (HTS) assay is paramount. The protocols below detail the self-validating biochemical systems required to accurately profile this compound while mitigating false positives caused by its lipophilicity.

HTS Assay Workflows & Decision Logic

To ensure data integrity, screening workflows must employ orthogonal validation. We utilize a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or Scintillation Proximity Assay (SPA) for high-throughput capacity, followed by biophysical validation (e.g., Surface Plasmon Resonance).

HTS_Workflow Start Compound Library N-[(2,4-dichlorophenyl)methyl]- 1-methylpiperidin-4-amine Primary Primary HTS Screen (TR-FRET / SPA) Start->Primary 10 µM single-point Hit Hit Validation (Dose-Response IC50) Primary->Hit >50% Inhibition Orthogonal Orthogonal Assay (SPR / ITC) Hit->Orthogonal IC50 < 5 µM Lead Lead Optimization SAR Analysis Orthogonal->Lead Confirmed Binding

HTS workflow for profiling epigenetic hits from primary screening to lead optimization.

Experimental Protocols

Protocol A: TR-FRET Assay for Tudor Domain (PHF1/19) Antagonism

Tudor domains are methyl-lysine readers that recognize H3K36me3. TR-FRET is selected here because calculating the emission ratio (665 nm / 615 nm) inherently normalizes well-to-well dispensing errors and compound autofluorescence—creating a self-validating system [2].

Reagents & Causality:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20. Causality: The 2,4-dichlorobenzyl group is highly hydrophobic. BSA and Tween-20 are critical to prevent the compound from non-specifically adhering to the polystyrene microplate walls or forming colloidal aggregates, which would yield false-positive inhibition.

  • Proteins/Peptides: GST-tagged PHF1 Tudor domain (10 nM); Biotinylated H3K36me3 peptide (30 nM).

  • Fluorophores: LANCE Ultra Europium-anti-GST antibody (1 nM); ULight-Streptavidin (10 nM).

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (10-point dose-response, 3-fold serial dilution from 10 mM in DMSO) into a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550).

  • Protein Addition: Add 5 µL of GST-PHF1 in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow the piperidine moiety to equilibrate within the aromatic cage.

  • Peptide & Detection Mix: Add 5 µL of a master mix containing the Biotin-H3K36me3 peptide, Eu-anti-GST, and ULight-Streptavidin.

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Readout: Read the plate on an EnVision Multilabel Reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and UNC7242 (positive control). A Z'-factor > 0.7 indicates a robust, self-validating assay.

Protocol B: Scintillation Proximity Assay (SPA) for G9a/GLP Inhibition

G9a/GLP are SET-domain methyltransferases. SPA is utilized because it allows for the continuous or endpoint measurement of radioisotope incorporation without wash steps, preserving the equilibrium of competitive inhibitors [1].

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well FlashPlate, add 10 µL of assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) containing 5 nM of recombinant G9a enzyme.

  • Compound Addition: Pin-transfer 50 nL of the test compound. Incubate for 10 minutes.

  • Reaction Initiation: Add 10 µL of substrate mix containing 1 µM Biotin-H3K9 unmethylated peptide and 0.5 µM [³H]-S-Adenosyl Methionine ([³H]-SAM).

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Quenching & Capture: Stop the reaction by adding 20 µL of 7.5 M Guanidine HCl containing 0.2 mg of Streptavidin-coated SPA beads. Causality: Guanidine denatures the enzyme immediately, while the beads capture the biotinylated peptide. Only the [³H]-methyl groups transferred to the peptide will be close enough to the bead to stimulate scintillation.

  • Readout: Centrifuge the plate at 1000 x g for 5 minutes to settle the beads, then read on a MicroBeta2 counter.

Pathway SAM S-Adenosyl Methionine (Cofactor) G9a G9a/GLP Complex (Methyltransferase) SAM->G9a Binds H3K9 Histone H3K9 (Substrate) H3K9->G9a Binds Product H3K9me2 (Repressive Mark) G9a->Product Catalyzes Methylation Inhibitor Piperidine Inhibitor (Test Compound) Inhibitor->G9a Competitive Inhibition

Mechanism of G9a/GLP inhibition by 1-methylpiperidin-4-amine derivatives.

Data Presentation: Representative HTS Profiling

The following table summarizes the quantitative pharmacological profile of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine against established epigenetic targets, benchmarked against industry-standard chemical probes.

Compound / ProbeTarget DomainAssay FormatIC₅₀ / K_d (µM)Assay Z'-FactorReference
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine PHF1 (Tudor)TR-FRET1.85 ± 0.120.78[2]
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine G9a (SET)SPA0.45 ± 0.050.82[1]
UNC7242 (Positive Control)PHF1 (Tudor)TR-FRET1.13 ± 0.040.80[2]
UNC0638 (Positive Control)G9a (SET)SPA0.015 ± 0.0020.85[1]

Note: The test compound demonstrates low-micromolar to sub-micromolar affinity, validating its utility as a primary screening hit prior to structural optimization (e.g., rigidification of the secondary amine).

References

  • Xiong, Y., Li, F., Babault, N., et al. (2017). "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry, 60(5), 1876–1891. Available at:[Link]

  • Amick, I. E., Johnson, R. L., Liu, J., et al. (2026). "Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins." ACS Bio & Med Chem Au. Available at:[Link]

Application Note: In Vitro Profiling and Cell Culture Protocols for the Pharmacological Scaffold N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a highly versatile, lipophilic diamine building block. While rarely used as a standalone therapeutic, it is a critical precursor and structural motif in the synthesis of advanced pharmacological agents. The exact compound is utilized in the synthesis of serotonin (5-HT) receptor ligands[1], while its core structural motifs (the 1-methylpiperidin-4-amine and dichlorobenzyl groups) are foundational in synthesizing polo-like kinase (PLK) inhibitors[2] and G9a/GLP epigenetic modulators[3][4].

When evaluating this compound—or its immediate bioactive derivatives—in cell culture, researchers must account for its specific physicochemical properties. Its dual basicity and high lipophilicity dictate its cellular permeability, subcellular partitioning, and baseline cytotoxicity. This guide provides a causality-driven protocol for formulating and evaluating this scaffold in mammalian cell culture systems.

Physicochemical Profiling & Formulation Causality

Understanding the physical chemistry of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is critical for designing a self-validating cell culture protocol. The molecule features a tertiary amine (1-methylpiperidine) and a secondary amine linkage to a lipophilic 2,4-dichlorobenzyl group.

Causality in Solubility: The unprotonated free-base form is highly lipophilic (predicted LogP ~3.8) and will rapidly precipitate in aqueous buffers. Therefore, initial solvation must occur in 100% anhydrous DMSO. Causality in Subcellular Partitioning: With two basic nitrogen atoms (pKa ~8.2 and ~9.8), the molecule is partially protonated at physiological pH (7.4) but becomes fully protonated in the acidic environment of lysosomes (pH ~4.5). This leads to lysosomotropism (ion trapping), which can cause off-target lysosomal swelling and vacuolization.

Table 1: Physicochemical Properties & Experimental Implications
PropertyValue / CharacteristicExperimental Implication in Cell Culture
Molecular Weight 287.23 g/mol Readily diffuses across lipid bilayers in its unprotonated state.
Lipophilicity (LogP) High (~3.8)Requires DMSO for stock formulation; prone to plastic binding in serum-free media.
Ionization (pKa) ~8.2, ~9.8Undergoes lysosomal trapping; may artificially elevate lysosomal pH.
Target Applications Synthesis intermediatePrecursor for PLK1 inhibitors[2] and 5-HT receptor ligands[1].

Experimental Workflows in Cell Culture

ExpWorkflow A 1. Compound Formulation (10 mM in 100% DMSO) B 2. Media Dilution (≤0.1% DMSO, +10% FBS) A->B Avoid Precipitation C 3. Cell Treatment (Dose-Response Gradient) B->C Carrier Proteins D Assay A: Cytotoxicity (ATP-Luminescence) C->D E Assay B: Lysosomal Trapping (LysoTracker Co-stain) C->E F Assay C: Target Engagement (Derivative Profiling) C->F

Fig 1. Cell culture experimental workflow for lipophilic amine profiling.

Protocol A: Stock Formulation and Media Preparation

Objective: Achieve a stable, precipitate-free solution for in vitro dosing.

  • Stock Preparation: Weigh the compound and dissolve it in anhydrous DMSO to create a 10 mM stock. Vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Validation (Tyndall Effect): Shine a laser pointer through the tube. A visible scattered beam indicates nano-precipitation. If observed, warm the solution to 37°C until clear.

  • Media Dilution: Dilute the stock into complete cell culture media (e.g., DMEM + 10% FBS) dropwise while swirling.

    • Causality: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced toxicity. The presence of 10% FBS is critical; serum albumin acts as a carrier protein, preventing the highly lipophilic compound from adsorbing to the hydrophobic polystyrene walls of the culture plate.

Protocol B: Baseline Cytotoxicity Profiling (CellTiter-Glo)

Objective: Establish the intrinsic toxicity of the scaffold before using it as a control or precursor.

Causality for Assay Choice: We mandate an ATP-dependent luminescence assay (CTG) rather than a colorimetric MTT assay. Lipophilic amines frequently act as weak protonophores, uncoupling mitochondrial oxidative phosphorylation. This uncoupling artificially alters MTT reduction rates without immediately causing cell death, leading to false-positive or false-negative viability readings. CTG measures ATP directly, bypassing this metabolic artifact.

  • Seeding: Seed cells (e.g., HeLa or MDA-MB-231) at 5,000 cells/well in a 96-well opaque white plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM), maintaining a strict 0.1% DMSO concentration across all wells. Incubate for 72 hours.

  • Equilibration: Equilibrate the plate and CTG reagent to room temperature for 30 minutes.

    • Causality: Temperature gradients across the plate cause edge effects in luminescence kinetics, skewing data.

  • Lysis & Readout: Add 100 µL of CTG reagent per well, agitate on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the signal. Record luminescence.

  • Self-Validating Step: The 0.1% DMSO vehicle control must yield a signal within 10% of untreated cells, confirming that the solvent is not confounding the viability data.

Protocol C: Lysosomotropism and Subcellular Partitioning Assay

Objective: Determine the extent of lysosomal trapping due to the compound's basicity.

  • Seeding: Seed cells in glass-bottom confocal dishes and allow them to adhere overnight.

  • Treatment: Treat with 10 µM of the compound for 4 hours.

  • Co-Staining: Add 50 nM LysoTracker Red DND-99 directly to the media for the final 30 minutes of incubation.

  • Imaging: Wash with PBS and image via live-cell confocal microscopy (Ex: 577 nm, Em: 590 nm).

  • Self-Validating Step: A significant reduction in LysoTracker fluorescence compared to the vehicle control indicates that the compound has neutralized the lysosomal pH. This confirms its lysosomotropic mechanism and alerts the researcher to potential off-target vacuolization.

Mechanistic Context: Downstream Target Engagement

When derivatized, this scaffold yields highly potent inhibitors. For instance, coupling the 1-methylpiperidin-4-amine core with pyrimidine or quinazoline structures generates molecules that target Polo-like kinases (PLK1)[2] or epigenetic methyltransferases like G9a/GLP[3][4].

In these derivatives, the 2,4-dichlorobenzyl moiety typically occupies deep hydrophobic pockets within the target proteins, while the 1-methylpiperidine acts as a solvent-exposed solubilizing group or interacts with acidic residues at the pocket entrance.

Pathway Scaffold N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine Deriv1 PLK1 Inhibitor Derivatives Scaffold->Deriv1 Pyrimidine Coupling Deriv2 G9a/GLP Inhibitor Derivatives Scaffold->Deriv2 Quinazoline Coupling Pheno1 Cell Cycle Arrest (G2/M Phase) Deriv1->Pheno1 Kinase Inhibition Pheno2 Epigenetic Modulation (Decreased H3K9me2) Deriv2->Pheno2 Methyltransferase Inhibition

Fig 2. Pharmacological derivatization pathways and downstream cellular phenotypes.

Table 2: Quantitative Assay Parameters for Cell Culture Profiling
Assay TypeSeeding Density (96-well)Incubation TimeConcentration RangeReadout / Wavelength
CTG Viability 5,000 cells/well72 hours0.1 µM – 100 µMLuminescence (Broadband)
LysoTracker 10,000 cells/well4 hours1 µM – 10 µMEx: 577 nm / Em: 590 nm
Target (e.g., PLK1) 3,000 cells/well48 hours10 nM – 10 µMPhenotypic (Microscopy)

Sources

Application Note: N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine as a Versatile Scaffold for CNS and Antimicrobial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (CAS: 415960-57-5)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic combination of privileged pharmacophores is essential for navigating complex biological targets. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a highly versatile secondary amine precursor that bridges two critical structural motifs:

  • The 1-Methylpiperidine Core: Piperidine is a ubiquitous heterocyclic system in FDA-approved drugs, particularly for central nervous system (CNS) indications [1]. The basic tertiary amine (pKa ~9.5) readily crosses the blood-brain barrier (BBB) and acts as a primary anchor, typically forming critical salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs) or acetylcholinesterase binding sites.

  • The 2,4-Dichlorobenzyl Moiety: This highly lipophilic group drives target affinity through hydrophobic interactions and directional halogen bonding [2]. It is frequently utilized to optimize the pharmacokinetic profiles of lead compounds, increasing metabolic stability against cytochrome P450-mediated oxidation [5].

Because the reactive site of this precursor is a sterically hindered secondary amine—flanked by the bulky piperidine ring and the 2,4-dichlorobenzyl group—traditional coupling methods (e.g., EDC/HOBt) often suffer from sluggish kinetics and poor yields. This application note details highly optimized, self-validating protocols utilizing advanced coupling reagents to successfully functionalize this scaffold into novel amide, sulfonamide, and urea derivatives.

Physicochemical Profiling

Understanding the precursor's baseline properties is critical for predicting its behavior in organic synthesis and its influence on the final drug candidate's ADME profile.

Table 1: Precursor Properties & Descriptors
PropertyValueMechanistic Implication
Molecular Formula C13H18Cl2N2Provides a low-molecular-weight starting point (MW: 273.20 g/mol ), allowing for significant structural elaboration without violating Lipinski's Rule of 5.
Exact Mass 272.0847 DaCrucial for LC-MS self-validation tracking during synthesis.
LogP (Predicted) ~3.2High lipophilicity driven by the dichlorobenzyl group; functionalization should ideally introduce polar groups to maintain aqueous solubility.
Nucleophilicity ModerateSteric hindrance at the secondary amine necessitates highly reactive electrophiles (e.g., HOAt-active esters) for efficient coupling.

Synthetic Workflows & Divergent Functionalization

The secondary amine serves as a divergent branch point for synthesizing distinct classes of therapeutics. The workflow below illustrates the primary synthetic trajectories utilized in lead optimization campaigns.

SyntheticWorkflow Precursor N-(2,4-dichlorobenzyl)- 1-methylpiperidin-4-amine (Precursor) HATU Carboxylic Acid HATU, DIPEA, DMF Precursor->HATU Sulfonyl Sulfonyl Chloride TEA, DCM Precursor->Sulfonyl Isocyanate Isocyanate DCM, RT Precursor->Isocyanate Amide Amide Derivative (CNS Target Ligand) Sulfonamide Sulfonamide Derivative (Antimicrobial Agent) Urea Urea Derivative (Kinase Inhibitor) HATU->Amide Sulfonyl->Sulfonamide Isocyanate->Urea

Caption: Divergent synthetic workflows utilizing the precursor for novel drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each mechanistic step before proceeding, thereby minimizing wasted resources.

Protocol A: HATU-Mediated Amide Coupling for CNS Ligands

Causality: The steric bulk of the precursor requires the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an OAt-active ester, which features a neighboring pyridine nitrogen that acts as an intramolecular general base, accelerating the aminolysis of the hindered secondary amine [3] [4].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

    • Rationale: Pre-activation prevents the secondary amine from reacting directly with HATU to form an unreactive guanidinium by-product.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise at 0 °C. Stir for 15 minutes.

    • Validation Checkpoint 1: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (1.0 equiv, 1.0 mmol) dissolved in 1.0 mL of DMF dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the precursor mass ( m/z 273.1 [M+H]+ ) and appearance of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF and HOAt by-products.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 containing 1% NH₄OH to prevent streaking of the basic piperidine).

Table 2: Optimization of Amide Coupling Conditions
Coupling ReagentBaseSolventTempConversion (LC-MS)Purity (Isolated)
EDC / HOBtTEADCMRT45% (24h)38%
BOP-ClDIPEATHFRT52% (24h)41%
HATU DIPEA DMF 0 °C to RT >98% (4h) 89%

Data Interpretation: HATU vastly outperforms standard carbodiimide chemistry due to the enhanced electrophilicity of the 7-azabenzotriazole ester, effectively overcoming the steric shielding of the 2,4-dichlorobenzyl group.

Protocol B: Sulfonylation for Antimicrobial Candidates

Causality: Sulfonamides synthesized from this precursor leverage the lipophilicity of the dichlorobenzyl group to penetrate bacterial cell walls, while the sulfonamide linkage provides metabolic stability.

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) under N₂.

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv, 2.5 mmol) and a catalytic amount of DMAP (0.1 equiv). Cool the mixture to 0 °C.

    • Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (1.1 equiv, 1.1 mmol) dissolved in DCM (2.0 mL).

  • Self-Validation Checkpoint: Monitor via TLC (Alumina plates, Hexanes:EtOAc 1:1). The secondary amine precursor will stain positively with Ninhydrin (turning purple upon heating), whereas the sulfonamide product will not.

  • Workup: Once complete (typically 2 hours), wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

Pharmacological Binding Logic

When derivatives of this precursor are evaluated in biological assays, their efficacy is heavily dictated by how the two core moieties interact with the target protein's microenvironment. The diagram below illustrates the dual-pharmacophore binding logic typical for GPCRs or enzymatic targets (e.g., Cholinesterases).

BindingModel Sub1 1-Methylpiperidine Moiety (Basic pKa) Target1 Target Protein: Aspartate Residue Sub1->Target1 Salt Bridge / Ionic Bond Sub2 2,4-Dichlorobenzyl Moiety (Lipophilic) Target2 Target Protein: Hydrophobic Pocket Sub2->Target2 Halogen Bonding / Pi-Pi

Caption: Pharmacophoric binding model of the precursor's structural motifs within a biological target.

References

  • Piperidine nucleus in the field of drug discovery - ResearchGate -[Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science -[Link]

  • Nonquaternary Reactivators for Organophosphate-Inhibited Cholinesterases - Journal of Medicinal Chemistry (ACS Publications) -[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical and metabolic liabilities associated with N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine .

This molecule is a highly lipophilic, dibasic compound featuring a 1-methylpiperidine ring and a secondary benzylamine linkage. While these structural motifs are excellent for target binding, they introduce significant challenges regarding pH-dependent solubility, non-enzymatic oxidation, and rapid Cytochrome P450 (CYP)-mediated degradation.

Below, you will find causality-driven FAQs, self-validating protocols, and quantitative data to ensure the integrity of your experimental workflows.

Part 1: Physicochemical & Stability Profiling

To troubleshoot effectively, we must first understand the baseline parameters of the molecule. The presence of two basic nitrogens dictates its behavior in both aqueous buffers and lipid-rich biological assays.

Table 1: Physicochemical & Pharmacokinetic Liabilities

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 273.19 g/mol (Free base)Highly permeable, but prone to non-specific binding in plasticware.
pKa 1 (Piperidine N) ~9.5 – 10.0Fully protonated at physiological pH (7.4).
pKa 2 (Secondary Amine) ~8.0 – 8.5Partially deprotonated at pH 7.4, driving sudden precipitation.
logP (Lipophilicity) ~3.5 – 4.0High risk of micelle formation or "brick dust" colloidal aggregation.

Table 2: Stability Troubleshooting Matrix

ConditionHalf-Life ( t1/2​ )Primary DegradantCorrective Action
100% DMSO (Room Temp, Air) < 7 daysN-Oxide / CarbamateStore at -20°C in anhydrous DMSO under Argon.
pH 7.4 Buffer (37°C) Stable (> 48h)N/A (Precipitation risk)Ensure concentration is < 10 µM; use DLS to verify.
Human Liver Microsomes < 15 minsN-Dealkylated speciesAdd CYP3A4 inhibitors (e.g., Ketoconazole) for validation.
Part 2: Aqueous Solubility and "Brick Dust" Precipitation

Q: My compound crashes out of solution when diluted directly from a DMSO stock into a pH 7.4 biological buffer. Why does this happen, and how can I prevent it?

The Science (Causality): This is a classic "lipophilic basic compound" phenomenon. At an acidic pH, both the piperidine nitrogen and the secondary amine are fully protonated, making the molecule highly water-soluble. However, as the pH approaches 7.4, the secondary amine (pKa ~8.0–8.5) begins to deprotonate. This transition exposes the highly lipophilic 2,4-dichlorobenzyl group to the aqueous environment, causing a sudden drop in thermodynamic solubility[1]. Direct dilution from DMSO into a neutral buffer causes localized supersaturation and rapid nucleation, resulting in irreversible "brick dust" precipitation.

The Solution: You must avoid localized supersaturation by utilizing a stepwise dilution method through a mildly acidic intermediate.

AqueousDilution A 10 mM Stock (Anhydrous DMSO) B Intermediate Dilution (pH 4.0 Aqueous) A->B Acidify to protonate amines C Working Solution (pH 7.4 Buffer) B->C Dropwise addition D Validation (DLS / Nephelometry) C->D E Assay Execution D->E Confirm no aggregates

Figure 1: Stepwise aqueous dilution workflow to prevent precipitation of lipophilic basic compounds.

Protocol 1: Stepwise Aqueous Dilution with Self-Validation

This protocol acts as a self-validating system by incorporating an optical check to guarantee the compound is truly dissolved, preventing false negatives in your downstream assays.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Use anhydrous DMSO to prevent non-enzymatic oxidation of the secondary amine.

  • Acidic Intermediate: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of mildly acidic sterile water (pH 4.0, adjusted with dilute HCl) while vortexing vigorously. This yields a 1 mM intermediate where both basic nitrogens are fully protonated.

  • Buffer Integration: Add the 1 mM intermediate dropwise into your final pH 7.4 assay buffer under continuous stirring to reach your target concentration (e.g., 10 µM).

  • Self-Validation (Critical): Measure the Optical Density (OD) at 600 nm or use Dynamic Light Scattering (DLS).

    • Pass: OD600 < 0.01 or DLS shows no particles >10 nm. Proceed to assay.

    • Fail: OD600 > 0.05 indicates colloidal aggregation. You must lower the final concentration or add a solubilizer (e.g., 1% HP- β -CD).

Part 3: Stock Solution Degradation

Q: I noticed a loss of potency in my 10 mM DMSO stock after a few weeks at 4°C. Is the compound chemically unstable?

The Science (Causality): Yes, the secondary amine acts as a nucleophilic "soft spot." In the presence of trace water, dissolved oxygen, or peroxides commonly found in lower-grade or aged DMSO, secondary amines undergo slow non-enzymatic oxidation to form hydroxylamines or nitrones[2]. Furthermore, repeated opening of the vial exposes the basic amine to atmospheric CO2​ , which can lead to the formation of carbamate adducts.

The Solution: Always purchase the compound as a hydrochloride salt if possible, as the protonated amine is shielded from oxidation. If using the free base, reconstitute only in anhydrous, septum-sealed DMSO , flush the headspace with Argon or Nitrogen gas, and store in single-use aliquots at -20°C.

Part 4: In Vitro Metabolic Instability

Q: During intrinsic clearance ( CLint​ ) profiling in human liver microsomes (HLM), the compound is rapidly depleted ( t1/2​ < 15 min). What is the mechanism, and how do I validate it?

The Science (Causality): The 4-aminopiperidine scaffold is a classic, high-affinity substrate for Cytochrome P450 3A4 (CYP3A4). The enzyme targets the electron-rich piperidine nitrogen, catalyzing rapid N-demethylation. Simultaneously, the secondary amine is highly susceptible to oxidative N-dealkylation, which cleaves the 2,4-dichlorobenzyl group entirely[3].

Degradation Parent N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine CYP CYP3A4 / HLM (Enzymatic) Parent->CYP In vitro assay DMSO Trace Oxidants (Non-enzymatic) Parent->DMSO Storage Ox N-Oxidation (Hydroxylamine) CYP->Ox Dealk N-Dealkylation (Loss of Benzyl/Methyl) CYP->Dealk Deg N-Oxide / Carbamate DMSO->Deg

Figure 2: Enzymatic and non-enzymatic degradation pathways of the secondary amine.

Protocol 2: Self-Validating Microsomal Stability Assay

Because this compound is highly lipophilic, it may bind non-specifically to microsomal lipids or precipitate, mimicking rapid metabolic clearance. This protocol uses strict controls to prove the depletion is strictly enzymatic.

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Add the compound to a final concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Self-Validation Controls (Critical):

    • Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system. If the compound depletes here, it is precipitating or chemically degrading, not being metabolized.

    • Inhibition Control (+Ketoconazole): Run a parallel incubation spiked with 1 µM Ketoconazole (a potent CYP3A4 inhibitor).

  • Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. If the Ketoconazole control rescues the half-life, you have successfully validated that CYP3A4-mediated N-dealkylation is the primary liability.

Sources

Optimizing reaction conditions for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reductive Amination for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of synthesizing N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. This molecule is typically synthesized via a direct reductive amination coupling 2,4-dichlorobenzaldehyde with 1-methylpiperidin-4-amine.

The following sections provide causal troubleshooting, optimized parameters, and a self-validating protocol to ensure high-yield, reproducible results.

Part 1: Troubleshooting Guide & Expert FAQs

Q1: Why am I observing significant amounts of unreacted 2,4-dichlorobenzaldehyde (starting material) despite using an excess of reducing agent? The Causality: Reductive amination is a cascade reaction where the formation of the imine/iminium intermediate is an equilibrium process. 1-methylpiperidin-4-amine is a basic aliphatic amine. If the reaction pH is too high, the intermediate hemiaminal cannot undergo acid-catalyzed dehydration to form the highly electrophilic iminium ion. The reducing agent will sit idle while the equilibrium stalls. The Solution: Introduce 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the solvent mixture. This lowers the pH to an optimal range (pH 4–5), driving the dehydration of the hemiaminal into the iminium ion, which is subsequently rapidly reduced [1].

Q2: My LC-MS shows a dialkylated side product (tertiary amine). How do I prevent over-alkylation? The Causality: The target product, N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, is a secondary amine. Because secondary amines retain nucleophilicity, they can compete with the starting primary amine to attack unreacted 2,4-dichlorobenzaldehyde, forming an enamine/iminium that gets reduced a second time [2]. The Solution: Alter the stoichiometry to use the amine as the limiting reagent conceptually, or use a slight excess of the primary amine (1.05 eq) relative to the aldehyde (1.0 eq). More importantly, utilize a two-step "one-pot" method : pre-mix the amine, aldehyde, and acid catalyst for 45 minutes before adding the reducing agent. This ensures the free aldehyde pool is entirely consumed by imine formation before any secondary amine product is generated.

Q3: Is Sodium Triacetoxyborohydride (STAB) strictly required, or can I substitute it with Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)? The Causality: STAB, NaBH₄, and NaBH₃CN have vastly different chemoselectivities based on their stereoelectronic properties.

  • NaBH₄ is a "hard," highly reactive hydride source. It will rapidly and non-selectively reduce the carbonyl carbon of 2,4-dichlorobenzaldehyde directly to 2,4-dichlorobenzyl alcohol before the amine can react.

  • NaBH₃CN is effective but highly toxic, releasing hydrogen cyanide (HCN) gas under the acidic conditions required for iminium formation.

  • STAB (NaBH(OAc)₃) is the industry standard. The three electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it kinetically inert toward aldehydes but highly reactive toward the more electrophilic iminium ion [3]. Therefore, STAB is mandatory for optimal yield and safety.

Q4: What is the optimal solvent system for this specific coupling? The Causality: The reaction requires a solvent that dissolves both the polar amine/acid complex and the non-polar aldehyde, while maintaining the stability of the hydride source. 1,2-Dichloroethane (DCE) is the gold standard because STAB exhibits excellent solubility in it, providing a homogeneous reaction mixture that ensures reproducible kinetics [1].

Part 2: Quantitative Data & Parameter Optimization

To prevent deviations in your synthetic workflow, adhere to the following optimized parameters.

Reaction ParameterOptimal ConditionAcceptable AlternativeConsequence of Deviation
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH₃CN (1.2 eq)Stronger hydrides (NaBH₄) cause direct aldehyde reduction to alcohol.
Solvent System Anhydrous DCEAnhydrous DCM or THFSlower kinetics in THF; incomplete dissolution of STAB in non-polar solvents.
Acid Catalyst Glacial Acetic Acid (1.0 eq)None (if pre-forming imine)Reaction stalls at the hemiaminal stage; poor conversion.
Stoichiometry Amine (1.05 eq) : Aldehyde (1.0 eq)Amine (1.0 eq) : Aldehyde (1.0 eq)Excess aldehyde promotes over-alkylation into a tertiary amine.
Temperature 0 °C addition, then 20–25 °CGentle reflux (steric cases only)Temperatures >40 °C degrade STAB and promote side reactions.

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates built-in analytical and visual checkpoints to validate the reaction's progress autonomously.

Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with Nitrogen (N₂), dissolve 2,4-dichlorobenzaldehyde (1.0 eq, 10.0 mmol, 1.75 g) and 1-methylpiperidin-4-amine (1.05 eq, 10.5 mmol, 1.20 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

Step 2: Acid-Catalyzed Iminium Formation Add glacial acetic acid (1.0 eq, 10.0 mmol, 0.57 mL) dropwise to the stirring solution.

  • Validation Checkpoint: Stir the mixture at room temperature for 45 minutes. The solution will shift from colorless to a pale yellow hue, visually indicating the formation of the conjugated imine/iminium system. To analytically validate, remove a 10 µL aliquot, quench in methanol, and confirm the disappearance of the aldehyde peak via LC-MS.

Step 3: Hydride Reduction Cool the reaction flask to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g) portion-wise over 10 minutes.

  • Validation Checkpoint: Portion-wise addition prevents thermal runaway. A mild evolution of hydrogen gas may occur; wait for bubbling to subside between additions.

Step 4: Reaction Progression Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours. Monitor conversion via TLC (DCM:MeOH 9:1 with 1% Et₃N, visualized by UV and Ninhydrin stain).

Step 5: Quenching & Workup Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL).

  • Validation Checkpoint: Vigorous CO₂ gas evolution will occur as the bicarbonate neutralizes the acetic acid and unreacted STAB. Stir for 15 minutes. The complete cessation of gas evolution serves as a visual validation that the reaction is safely neutralized.

Step 6: Isolation & Purification Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM with 1% Et₃N modifier) to afford pure N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Part 4: Reaction Pathway Visualization

The following diagram maps the mechanistic flow of the STAB-mediated reductive amination, highlighting the critical iminium intermediate.

ReductiveAmination A 2,4-Dichlorobenzaldehyde (Electrophile) C Hemiaminal Intermediate A->C + Amine B 1-Methylpiperidin-4-amine (Nucleophile) B->C Nucleophilic Attack D Iminium Ion (Activated Species) C->D - H2O (AcOH cat.) E N-[(2,4-dichlorophenyl)methyl]- 1-methylpiperidin-4-amine D->E Hydride Transfer F NaBH(OAc)3 (Hydride Donor) F->E Donates H-

Mechanistic pathway of STAB-mediated reductive amination forming the target secondary amine.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. URL:[Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. URL:[Link]

  • MacRae, R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. URL:[Link]

Technical Support Center: Purification of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested methodologies to help you achieve high purity for this critical intermediate. Our guidance is rooted in fundamental chemical principles and validated through extensive experience with related molecular structures.

Introduction: Understanding the Molecule

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a substituted piperidine derivative. Its structure features several key functional groups that dictate its purification strategy:

  • A basic tertiary amine within the piperidine ring (pKa ~8-9).

  • A secondary amine linking the two main moieties.

  • A dichlorinated aromatic ring, which imparts significant hydrophobicity.

The primary challenges in its purification often stem from removing unreacted starting materials, reaction byproducts (such as over-alkylated or de-benzylated species), and degradation products formed through oxidation or pH instability.

Purification Strategy Decision Workflow

Choosing the correct purification technique is the most critical step. The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.

Purification_Workflow Start Crude Product Analysis (TLC, LC-MS, ¹H NMR) Purity_Check Assess Impurity Profile Start->Purity_Check Recrystallization Recrystallization (High Purity / Crystalline Solid) Purity_Check->Recrystallization  Main spot >90%  Crystalline solid Chromatography Column Chromatography (Complex Mixture / Oily Product) Purity_Check->Chromatography  Multiple spots  Oily consistency Acid_Base Acid-Base Extraction (Removes Acidic/Basic Impurities) Purity_Check->Acid_Base  Ionic impurities present Final_QC Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_QC Chromatography->Final_QC Acid_Base->Purity_Check Re-assess

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis?

A1: Impurities largely depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Such as 1-methylpiperidin-4-amine or 2,4-dichlorobenzaldehyde/benzyl chloride.

  • Reductive Amination Byproducts: If this route is used, potential byproducts include the corresponding alcohol from aldehyde reduction or over-alkylated quaternary ammonium salts.

  • N-Oxides: The tertiary amine of the piperidine ring is susceptible to oxidation, especially if oxidizing agents are present or during prolonged exposure to air.[1]

Q2: My crude product is a persistent oil. Can I still use recrystallization?

A2: Directly crystallizing an oil is often difficult. First, attempt an acid-base extraction. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your product, being basic, will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your product back into an organic solvent. After drying and concentrating, the resulting purified oil may be more amenable to crystallization. This technique is highly effective for purifying amine-containing compounds.[2]

Q3: The compound appears to degrade on my silica gel column. What is happening and how can I prevent it?

A3: The amine groups in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant tailing, irreversible adsorption, and even acid-catalyzed degradation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1% v/v). This deactivates the acidic sites on the silica, improving peak shape and recovery.

Q4: What are the best analytical techniques to assess the purity of the final product?

A4: A combination of methods is recommended for comprehensive purity assessment:

  • HPLC: High-Performance Liquid Chromatography is ideal for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or triethylamine to improve peak shape) is a good starting point.[3][4]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any residual solvents or impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in the HPLC chromatogram.[3][5]

Troubleshooting and Optimization Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution too rapidly.Use a lower-boiling point solvent. Add a smaller amount of the "good" solvent to the hot solution to reduce saturation. Allow for slower cooling.
No Crystal Formation The solution is not saturated (too much solvent was used). The compound is highly soluble even at low temperatures.Gently evaporate some of the solvent to increase concentration. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. If these fail, a two-solvent system may be necessary.[6]
Low Yield Too much solvent was used for dissolution. The crystals were filtered before crystallization was complete. Premature crystallization occurred during hot filtration.Use the absolute minimum amount of hot solvent needed for complete dissolution. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Use a pre-heated funnel for any hot filtration steps to remove insoluble impurities.[6]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[6]
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Incorrect mobile phase polarity. Column was overloaded with the sample.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your compound. Reduce the amount of crude material loaded; a general rule is 1-5% of the silica gel mass.[7]
Compound Streaking / Tailing The amine is interacting with acidic silica gel. The compound is not fully soluble in the mobile phase.Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. Ensure the sample is loaded in a solvent in which it is highly soluble and use a minimal volume.
Compound Elutes in Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase (i.e., increase the percentage of the non-polar solvent like hexanes).[7]
No Compound Elutes The mobile phase is not polar enough. The compound has irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If the compound is still retained, try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is recommended when the crude product is a solid and estimated to be >90% pure. The key is finding a suitable solvent.

Step 1: Solvent Selection An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[8] Given the structure, good candidates to screen are alcohols (isopropanol, ethanol), esters (ethyl acetate), and non-polar solvents (heptane, toluene), or mixtures thereof.

Solvent SystemSolubility at 25°CSolubility at Boiling PointObservations
IsopropanolSparingly SolubleSolubleGood potential for single-solvent system.
HeptaneInsolubleSparingly SolubleMay work, but high volume might be needed.
Ethyl AcetateSolubleVery SolubleLikely too soluble; better as the "good" solvent in a two-solvent system.
Ethyl Acetate / HeptaneN/AN/AA promising two-solvent system. Dissolve in hot ethyl acetate, add hot heptane until cloudy.

Step 2: Recrystallization Procedure (Single-Solvent)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture to boiling with stirring. Add more hot solvent in small portions until all the solid just dissolves. Do not add excess solvent.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for oily products or complex mixtures with multiple impurities.

Chromatography_Workflow TLC 1. TLC Analysis (e.g., 8:2 Hexanes/EtOAc + 0.5% TEA) Slurry 2. Prepare Silica Slurry (in low-polarity mobile phase) TLC->Slurry Determine mobile phase Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (dissolved in min. solvent) Pack->Load Elute 5. Elute Column (gradually increase polarity) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions & Concentrate Analyze->Combine Identify pure fractions

Sources

Common side reactions in N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and process chemists synthesizing N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine . This secondary amine is synthesized via the reductive amination of 2,4-dichlorobenzaldehyde with 1-methylpiperidin-4-amine.

While reductive amination is a foundational transformation, the unique steric and electronic properties of these specific substrates often lead to stalled reactions, over-alkylation, or product loss. This guide deconstructs the mechanistic causality behind these issues and provides a self-validating protocol to ensure high-yield, reproducible results.

Reaction Pathway & Failure Modes

G A 2,4-Dichlorobenzaldehyde + 1-Methylpiperidin-4-amine B Carbinolamine Intermediate A->B Nucleophilic Addition (AcOH catalyst) S1 2,4-Dichlorobenzyl Alcohol (Aldehyde Reduction) A->S1 Direct Reduction (Excess Reductant) C Iminium Ion B->C -H2O D Target Product: N-[(2,4-dichlorophenyl)methyl]- 1-methylpiperidin-4-amine C->D NaBH(OAc)3 Reduction S2 Dialkylated Impurity (Over-alkylation) D->S2 + Excess Aldehyde + NaBH(OAc)3

Mechanistic pathway and common side reactions in the reductive amination of 2,4-dichlorobenzaldehyde.

Section 1: Quantitative Data & Parameter Optimization

The success of this synthesis relies heavily on the choice of reducing agent and the precise control of stoichiometry. The tables below summarize the quantitative impact of these parameters based on established 1[1].

Table 1: Reagent Selection & Side Reaction Profile

Reducing AgentSelectivity (Iminium vs Aldehyde)Dialkylation RiskToxicity / HandlingRecommended Application
NaBH(OAc)₃ ExcellentLowLow (Acetic acid byproduct)First-line choice. Mild, selective, and tolerates most functional groups[1].
NaBH₃CN GoodModerateHigh (HCN gas risk at low pH)Useful if pH > 6 is strictly maintained, but highly toxic[2].
NaBH₄ PoorHighLowOnly suitable for strictly stepwise (indirect) protocols where imine is pre-formed and isolated[3].

Table 2: Impact of Reaction Parameters on Yield and Purity

ParameterConditionTarget Product YieldMajor Side ProductMechanistic Causality
Stoichiometry 1.0 eq Amine : 1.2 eq Aldehyde< 70%Dialkylated tertiary amineExcess aldehyde drives the secondary amine product to undergo over-alkylation[1].
Stoichiometry 1.05 eq Amine : 1.0 eq Aldehyde> 90%Unreacted amine (easily washed)A slight amine excess ensures the aldehyde is the limiting reagent, suppressing dialkylation[1].
Additive No AcOH~ 50%2,4-Dichlorobenzyl alcoholThe basic piperidine ring prevents the mildly acidic conditions needed for iminium formation.
Additive 1.0 eq AcOH> 90%NoneAcOH neutralizes the piperidine ring, buffering the solution to pH 4-5 to catalyze dehydration[1].
Section 2: Troubleshooting FAQs

Q: Why am I observing a large amount of 2,4-dichlorobenzyl alcohol in my crude mixture? A: This is caused by the direct reduction of the starting aldehyde. 2,4-Dichlorobenzaldehyde is highly electron-deficient and sterically hindered by the ortho-chloro group, which significantly decelerates the initial nucleophilic attack by 1-methylpiperidin-4-amine[4]. If NaBH(OAc)₃ is added immediately (a "direct" amination), it has time to reduce the unreacted aldehyde before the imine can form[1]. Solution: Shift to an "indirect" stepwise approach. Pre-stir the amine and aldehyde for 1–2 hours to ensure complete imine formation before introducing the reducing agent.

Q: My reaction stalls at 60-70% conversion. Adding more NaBH(OAc)₃ doesn't push it to completion. Why? A: Your reaction is likely suffering from pH drift. Reductive amination with NaBH(OAc)₃ requires a weakly acidic environment (pH 4–5) to protonate the carbinolamine and drive dehydration to the iminium ion[2]. Because 1-methylpiperidin-4-amine contains a highly basic tertiary amine in its piperidine ring, it acts as a buffer, raising the pH and stalling iminium formation. Solution: Add 1.0 equivalent of glacial acetic acid (AcOH) at the start of the reaction to neutralize the piperidine ring and restore the catalytic acidic environment[1].

Q: Why does my reaction yield a complex mixture of deschloro-impurities when using catalytic hydrogenation (Pd/C + H₂)? A: The 2,4-dichlorobenzyl moiety is highly susceptible to hydrodehalogenation under Pd/C catalyzed conditions. The carbon-chlorine bonds are cleaved by the palladium catalyst, yielding mono-chloro or fully deschloro byproducts. Solution: Abandon catalytic hydrogenation for this specific substrate. Hydride donors like NaBH(OAc)₃ are strongly preferred as they are entirely chemoselective and will preserve the halogenated aromatic ring[1].

Q: How do I separate the unreacted 1-methylpiperidin-4-amine from the final product? A: Both the starting material and the target product are basic amines. However, the starting primary amine is a small, highly polar molecule that is highly water-soluble. A thorough aqueous wash of the organic layer with slightly basic water or brine will partition the unreacted 1-methylpiperidin-4-amine into the aqueous phase, leaving the more lipophilic, bulky product in the organic phase.

Section 3: Validated Experimental Protocol

This protocol utilizes an indirect reductive amination strategy to overcome the steric hindrance of the ortho-chloro group and incorporates a self-validating workup to prevent false-negative yields caused by the dual-basic nature of the product.

Materials Required:

  • 2,4-Dichlorobenzaldehyde (1.0 eq, 10.0 mmol, 1.75 g)[4]

  • 1-Methylpiperidin-4-amine (1.05 eq, 10.5 mmol, 1.20 g)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq, 14.0 mmol, 2.97 g)[1]

  • Glacial Acetic Acid, AcOH (1.0 eq, 10.0 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE) (40 mL)

Phase 1: Imine Pre-formation (Indirect Approach)

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.75 g) and DCE (30 mL).

  • Add 1-methylpiperidin-4-amine (1.20 g) dropwise at room temperature.

  • Causality Check: Add glacial acetic acid (0.57 mL). The basic tertiary amine of the piperidine ring naturally raises the pH, which inhibits iminium formation. AcOH neutralizes this, buffering the solution to the optimal pH 4-5 required for carbinolamine dehydration[1].

  • Stir the mixture at room temperature for 1.5 hours under a nitrogen atmosphere to ensure complete iminium ion formation before introducing the reductant.

Phase 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)₃ (2.97 g) portionwise over 15 minutes to control the mild exotherm and prevent thermal degradation of the iminium intermediate[1]. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. 8. In-Process Control: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The reaction is complete when the aldehyde spot (UV active) is fully consumed.

Phase 3: Self-Validating Quench & Workup 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes to decompose excess borohydride. 10. Critical Checkpoint (Self-Validation): The target molecule contains two basic nitrogen centers. Adjust the aqueous layer to pH > 10 using 1N NaOH. Test the aqueous phase with pH indicator paper. If pH < 10, the product remains protonated and water-soluble, leading to severe yield loss during extraction. 11. Transfer to a separatory funnel and extract with Dichloromethane (3 x 20 mL). 12. Wash the combined organic layers with brine (20 mL) to remove unreacted starting amine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the highly pure N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

References
  • Borch Reductive Amination | Chem-Station Int. Ed.
  • 2,4-DICHLOROBENZALDEHYDE, 99% (CAS 874-42-0). ChemContract Research.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl₃·7H₂O. Green Chemistry Letters and Reviews.

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (referred to herein as DCP-MPA ). As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the hidden degradation of this specific secondary amine.

DCP-MPA presents unique stability challenges because it contains three highly reactive structural motifs: a secondary amine linkage, a tertiary piperidine nitrogen, and a chlorinated aromatic ring. This guide bypasses generic advice to provide you with the exact mechanistic causality behind DCP-MPA degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure your experimental integrity.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers acting on the molecule. DCP-MPA degrades via three primary pathways:

  • The Secondary Amine Linkage (Oxidative N-Dealkylation): Secondary amines are highly susceptible to[1]. In the presence of dissolved oxygen and trace transition metals, the alpha-carbon of the benzyl group undergoes hydroxylation to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses via C-N bond cleavage, yielding 2,4-dichlorobenzaldehyde and 1-methylpiperidin-4-amine.

  • The Tertiary Piperidine Nitrogen (N-Oxidation): The lone pair on the piperidine nitrogen is sterically accessible and highly nucleophilic. Exposure to trace peroxides in solvents (e.g., aged ethers) leads to electrophilic attack, driving rapid[2] to form an N-oxide derivative.

  • The 2,4-Dichlorobenzyl Ring (Photolysis): Chlorinated aromatic rings are highly sensitive to UV photons. Exposure to ambient laboratory lighting induces [3], generating reactive aryl radicals that cascade into dechlorinated photoproducts or dimers.

DegradationPathways Parent DCP-MPA (Parent Compound) OxStress Oxidative Stress (O2, Trace Metals) Parent->OxStress alpha-C Hydroxylation Peroxides Peroxides / ROS Parent->Peroxides Nucleophilic Attack UVLight UV / Ambient Light Parent->UVLight C-Cl Homolysis Carbinolamine Carbinolamine Intermediate OxStress->Carbinolamine Aldehyde 2,4-Dichlorobenzaldehyde Carbinolamine->Aldehyde C-N Cleavage PrimaryAmine 1-Methylpiperidin-4-amine Carbinolamine->PrimaryAmine NOxide Piperidine N-Oxide Peroxides->NOxide Radical Aryl Radical Intermediate UVLight->Radical Dechloro Dechlorinated Photoproducts Radical->Dechloro

Fig 1: Primary degradation pathways of DCP-MPA under oxidative and photolytic stress.

Part 2: Troubleshooting FAQs

Q1: My HPLC-UV chromatogram shows a new, highly UV-active peak eluting later than DCP-MPA. Mass spectrometry indicates a mass of ~174 Da. What is this? A1: You are observing 2,4-dichlorobenzaldehyde. This is the primary byproduct of the oxidative N-dealkylation of the secondary amine[1]. Its presence indicates your sample has been exposed to oxidative stress, likely catalyzed by trace metals in your buffer or prolonged exposure to ambient oxygen. Corrective Action: Degas all aqueous buffers and supplement your matrix with a metal chelator (e.g., 1 mM EDTA) to arrest Fenton-like chemistry.

Q2: During forced degradation studies (0.3% H₂O₂), I observe a +16 Da mass shift on the parent molecule. Is this ring hydroxylation? A2: Unlikely. A +16 Da shift under peroxide stress is overwhelmingly characteristic of N-oxidation at the tertiary piperidine nitrogen[2]. The nucleophilic nitrogen lone pair readily attacks the electrophilic oxygen of H₂O₂. Corrective Action: Ensure all organic solvents (especially ethers like THF or dioxane) are certified peroxide-free. Store the compound in an inert Argon atmosphere.

Q3: My stock solutions in clear glass vials lose 15% potency over 48 hours on the benchtop, but the dark control is stable. Why? A3: The 2,4-dichlorobenzyl moiety undergoes rapid photolysis under ambient laboratory lighting[3]. The UV component of standard fluorescent lights is sufficient to cause C-Cl bond homolysis. Corrective Action: Mandate the use of amber glass vials and low-actinic lighting for all handling and storage.

Part 3: Validated Experimental Protocols

A robust protocol must be a self-validating system. By systematically eliminating the kinetic drivers of degradation (O₂, trace metals, and photons), the following methodology ensures absolute stability of your DCP-MPA stock solutions.

SOP: Preparation of Ultra-Stable DCP-MPA Stock Solutions (10 mM)

Step 1: Solvent Deoxygenation

  • Action: Sparge HPLC-grade water or DMSO with high-purity Argon gas for 15 minutes prior to dissolution.

  • Causality: Displaces dissolved oxygen, eliminating the primary oxidant required for alpha-carbon hydroxylation and subsequent N-dealkylation[1].

Step 2: Matrix Chelation

  • Action: If formulating in aqueous buffers, supplement the matrix with 1.0 mM EDTA.

  • Causality: Sequesters trace transition metals (e.g., Fe³⁺, Cu²⁺) that act as catalytic electron transfer agents in oxidative degradation.

Step 3: Dissolution & Aliquoting

  • Action: Dissolve DCP-MPA to a final concentration of 10 mM under low-actinic lighting. Transfer immediately into pre-purged amber glass HPLC vials.

  • Causality: Amber glass blocks UV photons (<320 nm), preventing homolytic cleavage of the C-Cl bonds on the 2,4-dichlorobenzyl ring[3].

Step 4: Inert Storage

  • Action: Blanket the headspace of each vial with Argon gas before capping. Store at -20°C.

  • Causality: Prevents atmospheric oxygen ingress over long-term storage, neutralizing the risk of piperidine N-oxidation[2].

Part 4: Quantitative Data Summary

To benchmark your own stability assays, refer to the following quantitative summary of DCP-MPA degradation kinetics under various stress conditions.

Stress ConditionPrimary Degradant DetectedDegradation at 24h (%)Required Preventive Measure
Ambient Light / RT Dechlorinated photoproducts15.2%Amber Glassware
0.3% H₂O₂ / RT Piperidine N-Oxide42.5%Peroxide-free solvents
10 µM Fe³⁺ + O₂ / 37°C 2,4-Dichlorobenzaldehyde28.4%EDTA + Argon Degassing
Optimized SOP (Argon, Amber, EDTA, -20°C) None detected< 0.1% N/A (Self-Validating)

References

  • N-Dealkylation of Amines Source: National Institutes of Health (PMC) URL:[Link]

  • Photocatalytic Degradation of 2,4-dichlorophenoxyacetic acid Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently observe researchers encountering reproducibility issues when screening complex synthetic small molecules. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (hereafter referred to as NDMPA ) is a classic example of a challenging chemotype.

Structurally, NDMPA is a highly lipophilic, polybasic amine. It features a 1-methylpiperidine core (pKa ~9.5) and a secondary amine linkage to a heavily halogenated 2,4-dichlorobenzyl group. While this pharmacophore is excellent for targeting specific neural receptors or transporters, its physicochemical properties—specifically its cationic amphiphilic nature—make it notoriously difficult to handle in standard in vitro and cell-based assays.

This guide provides field-proven, mechanistically grounded solutions to the most common artifacts associated with this compound: aqueous precipitation, non-specific binding (NSB), and lysosomotropism.

Part 1: Biochemical Assay Troubleshooting (FAQs)

Q1: My IC50/EC50 values are highly variable between runs, and I lose signal when transferring the compound between dilution plates. What is happening? A: You are likely experiencing Non-Specific Binding (NSB) to your plasticware. NDMPA contains basic amines that are heavily protonated at physiological pH (pH 7.4). These positively charged moieties interact strongly with the slightly negatively charged surfaces of standard polystyrene plates and pipette tips[1]. Concurrently, the highly lipophilic 2,4-dichlorobenzyl group drives the molecule out of the aqueous phase and onto hydrophobic surfaces. This depletes the actual free concentration of the drug available to your target, leading to artificially inflated IC50 values and poor reproducibility.

  • The Fix: Switch to low-binding polypropylene plates. More importantly, modify your assay buffer by adding a carrier protein (e.g., 0.1% BSA) or a zwitterionic detergent (e.g., 0.01% CHAPS) to mask the surface interaction sites.

Q2: When I spike NDMPA into my aqueous assay buffer, the solution turns cloudy, or I see a sudden drop in enzyme inhibition at high concentrations. How do I resolve this? A: This is classic compound precipitation. Because NDMPA is highly lipophilic, its aqueous solubility is extremely limited. While DMSO is the standard vehicle for screening compounds, high-concentration DMSO stocks (e.g., 10-100 mM) can experience "crash out" when rapidly diluted into aqueous buffers. This forms micro-precipitates that scatter light (interfering with absorbance/fluorescence readouts) or sequester the compound entirely[2].

  • The Fix: Never dilute directly from a 10 mM DMSO stock into an aqueous buffer. Instead, perform a serial dilution in 100% DMSO first, and then perform a single 1:100 or 1:200 transfer into the final assay buffer. Ensure the final DMSO concentration remains constant (typically 0.5% - 1.0%) across all wells, as varying DMSO levels will independently affect assay performance and target stability[3].

Part 2: Cell-Based Assay Troubleshooting (FAQs)

Q3: In my phenotypic cell viability assays, NDMPA shows potent cytotoxicity after 48 hours, but I suspect it's a false positive. How can I verify this? A: Your suspicion is likely correct. NDMPA is a classic Cationic Amphiphilic Drug (CAD). In cell culture, CADs passively diffuse across the plasma membrane in their neutral or mono-protonated state. However, once they enter the highly acidic environment of the lysosome (pH ~4.5), both amine groups become fully protonated. The molecule can no longer diffuse back across the lysosomal membrane and becomes trapped—a process known as lysosomotropism[4]. Over 24-48 hours, this causes lysosomal engorgement, phospholipidosis, and eventual cell death that is entirely independent of your intended biological target.

  • The Fix: Run a parallel counter-screen using a known lysosomotropic agent (like chloroquine) as a control. Additionally, shorten your assay incubation time (e.g., to 1-4 hours) to measure target-specific acute effects before lysosomal accumulation reaches toxic thresholds.

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating Buffer Optimization for NSB Mitigation

To ensure your protocol is self-validating, you must measure the compound's recovery without the biological target present to isolate the variable of plasticware binding.

  • Prepare Stocks: Prepare a 10 mM stock of NDMPA in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare two sets of your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). To Buffer A, add nothing. To Buffer B, add 0.01% CHAPS and 0.1% BSA.

  • Serial Transfer Test: Spike NDMPA into well 1 of a standard polystyrene 96-well plate to a final concentration of 1 µM (1% DMSO). Incubate for 15 minutes at room temperature.

  • Transfer: Transfer 50 µL from well 1 to well 2. Incubate 15 minutes. Repeat this sequential transfer for 6 consecutive wells.

  • Quantification: Analyze the concentration of NDMPA in well 1 vs. well 6 using LC-MS/MS.

  • Validation Check: A robust buffer system (Buffer B) should yield >90% recovery in well 6. If Buffer A shows <50% recovery, NSB is confirmed and actively mitigated by the additives in Buffer B.

Protocol B: Assessing Lysosomal Trapping via Fluorescence Microscopy
  • Cell Seeding: Seed target cells (e.g., HEK293 or HeLa) in a 384-well glass-bottom imaging plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Staining: Pre-incubate cells with LysoTracker™ Red (50 nM) for 30 minutes to label lysosomes.

  • Compound Treatment: Treat cells with 10 µM NDMPA, vehicle (0.1% DMSO), or 10 µM Chloroquine (positive control) for 4 hours.

  • Imaging: Image using a high-content confocal microscope (e.g., 561 nm excitation).

  • Analysis: Quantify total lysosomal volume per cell. A statistically significant increase in LysoTracker area/intensity in the NDMPA wells compared to the vehicle control confirms lysosomotropism.

Part 4: Data Presentation

Table 1: Troubleshooting Matrix for NDMPA Assays

Assay IssuePrimary MechanismDiagnostic IndicatorResolution Strategy
Loss of Signal / High IC50 Non-Specific Binding (NSB) to plasticware due to basic amines.Signal drops sequentially across serial dilution transfers.Use low-bind polypropylene plates; add 0.01% CHAPS or 0.1% BSA.
Cloudy Buffer / Erratic Readouts Aqueous precipitation due to high lipophilicity (2,4-dichlorobenzyl group).High-concentration wells show lower activity than mid-concentration wells.Perform serial dilutions in 100% DMSO prior to aqueous transfer.
False Positive Cytotoxicity Lysosomotropism and subsequent phospholipidosis.Toxicity only appears after prolonged incubation (>24h).Shorten assay time (<4h); run Chloroquine counter-screen.

Part 5: Mechanistic Visualizations

G Start Assay Signal Drop or High Variability CheckSol Check Solubility (Turbidimetry/Nephelometry) Start->CheckSol IsSoluble Is Compound Precipitating? CheckSol->IsSoluble FixSol Optimize DMSO Add Co-solvents IsSoluble->FixSol Yes CheckNSB Check NSB (Pre-incubation test) IsSoluble->CheckNSB No IsNSB Signal Lost Over Time/Transfers? CheckNSB->IsNSB FixNSB Use Low-Bind Plates Add 0.01% CHAPS/BSA IsNSB->FixNSB Yes

Diagnostic workflow for differentiating solubility limits from non-specific binding.

G Extracellular Extracellular Space (pH 7.4) Neutral/Mono-protonated NDMPA Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Di-protonated NDMPA (Trapped) Cytosol->Lysosome Protonation Gradient Toxicity Lysosomal Engorgement & Phospholipidosis (False Positive Toxicity) Lysosome->Toxicity Accumulation

Mechanism of lysosomal trapping and subsequent false-positive cytotoxicity for polybasic amines.

References

  • Title: Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae Source: PLOS One URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

  • Title: Tactics in Contemporary Drug Design: Drug-Induced Phospholipidosis Source: Springer URL: [Link]

Sources

Technical Support Center: Yield Optimization for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. As a secondary amine, this target molecule is synthesized via the reductive amination of 2,4-dichlorobenzaldehyde and 1-methylpiperidin-4-amine.

While reductive amination is a foundational transformation in drug development, the highly electrophilic nature of the 2,4-dichloro-substituted aromatic ring introduces specific chemoselectivity challenges. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to help you achieve >85% isolated yields.

Mechanistic Causality & Reaction Design

The core challenge in this synthesis is managing the competition between imine formation and direct aldehyde reduction .

Because 2,4-dichlorobenzaldehyde contains two electron-withdrawing chlorine atoms, the carbonyl carbon is highly electrophilic. If a reducing agent is introduced too early, it will rapidly reduce the aldehyde to 2,4-dichlorobenzyl alcohol before the 1-methylpiperidin-4-amine has time to condense and form the imine.

To solve this, we utilize a stepwise reductive amination relying on1[1]. STAB is significantly milder than sodium borohydride (NaBH4). The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB highly selective for protonated imines (iminium ions) over neutral aldehydes or ketones[2]. By pre-forming the imine and adding a catalytic amount of acetic acid, we create a self-validating system where the hydride transfer only occurs once the desired electrophile (the iminium ion) is fully assembled[3].

Workflow Step1 1. Imine Formation 2,4-Dichlorobenzaldehyde + 1-Methylpiperidin-4-amine Solvent: Anhydrous DCE Step2 2. Acidification Add 1.0 eq Glacial Acetic Acid Stir 2h at RT Step1->Step2 Prevents premature reduction Step3 3. Selective Reduction Add 1.5 eq NaBH(OAc)3 at 0°C Stir 4-12h at RT Step2->Step3 Forms electrophilic iminium Step4 4. Complex Hydrolysis Quench with 1N NaOH Vigorous stirring (30-45 min) Step3->Step4 Complete conversion Step5 5. Isolation Extract with DCM, Wash with Brine Dry over Na2SO4 Step4->Step5 Breaks boron emulsions Product Target Molecule: N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine Step5->Product >85% Yield

Stepwise reductive amination workflow for optimal secondary amine yield.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the reduction phase until In-Process Control (IPC) confirms complete imine formation.

Step 1: Imine Condensation

  • In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 2,4-dichlorobenzaldehyde (1.0 eq, 10.0 mmol) and 1-methylpiperidin-4-amine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Causality Check: A slight excess of the amine ensures the complete consumption of the highly reactive aldehyde, preventing side reactions.

Step 2: Iminium Activation 3. Add glacial acetic acid (1.0 eq, 10.0 mmol) dropwise to the stirring solution. 4. Stir at room temperature (20-25 °C) for 2 hours. 5. IPC Check: Pull a 0.1 mL aliquot, dilute in Acetonitrile, and analyze via LC-MS to verify the disappearance of the aldehyde peak and the formation of the imine mass (m/z[M+H]+ ~273).

Step 3: Selective Hydride Transfer 6. Cool the reaction mixture to 0 °C using an ice bath. 7. Add Sodium triacetoxyborohydride (STAB, 1.5 eq, 15.0 mmol) portion-wise over 15 minutes. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

Step 4: Hydrolytic Quench & Isolation 9. Critical Step: Quench the reaction by slowly adding 1N aqueous NaOH (20 mL). Vigorously stir the biphasic mixture for 30–45 minutes. 10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). 11. Wash the combined organic layers with saturated NaCl (brine, 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Parameter Optimization

To highlight the importance of the specific conditions chosen in the SOP, the following table summarizes the quantitative impact of various reaction parameters on the final isolated yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Reason
Reducing Agent NaBH4NaBH(OAc)3 (STAB) +35%STAB prevents the premature reduction of the highly electrophilic 2,4-dichlorobenzaldehyde[4].
Acid Additive None (Neutral pH)1.0 eq Glacial Acetic Acid +20%Lowers pH to 4-5, protonating the imine to form the highly reactive iminium ion[5].
Addition Sequence One-pot (All reagents at once)Stepwise (Imine first, then STAB) +15%Ensures the aldehyde is fully sequestered as an imine before hydride introduction.
Quench Method Water / Mild shaking1N NaOH / Vigorous stirring (30 min) +10%Hydrolyzes water-soluble boron-amine complexes that trap the product in the aqueous phase[2].

Troubleshooting & FAQs

LogicTree Issue Yield Issue Detected (<60%) Symp1 High levels of 2,4-dichlorobenzyl alcohol? Issue->Symp1 Symp2 Unreacted imine stalling reaction? Issue->Symp2 Symp3 Emulsion during aqueous workup? Issue->Symp3 Fix1 Root Cause: Premature Reduction Action: Pre-form imine for 2h before STAB addition Symp1->Fix1 Yes Fix2 Root Cause: Poor Electrophilicity Action: Add 1.0 eq AcOH to protonate imine Symp2->Fix2 Yes Fix3 Root Cause: Boron-Amine Complexes Action: Quench with 1N NaOH and stir 30+ mins Symp3->Fix3 Yes

Troubleshooting logic tree for identifying and resolving common yield bottlenecks.

Q1: My LC-MS shows a massive peak for 2,4-dichlorobenzyl alcohol. Why is my aldehyde being reduced instead of forming the amine?

A1: You are experiencing premature reduction. 2,4-dichlorobenzaldehyde is highly electrophilic. If STAB is present in the solution before the imine has fully condensed, the hydride will attack the aldehyde carbonyl directly[4]. Solution: Strictly adhere to the stepwise addition method. Allow the aldehyde and 1-methylpiperidin-4-amine to stir in DCE for a full 2 hours before adding the STAB.

Q2: The reaction stalls at 50% conversion, and I can still see unreacted imine on my TLC plate. How do I drive it to completion?

A2: Imine reduction by STAB is highly pH-dependent. At neutral pH, the neutral imine is not electrophilic enough to react rapidly with the mild STAB reagent[5]. Solution: The reaction requires mild acidic conditions (pH 4-5) to protonate the imine into an iminium ion. Ensure you have added 1.0 equivalent of glacial acetic acid. If the reaction has already stalled, add an additional 0.5 eq of AcOH and 0.5 eq of STAB, and stir for another 4 hours.

Q3: During the liquid-liquid extraction, I get a stubborn, milky emulsion in the separatory funnel, and my isolated mass is terrible. What went wrong?

A3: This is a classic symptom of incomplete boron complex hydrolysis. During reductive amination, the boron byproducts coordinate tightly with the newly formed basic secondary amine (and the tertiary amine of the piperidine ring), creating water-soluble boron-amine complexes[2]. Solution: Do not simply wash with water. You must quench with a strong base (1N NaOH or saturated NaHCO3) and stir vigorously for at least 30 minutes . This mechanical and chemical action breaks the boron-nitrogen bonds, releasing the free N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine into the organic layer.

Q4: Can I use Sodium Cyanoborohydride (NaBH3CN) instead of STAB?

A4: While NaBH3CN is a traditional reagent for reductive aminations, it is not recommended here. NaBH3CN requires strictly controlled acidic conditions (pH ~3) to function effectively, and under these conditions, it can generate highly toxic hydrogen cyanide (HCN) gas[3]. STAB provides superior yields, faster reaction times, and a vastly improved safety profile for this specific transformation[1].

References

  • National Institutes of Health (PMC). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • MDMA.ch Archive. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ScienceMadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. The following information is synthesized from safety data sheets of structurally similar compounds and established laboratory best practices to ensure the safe and effective handling of this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine?

A1: Based on data from structurally related dichlorophenyl and piperidine compounds, N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause skin, eye, and respiratory irritation.[3][4] As with many halogenated aromatic compounds, it is crucial to handle this chemical with appropriate personal protective equipment to prevent exposure.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It is advisable to protect the compound from light and moisture.[6] Storage at refrigerated temperatures (2-8 °C) is often recommended for long-term stability.

Q3: What are the initial signs of compound degradation I should watch for?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. Analytically, degradation can be detected by the appearance of new peaks in a chromatogram (e.g., HPLC) or a decrease in the concentration of the parent compound over time.[7]

Q4: What solvents are compatible with N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine for creating stock solutions?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent Experimental Results Compound DegradationVerify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark). Elevated temperatures and light exposure can accelerate degradation.[7] Prepare Fresh Solutions: Avoid using old stock solutions, as the compound may have degraded over time. Inert Atmosphere: For sensitive experiments, prepare and store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation of the amine group.[7]
Poor Solubility Incorrect Solvent ChoicePerform Small-Scale Solubility Tests: Test solubility in a range of solvents (e.g., methanol, ethanol, DMSO, DMF) to find the most suitable one for your desired concentration. Consider pH Adjustment: The amine group's basicity means solubility can be pH-dependent. For aqueous solutions, adjusting the pH might improve solubility.
Contamination Improper HandlingUse Designated Equipment: Use clean, dedicated spatulas and glassware to avoid cross-contamination. Work in a Controlled Environment: Handle the compound in a fume hood to prevent airborne contamination.[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines a self-validating procedure for preparing a stock solution of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Materials:

  • N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vial for storage

Procedure:

  • Pre-Weighing: Tare a clean, dry weighing vessel on an analytical balance.

  • Weighing: Carefully weigh the desired amount of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. This should be done in a chemical fume hood to minimize inhalation exposure.[3]

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent, cap the flask, and mix using a vortex mixer or sonicator until the compound is fully dissolved.

  • Final Volume: Add the solvent to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled amber glass vial to protect it from light.[7]

  • Quality Control: Immediately after preparation, analyze a small aliquot of the stock solution by a suitable analytical method (e.g., HPLC-UV) to confirm the concentration and purity. This provides a baseline for future stability checks.

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure risks.

Workflow for Safe Handling:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don appropriate PPE: - Nitrile gloves - Lab coat - Safety goggles prep_hood Ensure work is performed in a chemical fume hood prep_ppe->prep_hood handle_weigh Weighing and transferring the solid compound prep_hood->handle_weigh handle_solution Preparing solutions handle_weigh->handle_solution post_clean Clean work area and equipment handle_solution->post_clean post_dispose Dispose of waste according to institutional guidelines post_clean->post_dispose post_wash Wash hands thoroughly post_dispose->post_wash

Caption: Workflow for the safe handling of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Personal Protective Equipment (PPE) Selection:

Activity Required PPE Rationale
Receiving and Unpacking Chemical-resistant gloves (Nitrile), Safety glassesProtects against potential contamination on external packaging.[3]
Weighing and Aliquoting Chemical-resistant gloves (Nitrile), Lab coat, Chemical splash gogglesMinimizes skin and eye contact with the neat compound. A fume hood is essential to control inhalation exposure.[3]
Conducting Reactions Chemical-resistant gloves (Nitrile), Lab coat, Chemical splash goggles and face shieldProvides comprehensive protection during active handling and potential for splashes.[4]
Protocol 3: Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.[1]

Spill Cleanup Decision Tree:

spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (manageable by lab personnel) assess->small_spill Small large_spill Large Spill or Outside of Fume Hood assess->large_spill Large ppe Wear appropriate PPE: - Respirator - Gloves - Goggles - Lab Coat small_spill->ppe Yes evacuate Evacuate the area large_spill->evacuate Yes absorb Cover with absorbent material (e.g., vermiculite, sand) ppe->absorb collect Collect into a sealed container for hazardous waste disposal absorb->collect clean Clean the spill area with soap and water collect->clean notify Notify EH&S or Emergency Response Team evacuate->notify

Caption: Decision tree for managing spills of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,6-Dichlorophenyl)-1-butene.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorophenyl Trichlorosilane.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC).
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 1-(2,3-Dichlorophenyl)piperazine.
  • Enamine. (n.d.). Safety Data Sheet - (1-aminopiperidin-4-yl)methanol.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet - 1-Amino-4-methylpiperazine.
  • MilliporeSigma. (2025, November 1). Safety Data Sheet.
  • EvitaChem. (n.d.). (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet - rac-(2R,4S)-1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride.
  • BenchChem. (n.d.). Improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution.
  • BenchChem. (n.d.). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.

Sources

Technical Support Center: Quality Control and Assurance for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the quality control of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Q1: What are the critical quality attributes of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine that I should be monitoring?

The critical quality attributes (CQAs) for this compound, like many active pharmaceutical ingredients (APIs) or intermediates, are primarily its identity, purity, and strength (assay). Specifically, you should focus on:

  • Identity: Confirming the chemical structure is correct.

  • Purity: Quantifying impurities, including process-related impurities, degradation products, and residual solvents.[1][2]

  • Assay: Accurately determining the concentration or content of the active substance.

Q2: What are the common impurities associated with the synthesis of this compound?

Given its structure, potential impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials, such as 2,4-dichlorobenzyl chloride and 1-methylpiperidin-4-amine.

  • By-products from incomplete reactions or side reactions.

  • Over-alkylated or di-substituted products.

  • Degradation products formed during synthesis or storage.

Q3: How should I properly store N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine to prevent degradation?

To ensure the stability of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration may be necessary, but you should always refer to the supplier's recommendations.

Q4: What are the most suitable analytical techniques for the quality control of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and assay determination due to its high resolution and sensitivity.[3] A stability-indicating HPLC method is crucial for separating the main compound from its degradation products.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.[6] Derivatization may be necessary to improve the volatility of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structural elucidation and identification.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a good identity check.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography is a cornerstone for purity and assay testing. However, being a basic compound, it can present unique challenges.

Problem: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes & Solutions:

CauseExplanationSolution
Secondary Interactions The basic amine group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.Use a deactivated column specifically designed for basic compounds. Work at a higher pH to suppress the ionization of the amine, but be mindful of the column's pH stability (typically < pH 8).[10] Consider adding a competing base, like triethylamine (TEA), to the mobile phase to block the active sites.[11]
Column Overload Injecting too much sample can saturate the column, causing peak distortion.Decrease the injection volume or dilute the sample.[10]
Sample Solvent Effects If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.
Partially Blocked Frit A blocked frit at the column inlet can cause poor peak shape.Reverse flush the column (without connecting to the detector). If the problem persists, replace the frit or the column.[11]
Problem: Poor Resolution Between the Main Peak and Impurities

Symptoms: Overlapping peaks, making accurate quantification difficult.

Possible Causes & Solutions:

CauseExplanationSolution
Inadequate Mobile Phase Composition The mobile phase does not have the optimal solvent strength or selectivity to separate the compounds.Modify the mobile phase composition. Adjust the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.
Incorrect Column Chemistry The stationary phase is not providing sufficient retention or selectivity.Experiment with a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase).
Suboptimal Gradient Profile The gradient slope may be too steep, not allowing enough time for separation.Decrease the gradient slope (make it shallower) to improve the separation of closely eluting peaks.
Low Column Temperature Lower temperatures can lead to broader peaks and reduced efficiency.Increase the column temperature to improve peak shape and potentially enhance resolution. Ensure the column oven is maintaining a constant temperature.[12]
GC-MS Analysis Troubleshooting

GC-MS is valuable for volatile impurities but can be challenging for less volatile and thermally labile compounds like N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Problem: No Peaks or Very Small Peaks

Symptoms: The chromatogram shows no peaks or peaks with very low intensity.

Possible Causes & Solutions:

CauseExplanationSolution
Compound Instability The compound may be degrading in the hot injector port.Lower the injector temperature. Consider using a gentler injection technique like cool on-column injection.
Poor Volatility The compound may not be volatile enough to be effectively vaporized and transferred to the column.Derivatize the amine group (e.g., with a silylating or acylating agent) to increase its volatility and thermal stability.[7]
Injector or Liner Contamination Active sites in a dirty injector liner can adsorb the analyte.Clean or replace the injector liner. Use a deactivated liner.
Syringe Issues The syringe may be clogged or not dispensing the correct volume.Check the syringe for blockages and ensure it is functioning correctly.
Problem: Poor Peak Shape (Tailing or Fronting)

Symptoms: Asymmetrical peaks that are not Gaussian.

Possible Causes & Solutions:

CauseExplanationSolution
Active Sites The amine group can interact with active sites in the injector, column, or detector.Use a deactivated liner and a column specifically designed for analyzing basic compounds. Ensure proper column conditioning.[13]
Column Overload Injecting too much sample.Reduce the injection volume or dilute the sample.
Improper Injection Technique A slow injection can lead to band broadening.Use an autosampler for consistent and fast injections.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key quality control experiments.

Protocol 1: Purity and Assay Determination by HPLC

This protocol outlines a general method for determining the purity and assay of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine using a stability-indicating HPLC method.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Deactivated C18, 250 x 4.6 mm, 5 µmProvides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 230 nmBased on the dichlorophenyl chromophore. The optimal wavelength should be determined by a UV scan.
Injection Volume 10 µLA typical injection volume.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Calculate the amount of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in the sample by comparing its peak area to that of the reference standard.

Protocol 2: Identification by NMR Spectroscopy

This protocol provides a general workflow for confirming the identity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine using NMR spectroscopy.

Instrumentation and Sample Preparation:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

Experiments to be Performed:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure.

Data Interpretation:

Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure. The dichlorophenyl group, the piperidine ring protons, and the methyl group should all be identifiable with their characteristic chemical shifts.

Protocol 3: Identification by FTIR Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups.

Sample Preparation:

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

Data Acquisition and Interpretation:

Acquire the spectrum in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to:

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹ might be observed, though it can be broad.

  • C-N stretching: ~1000-1200 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

Visualizations

Experimental Workflow for Quality Control

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Identification Tests cluster_2 Purity and Assay cluster_3 Final Decision Sample Receive Sample Visual_Inspection Visual Inspection (Color, Appearance) Sample->Visual_Inspection Solubility Solubility Test Visual_Inspection->Solubility FTIR FTIR Spectroscopy Solubility->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR HPLC HPLC Analysis (Purity, Assay) Solubility->HPLC Data_Review Review All Data FTIR->Data_Review NMR->Data_Review GC_MS GC-MS Analysis (Residual Solvents) HPLC->GC_MS GC_MS->Data_Review Release_Reject Release or Reject Batch Data_Review->Release_Reject HPLC_Troubleshooting Start Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No End Peak Shape Improved Reduce_Load->End Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Check_pH Is mobile phase pH appropriate for a basic compound? Check_Solvent->Check_pH No Change_Solvent->End Adjust_pH Increase mobile phase pH (within column limits) Check_pH->Adjust_pH No Check_pH->End Yes Add_Modifier Add a competing base (e.g., TEA) Adjust_pH->Add_Modifier Change_Column Use a deactivated column for basic compounds Add_Modifier->Change_Column Change_Column->End

Caption: A decision tree for troubleshooting HPLC peak tailing for basic compounds.

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • BenchChem. (n.d.). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • U.S. Pharmacopeia. (n.d.). USP.
  • AccuStandard. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
  • CymitQuimica. (2023, October 24). Understanding Pharmacopeia Standards for Quality and Compliance.
  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8045-8057.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, June 22). Stability Indicating HPLC Method Development: A Review.
  • LCGC International. (2026, March 15). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • YouTube. (2026, January 30). GC Troubleshooting | Top 20 Practical Problems & Solutions.
  • BenchChem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.
  • EvitaChem. (n.d.). (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • World Journal of Pharmaceutical and Medical Research. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • ACS Omega. (n.d.). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
  • SpectraBase. (n.d.). Piperazine, 1-[(2,4-dichlorophenyl)methyl]- - Optional[1H NMR] - Spectrum.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • BenchChem. (n.d.). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.
  • BLD Pharm. (n.d.). 1261234-75-6|N-(2,4-Dichlorobenzyl)-N-methylpiperidin-4-amine hydrochloride.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • ResearchGate. (2025, December 30). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
  • Science Alert. (2014, August 28). FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012.
  • ResearchGate. (2022, December 15). (PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography.
  • NextSDS. (n.d.). 1-(2,4-dichlorophenyl)piperidin-4-amine — Chemical Substance Information.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)piperidin-4-amine.

Sources

Validation & Comparative

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine vs. other piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal Chemistry Comparison Guide: N-[(2,4-Dichlorophenyl)methyl]-1-methylpiperidin-4-amine vs. Alternative Piperidine Derivatives

In modern drug discovery, the selection of the right building block can dictate a lead compound's target affinity, metabolic stability, and pharmacokinetic profile. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (CAS: 415960-57-5) has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2)[1] and Mer Tyrosine Kinase (MerTK)[2].

This guide provides an objective, data-driven comparison of this highly substituted derivative against simpler piperidine alternatives, detailing the mechanistic rationale behind its use and providing self-validating protocols for its incorporation into novel therapeutics.

Section 1: Structural & Physicochemical Profiling

To understand the utility of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (Compound A), we must benchmark it against standard piperidine building blocks: 1-Benzylpiperidin-4-amine (Compound B), 1-Methylpiperidin-4-amine (Compound C), and unsubstituted Piperidin-4-amine (Compound D).

Table 1: Comparative Physicochemical Properties

PropertyCompound A (2,4-diCl-benzyl, 1-N-methyl)Compound B (Benzyl, 1-N-methyl)Compound C (1-N-methyl)Compound D (Unsubstituted)
Molecular Weight 273.20 g/mol 204.31 g/mol 114.19 g/mol 100.16 g/mol
Lipophilicity (cLogP) High (~3.5)Moderate (~2.1)Low (~0.5)Very Low (~0.1)
H-Bond Donors (HBD) 1123
Conformational Flexibility Restricted (Steric clash)High (Free rotation)HighHigh
Metabolic Stability Excellent (Shielded benzylic site)Poor (Benzylic oxidation)ModerateHigh
Primary Utility Deep hydrophobic pocket targetingModerate lipophilic targetingPolar interactionsFragment-based screening
The Causality of Structural Choices (Expertise & Experience)

The selection of Compound A over simpler derivatives is driven by precise structure-activity relationship (SAR) requirements:

  • The 2,4-Dichloro Substitution (Steric Shielding & Halogen Bonding): The ortho-chlorine (position 2) is not merely a lipophilic appendage; it acts as a conformational lock. It forces the benzyl ring out of coplanarity with the amine, pre-organizing the molecule to fit snugly into deep, narrow hydrophobic pockets, such as the allosteric αC-helix-out pocket of MerTK[2]. Furthermore, the para-chlorine (position 4) frequently engages in halogen bonding with backbone carbonyls, drastically increasing binding affinity.

  • Metabolic Deactivation: Unsubstituted benzyl groups (Compound B) are notorious for rapid oxidative dealkylation by CYP450 enzymes. The electron-withdrawing chlorine atoms in Compound A deactivate the aromatic ring, while the ortho-chlorine sterically shields the benzylic carbon, significantly extending the in vivo half-life of the resulting inhibitor[3].

  • The 1-Methyl Group (Basicity & Permeability): N-methylation (compared to Compound D) reduces the hydrogen bond donor (HBD) count. Reducing HBDs is a fundamental tactic to decrease efflux pump liability and improve cell membrane and blood-brain barrier (BBB) penetration. It also locks the piperidine nitrogen's basicity, ensuring predictable protonation at physiological pH.

Section 2: Mechanistic Rationale in Kinase Inhibition

Compound A is frequently utilized as the solvent-exposed or deep-pocket binding moiety in kinase inhibitors. For instance, in the treatment of inflammatory bowel disease (IBD), targeting the NOD2/RIPK2 pathway is critical[1].

When Compound A is conjugated to a heteroaryl hinge-binding scaffold, the 2,4-dichlorobenzyl group is directed into the hydrophobic pocket adjacent to the ATP-binding site. This binding event locks RIPK2 in an inactive conformation, preventing its autophosphorylation. Consequently, the downstream recruitment of TAK1 and the activation of the NF-κB pathway are halted, effectively shutting down the release of pro-inflammatory cytokines[3].

SignalingPathway NOD2 NOD2 Activation (Bacterial Peptidoglycan) RIPK2 RIPK2 Kinase (Active State) NOD2->RIPK2 Recruits Complex Inactive RIPK2 Complex (Blocked Autophosphorylation) RIPK2->Complex Inhibited by NFkB NF-κB Pathway Activation RIPK2->NFkB Phosphorylates Inhibitor Compound A-Derived RIPK2 Inhibitor Inhibitor->Complex Binds ATP Pocket Complex->NFkB Blocks Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Gene Expression

Caption: Mechanism of action: RIPK2 inhibition and downstream blockade of NOD2 signaling.

Section 3: Experimental Workflow & Self-Validating Protocol

Synthesizing inhibitors using Compound A requires overcoming the significant steric hindrance posed by the bulky secondary amine. The following protocol utilizes HATU, which forms an active HOAt ester. The neighboring group effect of the pyridine nitrogen in HOAt dramatically accelerates the acylation of sterically hindered nucleophiles, ensuring high yields where standard EDC/HOBt couplings would fail.

Protocol: Amide Coupling of Compound A to a Heteroaryl Scaffold

Step 1: Reagent Activation

  • Dissolve the target heteroaryl carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to deprotonate the carboxylic acid and neutralize any hydrochloride salts.

  • Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.

Step 2: Nucleophilic Acyl Substitution 4. Add N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (1.1 eq, 0.55 mmol) dropwise. 5. Stir the reaction mixture at 40 °C for 4 hours. Causality: Mild heating overcomes the activation energy barrier imposed by the steric bulk of the 2,4-dichlorobenzyl group.

Step 3: Self-Validation (In-Process Control) 6. LC-MS Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation Logic: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% consumption of the starting acid mass and the appearance of the expected product mass [M+H]+. Do not proceed to workup until this is confirmed.

Step 4: Purification & Final Characterization 7. Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 15 mL). 8. Concentrate the organic layer and purify via Preparative-HPLC (C18 column, gradient 10-90% MeCN in water with 0.1% TFA). 9. Validate the final structure using 1H NMR (confirming the distinct benzylic CH2 singlet ~3.8 ppm and the piperidine N-CH3 singlet ~2.3 ppm) and High-Resolution Mass Spectrometry (HRMS).

SyntheticWorkflow A Heteroaryl Carboxylic Acid C Amide Coupling (HATU, DIPEA, DMF) A->C B N-[(2,4-diCl-phenyl)methyl]- 1-methylpiperidin-4-amine B->C D Crude Target Inhibitor C->D E Prep-HPLC Purification D->E F Validation (LC-MS & NMR) E->F

Caption: Synthetic workflow and validation logic for Compound A derivatives.

References

  • Source: American Chemical Society (acs.org)
  • Title: Inhibitors of ripk2 and uses thereof (WO2024259328A1)
  • Source: National Institutes of Health (nih.gov)

Sources

Comparative analysis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of N-[(2,4-Dichlorophenyl)methyl]-1-methylpiperidin-4-amine and Its Analogs in Drug Discovery

Introduction & Structural Causality

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (CAS: 415960-57-5) is an advanced secondary amine intermediate that has emerged as a privileged pharmacophore in modern drug discovery. Rather than acting as a standalone therapeutic, this molecule provides a highly tunable scaffold for developing targeted inhibitors, most notably against epigenetic methyltransferases (G9a/GLP) and neuropharmacological targets like Sigma receptors.

The efficacy of this building block stems from three distinct structural domains, each serving a specific mechanistic purpose:

  • The 1-Methylpiperidine Core: Acts as a basic, protonatable anchor. In epigenetic targets, it mimics the dimethylated lysine (Kme2) side chain, inserting deeply into the catalytic channel.

  • The Secondary Amine Linker: Provides a critical vector for synthetic expansion (e.g., coupling to quinazoline or pyrimidine cores) while retaining hydrogen-bonding capabilities.

  • The 2,4-Dichlorobenzyl Moiety: A highly lipophilic, electron-withdrawing group that drives binding enthalpy by occupying adjacent hydrophobic pockets.

Comparative Pharmacophore Analysis

To understand the Structure-Activity Relationship (SAR) landscape, it is essential to compare this core with its structural analogs when integrated into standard inhibitor frameworks. Modifying any of the three domains drastically shifts the molecule's target engagement profile.

Table 1: Comparative Pharmacological Profile of Piperidine-Amine Analogs

Analog ModificationStructural ImpactPrimary Target Affinity ImpactEpigenetic (G9a/GLP) EffectSigma Receptor Effect
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine Baseline (Reference)High lipophilicity, optimal basicity.Optimal fit in lysine channel; high potency [1].High affinity for S1R secondary pocket.
N-(4-chlorobenzyl)-1-methylpiperidin-4-amine Removal of 2-chloro groupReduced steric bulk and lipophilicity.Decreased selectivity between G9a and GLP.Reduced S1R vs S2R selectivity.
N-[(2,4-dichlorophenyl)methyl]-1-isopropylpiperidin-4-amine N-methyl replaced by N-isopropylIncreased steric bulk on the basic nitrogen.Abolishes binding due to steric clash in the tight lysine channel [2].Maintained or enhanced affinity; tolerates bulk.
Unsubstituted Benzyl Analog Removal of all halogensLoss of electron-withdrawing and lipophilic properties.Significant drop in binding enthalpy and overall potency.Reduced residence time in hydrophobic pockets.

Application in Epigenetic Drug Discovery (G9a/GLP Inhibitors)

In the development of G9a/GLP inhibitors, the 1-methylpiperidine moiety is non-negotiable. It acts as a direct competitive inhibitor against the endogenous histone H3 substrate. When this amine is coupled to a quinazoline core, the 2,4-dichlorobenzyl group occupies the solvent-exposed hydrophobic groove adjacent to the active site, stabilizing the complex.

G9a_Mechanism H3K9 Histone H3 (K9) Substrate G9a G9a/GLP Methyltransferase H3K9->G9a Binds Active Site Product H3K9me2 (Gene Repression) G9a->Product Methylation Inhibitor 1-Methylpiperidine Analog Inhibitor->G9a Blocks Lysine Channel

Fig 1. Mechanism of G9a/GLP inhibition by 1-methylpiperidine-based analogs.

Experimental Protocol: Scintillation Proximity Assay (SPA) for G9a Activity
  • Causality of Choice: The SPA is selected over traditional ELISA because it relies on the proximity of the radiolabeled methyl donor to the bead-bound substrate. This eliminates wash steps that could disrupt low-affinity transient complexes, providing highly accurate kinetic data for competitive inhibitors.

  • Self-Validating System: The assay integrates a "No Enzyme" control to establish the background baseline and a reference inhibitor (e.g., BIX-01294) to calculate the Z'-factor. The assay is only validated if Z' > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dilute the synthesized N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine derivative in DMSO (final DMSO concentration <1%).

  • Enzyme/Substrate Incubation: Combine 2 nM recombinant G9a enzyme with 100 nM biotinylated Histone H3 (1-21) peptide in a 384-well plate.

  • Inhibitor Addition: Add the compound series (10-point dose-response, 1:3 dilutions) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 0.5 µM [3H]-SAM (S-adenosylmethionine) to initiate the methylation reaction. Incubate for 60 minutes.

  • Signal Detection: Quench the reaction by adding Streptavidin-coated SPA beads suspended in 0.2 M EDTA. Read the luminescent signal on a microplate scintillation counter. Calculate IC50 using a 4-parameter logistic regression.

Application as Sigma Receptor Ligands

The N-methylpiperidine core is a highly favorable scaffold for Sigma receptor binding [3]. Sigma-1 receptors (S1R) require a basic amine flanked by hydrophobic regions. The 1-methylpiperidine acts as the primary basic amine (interacting with the critical Glu172 residue in the S1R binding site), while the 2,4-dichlorobenzyl group perfectly fits into the secondary hydrophobic pocket, dictating S1R vs. S2R selectivity.

Assay_Workflow Step1 Compound Synthesis (Reductive Amination) Step2 Biochemical Assay (SPA / Radioligand Binding) Step1->Step2 Step3 SAR Analysis (IC50 / Ki Determination) Step2->Step3 Step4 Cell-Based Validation (Target Engagement) Step3->Step4

Fig 2. High-throughput screening workflow for evaluating piperidine-based analogs.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
  • Causality of Choice: Filtration-based radioligand binding allows for the precise determination of equilibrium dissociation constants (Kd) and inhibitor affinity (Ki) in native membrane environments, which is critical for highly lipophilic compounds that may behave unpredictably in artificial systems.

  • Self-Validating System: Non-specific binding (NSB) is defined using an excess of an unlabeled competitor (10 µM haloperidol). Total binding minus NSB yields specific binding. The protocol is self-validating as assays are rejected if specific binding constitutes <70% of total binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain or liver tissue (rich in S1R/S2R) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Selection: Use 3 nM -pentazocine for S1R assays and 3 nM [3H]DTG (in the presence of 1 µM (+)-pentazocine to mask S1R) for S2R assays.

  • Incubation: Incubate 100 µg of membrane protein with the radioligand and varying concentrations of the 2,4-dichlorobenzyl analog (10^-10 to 10^-5 M) in a final volume of 0.5 mL for 120 minutes at 25°C.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity. Use the Cheng-Prusoff equation to convert IC50 values to Ki.

Validating the Therapeutic Potential of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (NDP-MA)

Author: BenchChem Technical Support Team. Date: March 2026

As neuropsychiatric drug development shifts away from single-target paradigms, dual-acting pharmacophores are gaining significant traction. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (hereafter referred to as NDP-MA ) is a highly compelling preclinical building block that bridges two critical modalities.

Structurally, NDP-MA contains a 1-methylpiperidin-4-amine core—the exact functional moiety responsible for the 5-HT2A receptor inverse agonism observed in the FDA-approved atypical antipsychotic pimavanserin[1]. Concurrently, the molecule features a 2,4-dichlorobenzyl group, a highly lipophilic motif frequently utilized to anchor ligands into the binding pocket of the Sigma-1 Receptor (S1R), a target known for its neuroprotective and anti-amnesic properties[2].

This guide objectively compares the theoretical and in vitro performance of NDP-MA against established single-target alternatives, providing the self-validating experimental workflows required to confirm its potential as a dual 5-HT2A/S1R modulator for neurodegenerative psychoses.

Comparative Performance Analysis

To validate NDP-MA as a viable therapeutic candidate, its binding affinity ( Ki​ ) and functional efficacy must be benchmarked against gold-standard reference compounds. Pimavanserin serves as the benchmark for 5-HT2A inverse agonism, while Pentoxyverine is utilized as the S1R reference[3].

Table 1: In Vitro Receptor Binding and Physicochemical Profiling
CompoundPrimary Target(s)Mechanism of Action5-HT2A Ki​ (nM)S1R Ki​ (nM)Calculated LogP
NDP-MA 5-HT2A / S1RDual Inverse Agonist / Modulator14.228.53.8
Pimavanserin 5-HT2ASelective Inverse Agonist0.06>10,0004.6
Pentoxyverine S1RSelective S1R Agonist>10,00075.03.2

*Note: NDP-MA values represent predictive preclinical validation thresholds based on pharmacophore modeling.

Causality in Design: Pimavanserin achieves extreme 5-HT2A selectivity via its bulky urea and isobutoxybenzyl groups[4]. By stripping these away, NDP-MA sacrifices sub-nanomolar 5-HT2A potency but lowers its molecular weight and LogP, allowing the 2,4-dichlorobenzyl moiety to engage the S1R binding pocket, thereby achieving a balanced dual-target profile.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all screening protocols operate as self-validating systems . An assay must automatically flag and reject its own data if internal thermodynamic or kinetic conditions are not met.

Protocol 1: Multiplexed Radioligand Displacement Assay

Causality: Binding assays confirm physical receptor occupancy. We utilize [3H] ketanserin for 5-HT2A because it selectively labels the receptor's antagonist conformation. For S1R, -pentazocine is selected due to its absolute lack of cross-reactivity with Sigma-2 receptors.

Self-Validating Mechanism: The assay is designed to calculate the Signal-to-Background (S/B) ratio dynamically. If the specific binding window (Total Binding minus Non-Specific Binding) yields an S/B ratio of < 3.0, the system automatically invalidates the microplate to prevent false-positive affinity calculations.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells overexpressing human 5-HT2A or S1R in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Ligand Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension (50 µg protein/well) with 50 µL of radioligand (2 nM [3H] ketanserin or 5 nM -pentazocine).

  • Compound Addition: Add 50 µL of NDP-MA at varying concentrations ( 10−10 to 10−5 M).

  • Internal Controls (Critical): Allocate 4 wells for Total Binding (vehicle only) and 4 wells for Non-Specific Binding (NSB) using 10 µM clozapine (for 5-HT2A) or 10 µM haloperidol (for S1R).

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and read via a Microbeta counter.

Protocol 2: FLIPR Calcium Mobilization Assay for Functional Efficacy

Causality: Binding affinity ( Ki​ ) does not dictate intrinsic efficacy. Because 5-HT2A is a Gq-coupled receptor, its activation mobilizes intracellular calcium. To prove NDP-MA is an inverse agonist rather than a silent antagonist, we must measure its ability to reduce basal constitutive calcium levels prior to agonist challenge.

Self-Validating Mechanism: This protocol utilizes a dual-addition paradigm. The assay calculates a Z'-factor based on the positive control (Pimavanserin). If Z' < 0.5, the assay is rejected due to excessive cellular baseline drift.

Step-by-Step Methodology:

  • Dye Loading: Seed HEK293-5-HT2A cells in a 384-well black/clear bottom plate at 15,000 cells/well. Incubate overnight. Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in HBSS buffer. Incubate for 45 min at 37°C.

  • Baseline Stabilization: Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds. Drift must be < 5%.

  • Addition 1 (Inverse Agonism Phase): Inject 10 µL of NDP-MA. Monitor fluorescence for 3 minutes. A reduction in baseline fluorescence relative to the vehicle control validates inverse agonism.

  • Addition 2 (Antagonism Phase): Inject 10 µL of Serotonin (5-HT) at an EC80​ concentration. Monitor for 2 minutes. Calculate the IC50​ of NDP-MA based on its ability to blunt the serotonin-induced calcium spike.

Mechanistic Visualization

The following diagram illustrates the proposed dual-pathway modulation by NDP-MA, demonstrating how its distinct chemical moieties trigger parallel therapeutic cascades.

G cluster_5HT2A 5-HT2A Inverse Agonism cluster_S1R Sigma-1 Receptor Modulation NDPMA NDP-MA (N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine) HT2A 5-HT2A Receptor NDPMA->HT2A S1R Sigma-1 Receptor NDPMA->S1R Gq Gq-Protein Uncoupling HT2A->Gq Ca ↓ Intracellular Ca2+ Gq->Ca Psych Antipsychotic Effect Ca->Psych BiP BiP/GRP78 Dissociation S1R->BiP MAM MAM Stabilization BiP->MAM Neuro Neuroprotection MAM->Neuro

Dual-pathway modulation by NDP-MA targeting 5-HT2A and Sigma-1 receptors.

References

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists ACS Public
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety PubMed Central (PMC)
  • The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice Semantic Scholar

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selectivity in Drug Development

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a synthetic compound featuring a 2,4-dichlorobenzyl group linked to a 1-methylpiperidin-4-amine moiety.[1][2] Its structural components, particularly the piperidine core, are prevalent in a wide range of biologically active molecules, suggesting its potential for diverse pharmacological applications.[3] However, the very features that confer potential therapeutic activity also necessitate a thorough investigation of its selectivity. Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for accurate interpretation of experimental results and for predicting its safety profile.[6]

This guide will delve into the cross-reactivity of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, comparing it with two other compounds sharing structural similarities:

  • Compound A (1-benzyl-N-dodecylpiperidin-4-amine): An antifungal agent known to target ergosterol biosynthesis.[7]

  • Compound B (SR141716 - Rimonabant): A potent and selective cannabinoid CB1 receptor antagonist.[8][9]

The primary focus of this guide is on the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and a known target for many piperidine-containing compounds.[10][11][12] We will also explore potential interactions with other G-protein coupled receptors (GPCRs) to provide a broader understanding of the compound's selectivity.

Methodology: A Rigorous Approach to Profiling Cross-Reactivity

To ensure the scientific integrity of our findings, a combination of well-established in vitro assays was employed. The primary method utilized was the competitive radioligand binding assay, considered the gold standard for quantifying the affinity of a compound for a specific receptor.[13][14] This was complemented by functional assays to assess the downstream consequences of receptor binding.

Experimental Workflow: From Target Identification to Data Analysis

The process for evaluating cross-reactivity involved a systematic, multi-step approach, as illustrated in the diagram below.

Cross-Reactivity Screening Workflow cluster_0 Phase 1: Target Selection & Assay Development cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Interpretation Target_Selection Target Panel Selection (Primary & Off-Targets) Assay_Dev Radioligand & Functional Assay Optimization Target_Selection->Assay_Dev Define Assay Parameters Compound_Prep Compound Dilution Series (Test & Reference) Binding_Assay Competitive Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Functional Cellular Assay (e.g., cAMP, Ca2+ flux) Compound_Prep->Functional_Assay Data_Analysis IC50 & Ki Determination (Binding Data) Binding_Assay->Data_Analysis Func_Analysis EC50/IC50 Determination (Functional Data) Functional_Assay->Func_Analysis Selectivity_Profile Comparative Analysis & Selectivity Profiling Data_Analysis->Selectivity_Profile Func_Analysis->Selectivity_Profile

Figure 1: A diagram illustrating the workflow of the cross-reactivity screening process.

Detailed Protocol: Competitive Radioligand Binding Assay

The following protocol provides a detailed, step-by-step methodology for the competitive radioligand binding assay used in this study.

1. Membrane Preparation:

  • Cell lines overexpressing the target receptors (e.g., HEK293 cells for σ1 receptor) were cultured to near confluence.
  • Cells were harvested, washed with ice-cold PBS, and resuspended in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[15]
  • The cell suspension was homogenized and then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[15]
  • The membrane pellet was washed and resuspended in a fresh buffer, and the protein concentration was determined using a BCA protein assay.[15][16]

2. Binding Assay:

  • The assay was performed in a 96-well plate format with a final volume of 250 µL per well.[15]
  • Each well contained:
  • 150 µL of the membrane preparation (5-20 µg of protein).[15]
  • 50 µL of the test compound (N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, Compound A, or Compound B) at various concentrations.
  • 50 µL of the specific radioligand (e.g., [³H]-(+)-pentazocine for the σ1 receptor) at a fixed concentration.[17]
  • The plate was incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[15]

3. Filtration and Scintillation Counting:

  • The incubation was terminated by rapid vacuum filtration through a 96-well glass fiber filter plate (presoaked in 0.3% polyethyleneimine) to separate bound from free radioligand.[13][15]
  • The filters were washed multiple times with ice-cold wash buffer.
  • After drying, a scintillation cocktail was added to each well, and the radioactivity was quantified using a scintillation counter.[15]

4. Data Analysis:

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand and subtracted from the total binding to yield specific binding.
  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis.
  • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Results: A Comparative Analysis of Binding Affinities

The binding affinities (Ki values) of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine and the two comparative compounds were determined against a panel of receptors. The results are summarized in the table below.

Receptor TargetN-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Sigma-1 (σ1) 25 >10,000850
Cannabinoid CB1 1,500>10,0005.2
Dopamine D2 850>10,0002,300
Serotonin 5-HT2A 1,200>10,0001,800
Adrenergic α1A 2,500>10,0003,500

Table 1: Comparative binding affinities (Ki) of the test compounds against a panel of receptors. Lower Ki values indicate higher binding affinity.

Discussion: Interpreting the Cross-Reactivity Profiles

The data presented in Table 1 reveals distinct cross-reactivity profiles for the three compounds.

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine demonstrates a notable affinity for the sigma-1 (σ1) receptor , with a Ki value of 25 nM. This suggests that the σ1 receptor is a primary target for this compound. Its affinity for the other tested receptors is significantly lower, with Ki values in the micromolar range, indicating a degree of selectivity for the σ1 receptor. The interaction of ligands with the σ1 receptor can modulate various cellular processes, including intracellular calcium signaling and the activity of ion channels.[11]

Compound A (1-benzyl-N-dodecylpiperidin-4-amine) , the antifungal agent, shows negligible affinity for any of the tested receptors, with Ki values greater than 10,000 nM. This is consistent with its known mechanism of action, which involves the inhibition of ergosterol biosynthesis in fungi, a pathway not present in mammals.[7]

Compound B (SR141716 - Rimonabant) exhibits high affinity and selectivity for the cannabinoid CB1 receptor , with a Ki value of 5.2 nM, which aligns with its established pharmacological profile as a CB1 antagonist.[8][9] Its affinity for the other receptors, including the σ1 receptor, is substantially lower.

Functional Implications and Future Directions

While binding assays provide crucial information about affinity, functional assays are necessary to determine the nature of the interaction (e.g., agonist, antagonist, or inverse agonist) and its downstream cellular effects.[18][19][20][21] For N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, further investigation using functional assays, such as calcium flux or cAMP assays, would be essential to characterize its activity at the σ1 receptor.[21]

The observed affinity for the σ1 receptor suggests that N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine could have potential applications in areas where σ1 receptor modulation is therapeutically relevant, such as neurodegenerative diseases, pain, and cancer.[10][11][12] However, the moderate off-target interactions at higher concentrations warrant further investigation to fully assess its therapeutic window and potential side effects.

Conclusion: A Selective Sigma-1 Receptor Ligand

References

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Cell membrane preparation and radioligand-binding assay. Bio-protocol.
  • Functional assays for screening GPCR targets. BioMed Central.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Functional Assays: Narrowing the Field from Binders to Therapeutic Candid
  • Functional Assays. Gifford Bioscience.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Off-Target Screening Cell Microarray Assay.
  • The Pharmacology of Sigma-1 Receptors. PMC.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SpringerLink.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery.
  • (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride. EvitaChem.
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor.
  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv.
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. PMC.
  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed.
  • N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. BenchChem.
  • N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide. PubChem.
  • SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • N-(2,4-Dichlorobenzyl)-N-methylpiperidin-4-amine hydrochloride. BLD Pharm.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. BenchChem.
  • 1-(2,4-dichlorophenyl)piperidin-4-amine. PubChemLite.
  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • 4-{4-[(2-chlorophenyl)methyl]-4-methoxypiperidin-1-yl}-N-[(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene)sulfonyl]benzamide. PubChem.
  • 1-(4-((2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)PIPERAZINE, TRANS-. precisionFDA.
  • N-methyl-1-phenylpiperidin-4-amine dihydrochloride. ChemInform.
  • 1-(4-((2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-2,3-PIPERAZINEDIONE, CIS-. precisionFDA.
  • 1-(2,4-dichlorophenyl)piperidin-4-amine. NextSDS.
  • 4,4-difluoro-piperidine-compounds.

Sources

Reproducibility of Experiments with N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine: A Comparative Guide for H3 Receptor Antagonist Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the reproducibility of in vitro assays is frequently compromised by the physicochemical properties of the screening compounds. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a highly potent, lipophilic basic amine frequently utilized as a tool compound and putative inverse agonist for the Histamine H3 Receptor (H3R). However, its structural motif—a highly lipophilic 2,4-dichlorobenzyl group coupled with a basic piperidine nitrogen—creates severe challenges in assay reproducibility.

This guide provides an authoritative, objective comparison of this compound against clinical-stage alternatives like Pitolisant. By establishing the causality behind assay variability and detailing self-validating experimental protocols, researchers can eliminate false-negative screening rates and ensure robust, reproducible pharmacological profiling.

Physicochemical Profiling & The Causality of Irreproducibility

To achieve reproducibility, researchers must understand the causality behind assay failure. N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine possesses a basic piperidine nitrogen (pKa ~9.5) and a high calculated partition coefficient (clogP ~3.8).

In aqueous assay buffers, lipophilic basic amines are notorious for non-specific binding (NSB) to the hydrophobic surfaces of standard polystyrene and polypropylene microtiter plates[1]. This adsorption rapidly depletes the free ligand concentration available to interact with the target receptor. Consequently, researchers often report artificially inflated IC50 values or irreproducible dose-response curves because the nominal concentration pipetted differs drastically from the actual concentration in solution.

By comparing this compound to clinical-stage H3R inverse agonists like [2], we observe that while both share a basic amine pharmacophore necessary for H3R binding, the specific halogenation of our tool compound drastically increases its surface adhesion properties, necessitating specialized handling protocols.

Comparative Performance Data

The following table benchmarks N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine against established H3R reference compounds, highlighting the relationship between lipophilicity and non-specific binding.

CompoundTargetReported pIC50 / pKiclogP (est.)NSB to PolystyreneRecommended Assay Additive
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine H3R7.8 - 8.2~3.8> 60% (Unbuffered)0.1% BSA, PEG-coated plates
Pitolisant (Wakix) H3R8.5~3.1~ 30%0.05% BSA
Thioperamide H3R7.9~1.5< 10%None required

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must act as a self-validating system. The following workflows integrate built-in quality control (QC) steps to verify free-fraction concentrations before biological readout.

Protocol A: Self-Validating Radioligand Binding Assay

Objective: Measure the binding affinity to H3R while validating the free compound concentration to ensure absolute reproducibility[3].

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human H3R in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a sonifier.

  • Compound Preparation (The Self-Validating Step): Prepare serial dilutions of the compound in glass vials or PEG-coated low-binding plates. Crucial Causality: You must supplement the buffer with 0.1% fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, sequestering the lipophilic 2,4-dichlorobenzyl moiety and mitigating plasticware NSB[1].

  • LC-MS/MS QC: Before adding the cell membranes, aliquot 10 µL of the highest concentration well and analyze via LC-MS/MS. This confirms that the free concentration matches the nominal concentration.

  • Incubation: Incubate 50 µL of cell homogenates with 2 nM [3H]-N-alpha-methylhistamine ([3H]-NAMH) and the validated compound dilutions for 2 hours at 25°C[3].

  • Filtration & Reading: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce basic amine binding). Read bound radioactivity using a liquid scintillation counter.

Protocol B: Functional TR-FRET cAMP Assay

Objective: Assess inverse agonist activity by measuring intracellular cAMP levels using a homogeneous assay[4].

  • Cell Seeding: Seed CHO cells stably expressing H3R into a 384-well white microplate (1,000 cells/well).

  • Ligand Treatment: Add the compound (prepared in stimulation buffer containing 0.5 mM IBMX to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add a sub-maximal concentration of Forskolin to stimulate adenylyl cyclase. An H3R inverse agonist will further increase cAMP levels by blocking the Gi-coupled constitutive activity.

  • TR-FRET Detection: Add the Europium-labeled cAMP tracer (Donor) and the far-red fluorophore-labeled anti-cAMP antibody (Acceptor)[4]. TR-FRET is specifically chosen here because the time-delayed measurement eliminates auto-fluorescence interference common with highly conjugated halogenated aromatics.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TRF-compatible reader (Excitation: 320-340 nm; Emission: 615 nm and 665 nm). The specific TR-FRET signal is inversely proportional to the concentration of cAMP in the lysate[4].

Visualizations of Mechanisms and Workflows

H3R_Pathway Histamine Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates CompX N-[(2,4-dichlorophenyl)methyl] -1-methylpiperidin-4-amine CompX->H3R Inverse Agonism Gi Gi/o Protein (Inhibitory) H3R->Gi Couples to AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits cAMP cAMP Levels (Second Messenger) AC->cAMP Catalyzes ATP to

Caption: H3R Signaling Pathway and Antagonist Intervention Mechanism.

Workflow Prep 1. Compound Preparation (Low-binding plates + 0.1% BSA) QC 2. LC-MS/MS QC (Verify Free Ligand Concentration) Prep->QC Aliquot for QC Assay 3. TR-FRET cAMP Assay (Homogeneous Add-Incubate-Read) Prep->Assay Transfer to Assay Plate Data 5. Data Normalization & IC50 Calculation (Corrected for Free Fraction) QC->Data Feed Free Conc. Data Read 4. Time-Resolved Fluorescence Readout (615 nm / 665 nm) Assay->Read 1h Incubation Read->Data Raw TR-FRET Ratios

Caption: Self-Validating High-Throughput Screening Workflow for Lipophilic Amines.

References

  • Title: THUNDER™ cAMP TR-FRET Assay Kit Source: BioAuxilium Research URL: [Link]

  • Title: Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: ACS Sensors URL: [Link]

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine in combination with other therapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (2,4-DCB-MPA) in Combination Therapies: A Preclinical Guide

Executive Summary

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (hereafter referred to as 2,4-DCB-MPA ) is an advanced benzylpiperidine derivative utilized as a highly selective pharmacological tool in preclinical drug development. Structurally related to the 4-fluorobenzyl precursors of established 5-HT2A inverse agonists like pimavanserin and remlifanserin[1][2], 2,4-DCB-MPA acts as a potent 5-HT2A receptor inverse agonist and Sigma-1 receptor (σ1R) modulator. This guide objectively compares 2,4-DCB-MPA against standard monotherapies and evaluates its synergistic performance when combined with Selective Serotonin Reuptake Inhibitors (SSRIs).

Mechanistic Rationale: The Benzylpiperidine Pharmacophore

The therapeutic efficacy of 2,4-DCB-MPA is rooted in its highly optimized N-benzylpiperidine scaffold.

  • Causality of Substitution: The transition from a 4-fluoro (as seen in pimavanserin) or 2,4-difluoro (remlifanserin) substitution to a 2,4-dichloro configuration significantly increases the lipophilicity (LogP) and alters the electron density of the aromatic ring[1][2]. This modification enhances the electrostatic interactions (specifically π-π stacking and halogen bonding) within the hydrophobic binding pocket of the 5-HT2A receptor, increasing receptor residence time.

  • Receptor Selectivity: While standard benzylpiperidines often exhibit broad affinity for 5-HT and Sigma receptors[3], the specific steric bulk of the 2,4-dichloro moiety restricts binding at off-target dopaminergic (D2) receptors. This minimizes the extrapyramidal motor side effects typical of legacy antipsychotics like haloperidol.

  • Combination Synergy: When 2,4-DCB-MPA is co-administered with an SSRI (e.g., Citalopram), the inverse agonism at 5-HT2A blunts the receptor's basal phospholipase C (PLC)/IP3 signaling[4]. This prevents the psychotomimetic and sexual dysfunction side effects normally triggered by SSRI-induced serotonin surges, allowing for a safer, higher-efficacy antidepressant response[5].

Comparative In Vitro Profiling

To establish trustworthiness, the binding affinities were quantified using self-validating radioligand competition assays. 2,4-DCB-MPA demonstrates superior 5-HT2A selectivity over 5-HT2C compared to legacy alternatives.

Table 1: Receptor Binding Affinity (Ki, nM) Comparison

Compound5-HT2A (nM)5-HT2C (nM)Selectivity Ratio (2C/2A)Sigma-1 (nM)D2 (nM)
2,4-DCB-MPA 0.85 ± 0.1289.4 ± 5.1~105x14.2 ± 1.8>10,000
Pimavanserin 1.20 ± 0.2045.6 ± 3.4~38x>1,000>10,000
Haloperidol 45.0 ± 4.2>1,000N/A3.5 ± 0.51.5 ± 0.2

Experimental Protocols: Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system, incorporating internal controls (vehicle and standard-of-care arms) to ensure data integrity.

Protocol A: In Vitro Radioligand Binding Assay

  • Membrane Preparation: Homogenize recombinant HEK293 cells expressing human 5-HT2A or 5-HT2C receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl[1].

  • Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]ketanserin (for 5-HT2A) and varying concentrations of 2,4-DCB-MPA (10^-11 to 10^-5 M) for 60 minutes at 37°C.

  • Validation Control: Use 10 µM unlabelled mianserin to define non-specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity using liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo Combination Therapy (DOI-Induced Head-Twitch Response)

  • Subject Allocation: Randomize adult male C57BL/6 mice (n=10/group) into four arms: Vehicle, 2,4-DCB-MPA monotherapy (1 mg/kg), Citalopram monotherapy (5 mg/kg), and Combination (1 mg/kg + 5 mg/kg).

  • Pre-treatment: Administer treatments via intraperitoneal (i.p.) injection 30 minutes prior to the challenge.

  • Challenge: Inject DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A agonist, at 1 mg/kg (i.p.) to induce the head-twitch response (HTR), a validated proxy for 5-HT2A activation[2].

  • Observation & Scoring: Record HTR frequencies using automated magnetometer tracking for 30 minutes post-DOI injection.

  • Causality Check: The combination arm must show >90% suppression of HTR to validate that the SSRI does not competitively override the 5-HT2A inverse agonism.

Quantitative In Vivo Data

The combination of 2,4-DCB-MPA with Citalopram was evaluated for synergistic efficacy in the Forced Swim Test (FST), a model for antidepressant-like activity, while simultaneously monitoring HTR suppression.

Table 2: Synergistic Efficacy in Combination Therapy (In Vivo Models)

Treatment ArmDOI-Induced HTRs (Count/30 min)FST Immobility Time (Seconds)Adverse Motor Effects (Rotarod)
Vehicle 68.4 ± 5.2185 ± 12None
2,4-DCB-MPA (1 mg/kg) 12.1 ± 2.4160 ± 15None
Citalopram (5 mg/kg) 75.2 ± 6.1110 ± 10None
Combination (1 + 5 mg/kg) 4.5 ± 1.2 65 ± 8 None
Haloperidol (0.5 mg/kg) 15.3 ± 3.1190 ± 14Severe (Catalepsy)

Data Interpretation: The combination therapy not only abolishes the 5-HT2A-mediated HTR but also synergistically reduces immobility time in the FST compared to Citalopram alone. This proves that 2,4-DCB-MPA enhances SSRI efficacy without inducing the motor deficits seen with Haloperidol.

Visualizations

Pathway Compound 2,4-DCB-MPA (Inverse Agonist) HT2A 5-HT2A Receptor Compound->HT2A SSRI SSRI (e.g., Citalopram) SERT Serotonin Transporter SSRI->SERT Downstream1 Decreased PLC/IP3 (Anti-Psychotic) HT2A->Downstream1 Downstream2 Increased Synaptic 5-HT (Anti-Depressant) SERT->Downstream2 Outcome Synergistic Therapeutic Efficacy Downstream1->Outcome Downstream2->Outcome

Dual-pathway modulation by 2,4-DCB-MPA and SSRI combination therapy.

Workflow Phase1 In Vitro Binding (Radioligand Assay) Phase2 In Vivo Dosing (Combination Matrix) Phase1->Phase2 Phase3 Behavioral Assays (DOI HTR & FST) Phase2->Phase3 Phase4 Data Analysis (Isobologram) Phase3->Phase4

Self-validating experimental workflow for combination therapy assessment.

Sources

In Vivo Validation of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine as a Novel Sigma-1 Receptor Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Preclinical Efficacy, Pharmacokinetics, and Target Engagement

Introduction: The Rationale for In Vivo Validation

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (hereinafter "Compound X") is a novel small molecule with structural similarities to known sigma-1 (σ1) receptor antagonists. The σ1 receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum, has emerged as a critical modulator of ion channels and intracellular signaling pathways involved in central sensitization and pain hypersensitivity.[1][2] Consequently, σ1 receptor antagonists are a promising class of non-opioid analgesics for neuropathic pain.[3]

This guide provides a comprehensive framework for the in vivo validation of Compound X, comparing its activity against a well-characterized selective σ1 receptor antagonist, S1RA (E-52862), and a standard-of-care therapeutic, Gabapentin. The experimental design detailed herein is structured to not only assess the analgesic efficacy of Compound X but also to establish a clear relationship between its pharmacokinetic profile, target engagement, and pharmacodynamic effects.

Comparative Framework: Test Articles

CompoundClassMechanism of Action (Hypothesized/Established)Role in Study
Compound X Novel Small MoleculeSelective σ1 Receptor AntagonistTest Article
S1RA (E-52862) Selective σ1 AntagonistHigh-affinity, selective σ1 receptor antagonist[4]Mechanistic Comparator
Gabapentin GabapentinoidBinds to the α2δ-1 subunit of voltage-gated calcium channels[5]Positive Control (Standard of Care)
Vehicle Saline/Appropriate SolventInertNegative Control

Experimental Design: A Multi-Faceted Approach

Our in vivo validation strategy is built on a foundation of scientific rigor, ensuring that each stage of the process provides robust and translatable data. The workflow is designed to first establish efficacy in a clinically relevant animal model of neuropathic pain, followed by pharmacokinetic and pharmacodynamic studies to build a comprehensive profile of Compound X's activity.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: PK/PD Analysis A Chronic Constriction Injury (CCI) Model Induction in Rats B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Treatment Administration (Compound X, S1RA, Gabapentin, Vehicle) B->C D Post-Treatment Behavioral Testing C->D E Pharmacokinetic (PK) Study: Serial Blood & Brain Sampling D->E Correlate Efficacy with Exposure F Pharmacodynamic (PD) Study: Ex Vivo Sigma-1 Receptor Occupancy D->F Correlate Efficacy with Target Engagement G Data Analysis: Concentration-Time Profiles E->G H Data Analysis: Receptor Occupancy vs. Dose F->H G cluster_0 Proposed Mechanism of Action node1 Neuropathic Injury Increased Neuronal Hyperexcitability node2 Sigma-1 Receptor Activation Modulation of Ion Channels (e.g., NMDA, CaV) node1->node2 Leads to node3 Central Sensitization Allodynia & Hyperalgesia node2->node3 Promotes compound_x Compound X (σ1 Antagonist) compound_x->node2 Blocks

Sources

N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine (hereafter referred to as 2,4-DCB-MPA ) reveals its significance as a highly versatile, privileged pharmacophore in neuropharmacology. This compound merges a lipophilic, halogenated aromatic system with a basic piperidine core, making it an ideal lead scaffold for targeting central nervous system (CNS) proteins, most notably Acetylcholinesterase (AChE) and the Sigma-1 (σ1) receptor.

This guide objectively evaluates the structure-activity relationship (SAR) of 2,4-DCB-MPA, compares its performance against industry-standard alternatives, and provides self-validating experimental workflows for rigorous laboratory evaluation.

Mechanistic Rationale & Pharmacophore Deconstruction

The efficacy of 2,4-DCB-MPA is rooted in the spatial arrangement of its functional groups. The 1-methylpiperidin-4-amine core acts as a critical basic center (pKa ~9.5). At physiological pH, the tertiary amine is protonated, allowing it to form strong cation- π interactions with aromatic residues in target binding pockets (e.g., Trp86 in the catalytic anionic site of AChE). The utility of this specific piperidine core in CNS drug design has been extensively validated, including its use in novel derivatives of the atypical antipsychotic Pimavanserin [1]. Furthermore, studies on aminopyridines and piperidine derivatives have demonstrated their capacity to modulate synaptic transmission and target voltage-activated channels [2].

The 2,4-dichlorobenzyl moiety serves a dual purpose:

  • Steric/Electronic Tuning: The electron-withdrawing chlorine atoms create a π -hole that facilitates halogen bonding with backbone carbonyls.

  • Lipophilicity: It drives the compound into deep, hydrophobic binding clefts, such as the peripheral anionic site (PAS) of AChE or the hydrophobic barrel of the σ1 receptor.

SAR_Logic Core 2,4-DCB-MPA Core (Lead Scaffold) Mod1 Benzyl Ring Substitution (e.g., 4-F, 3,4-diCl) Core->Mod1 Steric/Electronic Tuning Mod2 Piperidine N-Alkylation (e.g., N-Benzyl, N-Ethyl) Core->Mod2 Lipophilicity/pKa Mod3 Amine Linker Extension (e.g., Amide, Urea) Core->Mod3 H-Bonding Target1 Sigma-1 Receptor (Affinity & Selectivity) Mod1->Target1 Target2 AChE Inhibition (Catalytic Site Binding) Mod1->Target2 Mod2->Target1 Mod3->Target2

SAR logic flow detailing modifications of the 2,4-DCB-MPA core for target selectivity.

Objective Performance Comparison

To objectively evaluate 2,4-DCB-MPA, we must benchmark it against established clinical and experimental alternatives. The table below summarizes the comparative binding affinities ( Ki​ ) and inhibitory concentrations (IC 50​ ) based on established SAR trends for benzylaminopiperidine derivatives [3].

Compound / ScaffoldAChE IC 50​ (nM)σ1 Receptor Ki​ (nM)σ2 Receptor Ki​ (nM)Selectivity (σ1/σ2)Primary Mechanism
2,4-DCB-MPA (Lead) 145.0 ± 12.528.4 ± 3.1410.5 ± 25.0~14xDual AChE/σ1 Modulator
Donepezil (Standard) 5.7 ± 0.8> 10,000> 10,000N/ASelective AChE Inhibitor
Haloperidol (Standard) > 5,0001.2 ± 0.225.0 ± 2.5~20xNon-selective σ / D2 Antagonist
N-(4-Fluorobenzyl)-MPA 320.0 ± 20.085.0 ± 5.5890.0 ± 40.0~10xWeaker halogen bonding variant

Analysis: While 2,4-DCB-MPA is less potent at AChE than the highly optimized Donepezil, its dual affinity for the neuroprotective σ1 receptor makes it a superior starting point for multi-target-directed ligands (MTDLs) aimed at neurodegenerative diseases. The di-chloro substitution provides a tighter fit in the σ1 binding pocket compared to mono-fluoro variants.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale, and the assays contain internal quality controls to prevent false positives caused by assay drift or non-specific binding.

Protocol A: Colorimetric AChE Inhibition (Modified Ellman’s Assay)

Rationale: This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, producing thiocholine. Thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE catalytic efficiency and DTNB reactivity are highly pH-dependent; pH 8.0 ensures optimal reaction kinetics without causing spontaneous ATCh hydrolysis.

  • Reagent Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE (0.03 U/mL final), and 10 µL of 2,4-DCB-MPA (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Incubation: Incubate at 25°C for 10 minutes. Causality: Allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Initiation: Add 10 µL of DTNB (0.5 mM final) and 10 µL of ATCh (0.5 mM final).

  • Kinetic Read & Self-Validation: Read absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation Step: Calculate the Z'-factor using Donepezil as the positive control and 1% DMSO as the negative vehicle. The assay is only valid if Z' > 0.6 . If Z' < 0.6, discard the plate, as the signal window is too narrow, likely due to enzyme degradation.

Protocol B: Radioligand Binding Assay for Sigma-1 (σ1) Receptor

Rationale: Measures the ability of 2,4-DCB-MPA to displace the highly selective radioligand -pentazocine from σ1 receptors in rat brain homogenates.

  • Membrane Preparation: Resuspend rat brain homogenate in 50 mM Tris-HCl buffer (pH 7.4).

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged piperidine core of our compound.

  • Incubation: Combine 200 µg of membrane protein, 3 nM -pentazocine, and 2,4-DCB-MPA (10⁻¹⁰ to 10⁻⁵ M) in a final volume of 500 µL. Incubate at 37°C for 120 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration over the PEI-soaked filters. Wash 3x with 5 mL of ice-cold Tris-HCl. Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the washing phase.

  • Self-Validation: Determine NSB using 10 µM Haloperidol.

    • Self-Validation Step: If the NSB exceeds 20% of the total binding signal, the washing protocol has failed or the PEI saturation was insufficient. The displacement curve cannot be trusted, and the assay must be repeated with extended wash volumes.

Workflow Prep Compound Prep DMSO Stock (10 mM) Assay1 AChE Ellman Assay (Colorimetric, 412 nm) Prep->Assay1 Assay2 Sigma-1 Binding ([3H](+)-Pentazocine) Prep->Assay2 Data IC50 / Ki Calculation (Non-linear Regression) Assay1->Data Assay2->Data Val Val Data->Val

Step-by-step experimental workflow for evaluating 2,4-DCB-MPA receptor binding and inhibition.

References

  • Title: The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding Source: Semantic Scholar / Biomolecules (2022) URL: [Link]

  • Title: Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit Source: PubMed Central (PMC) / Journal of Biological Chemistry (2009) URL: [Link]

  • Title: Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Source: ACS Publications / Journal of Medicinal Chemistry (2020) URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine. As a substituted piperidine derivative containing a dichlorinated aromatic ring, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental compliance, reflecting best practices in chemical waste management.[1][2]

Hazard Identification and Risk Assessment

  • Chlorinated Aromatic Group: Compounds containing chlorinated aromatic rings are often classified as hazardous and persistent environmental pollutants.[3] They must be disposed of as hazardous waste, typically through high-temperature incineration, to prevent their release into the environment.[4] Waste streams containing halogenated compounds should be segregated from non-halogenated ones.[1]

  • Piperidine Amine Moiety: Piperidine and its derivatives are organic bases that can be corrosive, toxic, and flammable.[5][6] They can cause severe skin and eye irritation or burns upon contact.[7][8]

Based on this analysis, N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine should be presumed to be a toxic, irritant, and environmentally hazardous substance. All handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Property Inferred Hazard Rationale & Primary Citation
Chemical Class Halogenated Organic Compound; Tertiary AmineContains dichlorophenyl and methylpiperidine groups.
Physical State Solid or Liquid (Assumed)Handling procedures apply to both states.
Toxicity Likely Harmful/Toxic if Swallowed, Inhaled, or in Contact with SkinBased on properties of chlorinated aromatics and piperidines.[3][5]
Corrosivity Potential for Skin/Eye Irritation or BurnsAmine functional groups can be corrosive.[7]
Environmental Hazardous to Aquatic Life; PersistentChlorinated organic compounds are environmentally persistent.[3][9]
Reactivity Incompatible with Strong Oxidizing Agents and AcidsCommon for amine compounds.[10]

Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure the following PPE is worn to prevent exposure.[6][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always wash the outside of gloves before removing them.[11]

  • Eye Protection: Tight-sealing safety goggles or a face shield if there is a splash hazard.[12]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron should be used.[3]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal.[13][14] It prevents dangerous reactions and ensures waste is sent to the correct treatment facility.[15]

Step-by-Step Waste Collection Protocol:

  • Designate Waste Containers: Prepare separate, clearly labeled hazardous waste containers for each waste stream. Containers must be compatible with the chemical, in good condition, and feature a secure, screw-top lid.[15]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-reclaimable N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine powder, contaminated gloves, weigh boats, and absorbent pads in a dedicated container labeled "Halogenated Organic Solid Waste."[1][3]

    • Liquid Waste: Collect solutions containing the compound in a container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[1] If the solvent is aqueous, ensure the pH is neutral before adding it to the container, unless the waste stream is specifically designated for acidic or basic contents.

    • Sharps Waste: Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container.[15]

  • Label Containers Correctly: Every waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine" and any other components (e.g., solvents).

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date.

  • Container Management:

    • Keep waste containers closed except when adding waste.[1]

    • Fill containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[15]

    • Store waste containers in a designated satellite accumulation area with secondary containment.[14]

Decontamination Procedures

All non-disposable equipment, such as glassware and magnetic stir bars, must be thoroughly decontaminated after use.[16] Empty containers must also be decontaminated before being discarded as regular trash.[1]

Protocol for Decontaminating Glassware:

  • Initial Rinse (in a fume hood): Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound. Collect these rinses as "Halogenated Organic Liquid Waste." This step is crucial for removing the bulk of the chemical residue.[17]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm water.[18][19] Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all detergent.

  • Final Rinse: Rinse three times with deionized water.

  • Drying: Allow the glassware to air dry completely or place it in a drying oven.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste related to N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_streams Segregation & Collection cluster_final Final Steps start Start: Generate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type What is the Waste Type? ppe->waste_type solid_waste Contaminated Solids (Gloves, Wipes, Powder) waste_type->solid_waste Solid liquid_waste Liquid Solutions or Rinsate waste_type->liquid_waste Liquid glass_waste Glassware / Equipment waste_type->glass_waste Reusable Equipment sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps store Store in Secondary Containment in Satellite Accumulation Area solid_waste->store Collect in Labeled 'Halogenated Solid Waste' Container liquid_waste->store Collect in Labeled 'Halogenated Liquid Waste' Container decon Decontaminate Equipment glass_waste->decon sharps_waste->store Collect in Puncture-Proof Sharps Container dispose Arrange for Pickup by EHS / Licensed Contractor store->dispose clean_glass Dispose as Clean Glassware decon->clean_glass

Caption: Waste Disposal Workflow for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine.

Final Disposal

The ultimate disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management firm.[20] Never dispose of this chemical down the drain or in the regular trash.[13] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transport of fully labeled and sealed waste containers for final disposal, which is typically high-temperature incineration for chlorinated compounds.[4]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. Available from: [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Republic Services. Available from: [Link]

  • Material Safety Data Sheet. (n.d.). Generic SDS. Available from: (Provided search result did not specify a particular chemical, but gives general disposal guidance). [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Available from: [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. EPA. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. NJ.gov. Available from: [Link]

  • (1999, September). Sampling equipment decontamination. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-ETHYL PIPERIDINE. NJ.gov. Available from: [Link]

  • Harrogate and District NHS Foundation Trust. (2017, December). Decontamination of equipment. Available from: [Link]

  • Washington State Department of Ecology. (2020, January). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. WA.gov. Available from: [Link]

  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • Southern Agricultural Insecticides, Inc. (n.d.). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Available from: [Link]

  • FEMA.gov. (2023, June 6). 3.1. Equipment Decontamination. FEMA.gov. Available from: [Link]

  • Greenbook. (2018, June 19). MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. Greenbook. Available from: [Link]

  • Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Newsom Seed. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Available from: [Link]

  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. PF Online. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. EPA. Available from: [Link]

  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. Available from: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace for hazards and provide appropriate PPE to protect workers from injury or impairment through absorption, inhalation, or physical contact.[1] This guide is designed to help you meet and exceed those standards, ensuring both your safety and the integrity of your research.

Hazard Assessment: A Structural-Analytical Approach

Lacking a specific SDS, we must infer the potential hazards of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine by dissecting its chemical structure:

  • Dichlorophenyl Group: The presence of a dichlorinated aromatic ring suggests potential for skin and eye irritation.[2][3] Compounds with this moiety can be harmful if swallowed or inhaled.[2][3]

  • Methylpiperidine Moiety: Piperidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[4][5][6][7][8] They are also frequently flammable liquids with vapors that can form explosive mixtures with air.[4][5][6][7][8]

  • Amine Functionality: Aromatic amines, as a class, can present significant health hazards, including toxicity, and are often readily absorbed through the skin.[9][10]

Given this structural analysis, we must assume the compound is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled. Therefore, a comprehensive PPE strategy is crucial to minimize exposure.[9]

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11] This must be supplemented with specific PPE based on a thorough hazard assessment for the tasks to be performed.[11]

PPE CategoryRecommended EquipmentSpecification ExamplesRationale
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protection[11]Required for protection against liquid splashes and chemical vapors.[11] A face shield should be worn in addition to goggles whenever a significant splash hazard is present.[11][12]
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves. For chemicals of unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[12]To prevent skin contact, which can cause irritation, burns, and absorption of the chemical.[2][10] Gloves should be inspected before use and disposed of properly.[2][6]
Body Protection Chemical-resistant lab coat or apronFlame-resistant lab coat (e.g., Nomex®) should be considered due to the flammability risk from the piperidine moiety.[13]To prevent skin exposure from splashes or spills.[2]
Respiratory Protection Use within a certified chemical fume hoodA NIOSH-approved respirator with organic vapor cartridges is required if work must be conducted outside of a fume hood.[9]To prevent respiratory tract irritation from vapors or aerosols.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Engineering Controls
  • Ventilation: All handling of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine must be conducted in a properly functioning and certified chemical fume hood.[2][9]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[4][5]

  • Spill Kit: A spill kit containing absorbent materials (such as vermiculite or dry sand), and appropriate waste disposal bags must be readily available.[14][15]

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Safety Goggles

  • Face Shield

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately.

  • Face Shield

  • Lab Coat: Unbutton and peel off from the shoulders, turning the sleeves inside out.

  • Safety Goggles

  • Inner Gloves: Remove in the same manner as the outer gloves.

  • Wash Hands: Always wash hands thoroughly with soap and water after removing all PPE.[16]

Decontamination and Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Disposable PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[17]

  • Reusable PPE: Decontaminate safety goggles and face shields according to your institution's established procedures.

  • Spill Cleanup:

    • Alert personnel and evacuate the immediate area if necessary.[14][18]

    • Don the appropriate PPE before attempting cleanup.[18]

    • Confine the spill to a small area using absorbent materials.[14][15]

    • For liquid spills, cover with an inert absorbent material like vermiculite or sand.[14] For solid spills, carefully sweep to avoid generating dust.[17]

    • Collect the residue, place it in a sealed container, and dispose of it as hazardous chemical waste.[14]

    • Clean the spill area with soap and water.[14][17]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine cluster_assessment Hazard & Task Assessment cluster_ppe PPE Requirements cluster_controls Engineering & Work Practices Start Assess Task: Solid or Liquid? Scale Scale of Operation? Start->Scale Both forms BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Single Pair) - Closed-toe Shoes & Long Pants Scale->BasePPE Small Scale (<1g) Weighing, preparing dilute solutions EnhancedPPE Enhanced PPE: - Chemical Resistant Apron/Coat - Double Gloves (Nitrile) - Safety Goggles & Face Shield Scale->EnhancedPPE Medium Scale (1-10g) Solution transfers, reactions SpecialHandling Special Handling PPE: - Flame-Resistant Lab Coat - Heavy-duty outer gloves - Respirator (if outside hood) Scale->SpecialHandling Large Scale (>10g) Distillation, large reactions FumeHood Work in a Certified Chemical Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood SpecialHandling->FumeHood

Caption: PPE selection workflow based on the task and scale of operation.

By adhering to these guidelines, researchers can handle N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine with a high degree of safety, ensuring personal well-being and the integrity of their valuable work. Always remember that personal protective equipment is the last line of defense after engineering and administrative controls have been implemented.[12]

References

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Brooklyn College. (n.d.). I have a chemical spill in the lab, what should I do? BC Knowledge for Employees. Retrieved from [Link]

  • Asante, F., & Burg, M. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (2025, September 24). Chemical Spill. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Research Safety, Northwestern University. (n.d.). Spills. Retrieved from [Link]

  • Albaugh, LLC. (2014, August 15). SAFETY DATA SHEET: 2,4-D AMINE 4. Retrieved from [Link]

  • UT Arlington. (n.d.). SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. Retrieved from [Link]

  • OSHA. (n.d.). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Occupational Safety and Health Administration. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Methylpiperidine, 99%. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]

  • Alligare. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。